Product packaging for (S)-4-Fluorophenylglycine(Cat. No.:CAS No. 19883-57-9)

(S)-4-Fluorophenylglycine

Cat. No.: B1673730
CAS No.: 19883-57-9
M. Wt: 169.15 g/mol
InChI Key: JKFYKCYQEWQPTM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-4FPG is an inhibitor of the neutral amino acid transporters ASCT1 and ASCT2. L-4FPG shows good brain penetration and potently reduces amphetamine-induced hyperlocomotion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1673730 (S)-4-Fluorophenylglycine CAS No. 19883-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFYKCYQEWQPTM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357387
Record name (S)-4-Fluorophenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19883-57-9
Record name (S)-4-Fluorophenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-Fluorophenylglycine: Properties, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-4-Fluorophenylglycine, a non-canonical amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, three-dimensional structure, synthesis, and its pivotal role in modern medicinal chemistry.

Introduction: The Significance of Fluorination in Phenylglycine

This compound, also known as L-4-Fluorophenylglycine (L-4FPG), is a synthetic amino acid derivative of phenylglycine.[1] The strategic incorporation of a fluorine atom at the para-position of the phenyl ring imparts unique physicochemical properties that are highly advantageous in drug design and peptide science.[2] Fluorine's high electronegativity and relatively small size can modulate the electronic properties, conformation, and metabolic stability of molecules without introducing significant steric hindrance.[3] These characteristics make this compound a valuable building block for creating novel therapeutics with enhanced efficacy, improved pharmacokinetic profiles, and as a sensitive probe for ¹⁹F NMR studies.[3][4]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application.

Core Chemical Attributes

The key chemical identifiers and properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 19883-57-9[1][5][6][7]
Molecular Formula C₈H₈FNO₂[1][6][7][8]
Molecular Weight 169.15 g/mol [1][6]
IUPAC Name (2S)-2-amino-2-(4-fluorophenyl)acetic acid[1]
Appearance White to off-white or pale yellow powder[7][8][9]
Melting Point ≥300 °C[9]
Solubility Soluble in polar solvents like water and alcohols.[8]
Molecular Structure and Stereochemistry

This compound is a chiral molecule, with the "(S)" designation referring to the specific spatial arrangement of the substituents around the alpha-carbon. This stereochemistry is critical for its biological activity, as molecular recognition in biological systems is highly dependent on three-dimensional shape.

Caption: 2D representation of this compound.

The molecule's structure can be further elucidated through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide information about the hydrogen and carbon framework, while ¹⁹F NMR is particularly useful for studying the local environment of the fluorine atom, making it a valuable tool for analyzing peptide conformation and interactions.[4]

  • Infrared (IR) Spectroscopy : IR spectra will show characteristic absorption bands for the amino and carboxylic acid functional groups, as well as vibrations associated with the fluorinated aromatic ring.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation patterns, aiding in structural confirmation.[10]

Synthesis and Purification

The synthesis of enantiomerically pure this compound is a critical process for its use in pharmaceutical applications. While various methods exist, a common approach involves the Strecker synthesis or enzymatic resolution.

Generalized Synthetic Workflow

A representative synthetic pathway often starts from 4-fluorobenzaldehyde. The following diagram illustrates a conceptual workflow for producing phenylglycine derivatives, which can be adapted for the fluorinated analog.

Synthesis_Workflow Start 4-Fluorobenzaldehyde Aminonitrile α-Aminonitrile Intermediate Start->Aminonitrile Strecker Synthesis Reagents Sodium Cyanide, Ammonium Chloride Reagents->Aminonitrile Racemic DL-4-Fluorophenylglycine Aminonitrile->Racemic Hydrolysis Hydrolysis Acid Hydrolysis Hydrolysis->Racemic Final_Product This compound Racemic->Final_Product Separation of Enantiomers Resolution Enzymatic or Chiral Resolution Resolution->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Note on Peptide Synthesis Incorporation

In the context of drug development, this compound is often incorporated into peptides. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this.[2]

Step-by-Step Incorporation via SPPS:

  • Resin Preparation : A suitable solid support resin (e.g., Rink Amide resin) is swelled in a solvent like dimethylformamide (DMF).[3]

  • Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's terminal amine is removed using a solution of piperidine in DMF.[3][11]

  • Amino Acid Coupling : Fmoc-protected this compound is activated using a coupling reagent (e.g., HBTU) and then added to the resin to form a peptide bond with the deprotected amine.

  • Washing : The resin is thoroughly washed to remove excess reagents and byproducts.

  • Chain Elongation : Steps 2-4 are repeated with subsequent amino acids to build the desired peptide sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).[11]

  • Purification : The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (HPLC).

Causality in Protocol Choices:

  • Fmoc Protecting Group : The Fmoc group is base-labile, allowing for its removal under mild conditions that do not prematurely cleave the peptide from most resins, ensuring the integrity of the growing peptide chain.[2][11]

  • Side-Chain Protection : Reactive amino acid side chains must be protected to prevent unwanted side reactions during peptide synthesis.[12]

  • Orthogonality : The protecting group strategy is designed to be "orthogonal," meaning that the N-terminal protecting group, side-chain protecting groups, and the resin linker can be removed under different, non-interfering conditions.[12]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable component in various areas of pharmaceutical research.

Peptide and Peptidomimetic Therapeutics

Incorporating this compound into peptides can enhance their therapeutic properties:

  • Increased Metabolic Stability : The carbon-fluorine bond is very strong, making the phenyl ring less susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes), which can prolong the in vivo half-life of the peptide.

  • Modulation of Binding Affinity : The electronegativity of the fluorine atom can alter the electronic distribution of the phenyl ring, potentially leading to stronger binding interactions with biological targets through dipole-dipole or other non-covalent interactions.

  • Conformational Control : The presence of the fluorophenyl side chain can influence the secondary structure of peptides, helping to stabilize desired conformations (e.g., alpha-helices or beta-sheets) required for biological activity.[4]

Asymmetric Synthesis and Chiral Auxiliaries

The defined stereochemistry of this compound makes it a useful chiral building block in the asymmetric synthesis of more complex molecules.

¹⁹F NMR Spectroscopy in Structural Biology

This compound serves as an effective label for ¹⁹F NMR studies.[4] This technique is highly sensitive and has a wide chemical shift range with low background signal in biological systems. By incorporating this amino acid into a peptide or protein, researchers can:

  • Monitor conformational changes upon ligand binding.

  • Study protein-protein or protein-membrane interactions.[4]

  • Determine the local environment within a folded protein.

Role in Cardiovascular Drug Development

While direct applications are part of ongoing research, non-canonical amino acids are instrumental in developing novel therapeutics for cardiovascular diseases.[13][14] For instance, they can be used to design more stable and potent peptide-based drugs that target key players in cardiovascular pathways, such as enzymes or receptors involved in blood pressure regulation or lipid metabolism.[15][16] The development of enzyme inhibitors, such as those targeting lipoprotein-associated phospholipase A2, is an active area of cardiovascular research where fluorinated compounds play a role.[13]

Drug_Development_Logic cluster_0 Core Compound cluster_1 Key Properties cluster_2 Applications cluster_3 Therapeutic Outcome S4FPG This compound Prop1 Enhanced Stability (Strong C-F Bond) S4FPG->Prop1 Prop2 Altered Electronics (High Electronegativity) S4FPG->Prop2 Prop3 ¹⁹F NMR Probe S4FPG->Prop3 App1 Improved Peptide Pharmacokinetics Prop1->App1 App2 Modulated Target Binding Affinity Prop2->App2 App3 Structural Biology Studies Prop3->App3 Outcome Development of Novel Therapeutics (e.g., in Cardiovascular Disease) App1->Outcome App2->Outcome App3->Outcome

Caption: Logical flow from properties to applications of this compound.

Conclusion

This compound is more than just a fluorinated amino acid; it is a strategic tool for medicinal chemists and drug developers. Its unique combination of stereochemical purity, electronic properties, and metabolic stability provides a powerful means to enhance the therapeutic potential of peptide-based drugs and other small molecules. As our understanding of disease pathways becomes more sophisticated, the rational incorporation of non-canonical amino acids like this compound will continue to be a cornerstone of innovative drug discovery.

References

(S)-4-Fluorophenylglycine: Advanced Methodologies for Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Section 1: Strategic Approaches to Enantiomerically Pure Synthesis

The synthesis of enantiomerically pure (S)-4-Fluorophenylglycine can be broadly categorized into two primary strategies: direct asymmetric synthesis, which aims to create the desired enantiomer selectively, and the resolution of a racemic mixture, which involves separating the desired enantiomer from its unwanted counterpart. The choice between these pathways often depends on factors like scale, cost, available technology, and the desired level of enantiopurity.

Asymmetric Synthesis: Building Chirality Directly

Asymmetric synthesis offers an elegant and often more atom-economical route to chiral molecules by avoiding the loss of 50% of the material inherent in classical resolutions.[1]

  • Catalytic Asymmetric Hydrogenation: This is a powerful technique for establishing stereocenters.[2] The process typically involves the hydrogenation of a prochiral α,β-dehydroamino acid precursor in the presence of a chiral metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands). The catalyst creates a chiral environment, directing hydrogen addition to one face of the double bond, thereby producing one enantiomer in excess. The rational design of these catalysts is complex, but their application in industrial processes is well-established for producing a variety of α-amino acids.[2]

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral auxiliary to a glycine-derived substrate. The auxiliary sterically directs the subsequent alkylation or other bond-forming reaction to create the desired stereocenter. A well-known example is the Schöllkopf bis-lactim ether method, which has been successfully applied to the synthesis of related fluorinated amino acids like (S)-4-fluorohistidine.[3] After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

Resolution of Racemic (±)-4-Fluorophenylglycine

While asymmetric synthesis is ideal, resolution of a pre-synthesized racemic mixture remains a robust, scalable, and widely practiced industrial method.[4][5] This pathway first requires the efficient synthesis of the racemate, followed by a high-fidelity separation technique.

Workflow: Synthesis to Resolution

Caption: Overview of the racemic synthesis and chiral resolution pathway.

A. Racemic Synthesis via Strecker Reaction

A common method for producing racemic α-amino acids is the Strecker synthesis. This involves a one-pot, multi-component reaction between an aldehyde (4-fluorobenzaldehyde), ammonia, and cyanide. The initial product is an α-aminonitrile, which is subsequently hydrolyzed to yield the racemic amino acid. A similar procedure is outlined in patents for related phenylglycine derivatives.[6]

B. Chiral Resolution via Diastereomeric Salt Crystallization

This is the cornerstone of large-scale chiral separations.[1] The principle relies on reacting the racemic mixture of (±)-4-Fluorophenylglycine (a chiral acid/base) with an enantiomerically pure chiral resolving agent (a chiral base/acid) to form a pair of diastereomeric salts.[7] Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[1][7]

A highly effective method for resolving 4-fluorophenylglycine is the "Dutch Resolution," which utilizes (+)-10-camphorsulfonic acid in the presence of phenylglycine itself.[8] This process forms mixed crystals of the camphorsulfonate salts, where the D-(-)-enantiomers of both phenylglycine and the substituted phenylglycine co-crystallize, allowing for the separation of the desired enantiomer from the mother liquor.[8]

Section 2: Purification and Analytical Methodologies

Achieving drug-grade purity requires robust methods to remove both chemical and stereoisomeric impurities.

Purification by Crystallization

Crystallization is a critical purification step, used both to separate diastereomeric salts during resolution and to purify the final this compound product.[5] The process leverages differences in solubility in a given solvent system. By carefully controlling parameters such as temperature, solvent composition, and cooling rate, the target compound can be encouraged to crystallize out of the solution, leaving impurities behind in the mother liquor. For the final product, adjusting the pH of an aqueous solution to the isoelectric point of the amino acid minimizes its solubility, inducing crystallization.[9][10]

Chromatographic Purification and Analysis

Chromatography offers high-resolution separation and is indispensable for both preparative purification and analytical quality control.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, e.e.) of the final product. The separation occurs on a Chiral Stationary Phase (CSP), which is a solid support coated with a chiral molecule (e.g., polysaccharide derivatives).[11] The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes.[13] This differential interaction strength leads to different retention times, allowing for their separation and quantification.[11]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, particularly for preparative-scale purification.[] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often modified with a co-solvent like methanol. SFC offers advantages of faster separations and significantly reduced organic solvent consumption, making it a greener and more cost-effective option for large-scale work.[]

Principle of Chiral Chromatographic Separation

G cluster_flow Separation Process racemate Racemic Mixture (S)-Enantiomer (R)-Enantiomer column Chiral Column (CSP) Differential Interaction (S)-Isomer interacts more strongly racemate->column:f0 Injection detector Detector Signal column:f2->detector Elution chromatogram Chromatogram (R)-Peak (S)-Peak detector->chromatogram

Caption: Visualization of enantiomer separation by chiral chromatography.

Section 3: Experimental Protocols

The following protocols are illustrative and should be optimized for specific laboratory conditions and scales.

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is adapted from the principles of diastereomeric salt resolution.[5][6][8]

  • Dissolution: Dissolve 1.0 equivalent of racemic (±)-4-Fluorophenylglycine in a suitable aqueous solvent system (e.g., water/methanol) with heating.

  • Addition of Resolving Agent: Add 0.5-1.0 equivalents of an enantiomerically pure resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) to the warm solution. Stir until fully dissolved.

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C. The less soluble diastereomeric salt will preferentially crystallize. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Isolate the crystallized salt by vacuum filtration, washing with a small amount of cold solvent to remove residual mother liquor.

  • Liberation of Free Amino Acid: Dissolve the isolated diastereomeric salt in water. Adjust the pH to the isoelectric point of 4-fluorophenylglycine (approx. pH 5.5-6.5) using a base (e.g., NH₄OH or NaOH). The free amino acid will precipitate.

  • Final Purification: Filter the precipitated this compound, wash with deionized water, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 2).

Protocol 2: Analytical Chiral HPLC Method

This is a general protocol for determining enantiomeric purity.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, etc.).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point is 90:10 Heptane:Isopropanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm or 220 nm).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Injection & Analysis: Inject the sample onto the column. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Section 4: Comparative Summary and Field Insights

MethodTypical YieldTypical e.e.Key AdvantagesKey Considerations
Asymmetric Hydrogenation 70-95%>95%High efficiency, atom economy.High cost of catalyst, sensitivity to impurities.
Chiral Auxiliary 60-85%>98%High stereocontrol, reliable.Multi-step process, requires stoichiometric chiral reagent.
Diastereomeric Resolution <50% (per cycle)>99% (after recryst.)Scalable, robust, well-established technology.Theoretical max yield is 50%; requires efficient racemization of the unwanted enantiomer for economic viability.[5]
Preparative Chiral SFC >90% (recovery)>99.5%High throughput, low solvent use, scalable.[12][]High initial capital investment for equipment.

Expert Insight: For early-stage drug development where speed and material access are critical, preparative chiral chromatography is often the most effective method to obtain pure enantiomers from a racemic batch.[12] For large-scale manufacturing, a classical diastereomeric resolution coupled with an efficient racemization of the undesired enantiomer often proves to be the most cost-effective strategy. Asymmetric synthesis routes are increasingly attractive as catalyst technology improves and costs decrease.

References

An In-Depth Technical Guide to the Chiral Resolution of Racemic 4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of racemic 4-fluorophenylglycine, a critical chiral building block in the synthesis of numerous pharmaceutical agents. The enantiomers of 4-fluorophenylglycine often exhibit distinct pharmacological and toxicological profiles, making their separation a crucial step in drug development and manufacturing.[1] This document delves into the theoretical underpinnings and practical execution of established resolution techniques, including classical diastereomeric crystallization, enzymatic resolution, and chromatographic separation. By synthesizing field-proven insights with fundamental chemical principles, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to select, optimize, and implement the most suitable resolution strategy for their specific needs.

Introduction: The Significance of Enantiomerically Pure 4-Fluorophenylglycine

4-Fluorophenylglycine is a non-proteinogenic amino acid that serves as a vital intermediate in the synthesis of a wide array of bioactive molecules.[2] Its incorporation into drug candidates can significantly influence their efficacy, safety, and pharmacokinetic properties. The presence of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity to biological targets.[3]

The chirality of 4-fluorophenylglycine is of paramount importance, as the two enantiomers, (S)-4-fluorophenylglycine and (R)-4-fluorophenylglycine, can interact differently with the chiral environment of the human body.[1] This can lead to one enantiomer being therapeutically active while the other may be inactive, less active, or even responsible for adverse side effects.[4] Consequently, regulatory bodies increasingly favor the development of single-enantiomer drugs to ensure optimal therapeutic outcomes and patient safety.[1] This necessitates robust and efficient methods for the separation of racemic 4-fluorophenylglycine.

Foundational Principles of Chiral Resolution

The separation of a racemic mixture—a 50:50 mixture of two enantiomers—is known as chiral resolution.[4] Since enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their direct separation is challenging.[4] Resolution strategies, therefore, rely on converting the enantiomeric pair into diastereomers, which have distinct physical properties and can be separated by conventional techniques like crystallization or chromatography.[4][5]

Diastereomeric Crystallization: A Classical and Scalable Approach

Diastereomeric crystallization is a widely employed method for chiral resolution on both laboratory and industrial scales.[6] The core principle involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts.[4][5] These diastereomers, having different solubilities, can then be separated by fractional crystallization.[5]

The Causality Behind Experimental Choices

The success of diastereomeric resolution hinges on several critical factors:

  • Choice of Resolving Agent: The resolving agent must be enantiomerically pure and form stable, crystalline salts with the target compound. For the resolution of 4-fluorophenylglycine, which is an amino acid, common resolving agents include chiral acids like tartaric acid and its derivatives, or (+)-10-camphorsulfonic acid.[7][8][9][10] The selection is often empirical, but a good structural and stereochemical match between the racemate and the resolving agent is crucial for efficient discrimination and crystallization.[11]

  • Solvent System: The solvent plays a pivotal role in modulating the solubility difference between the diastereomeric salts. A suitable solvent should provide a significant solubility differential, allowing for the selective precipitation of one diastereomer while the other remains in solution. The choice of solvent is often determined through screening various options, including alcohols, water, or mixtures thereof.[12]

  • Temperature and Crystallization Time: Temperature directly influences solubility and the kinetics of crystallization. Controlling the cooling rate and crystallization time is essential to maximize the yield and enantiomeric purity of the desired diastereomer.[9] Rapid cooling may lead to co-precipitation, while excessively long crystallization times can result in lower yields.[9]

Experimental Workflow: Diastereomeric Crystallization

The following diagram illustrates a typical workflow for the diastereomeric resolution of racemic 4-fluorophenylglycine.

Diastereomeric_Crystallization Racemate Racemic 4-Fluorophenylglycine (R/S) SaltFormation Diastereomeric Salt Formation in Solvent Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cooling/Evaporation) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Less Soluble Diastereomeric Salt (e.g., (R)-Acid-(S)-Base) Filtration->LessSoluble Solid MoreSoluble More Soluble Diastereomeric Salt in Mother Liquor (e.g., (R)-Acid-(R)-Base) Filtration->MoreSoluble Liquid Liberation1 Liberation of Enantiomer (e.g., pH adjustment) LessSoluble->Liberation1 Liberation2 Liberation of Enantiomer (e.g., pH adjustment) MoreSoluble->Liberation2 PureEnantiomer1 Pure this compound Liberation1->PureEnantiomer1 PureEnantiomer2 Pure (R)-4-Fluorophenylglycine Liberation2->PureEnantiomer2 Racemization Racemization of Unwanted Enantiomer PureEnantiomer2->Racemization Recycle Recycle Racemization->Recycle Recycle->Racemate

Caption: Workflow for Diastereomeric Crystallization.

Protocol: Resolution with (+)-10-Camphorsulfonic Acid

This protocol is a representative example and may require optimization.

  • Salt Formation: Dissolve racemic 4-fluorophenylglycine and an equimolar amount of (+)-10-camphorsulfonic acid in a suitable solvent (e.g., aqueous ethanol) with heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH with a base (e.g., ammonium hydroxide) to precipitate the free enantiomer of 4-fluorophenylglycine.

  • Purification and Analysis: Collect the purified enantiomer by filtration, wash with water, and dry. Determine the enantiomeric excess (e.e.) using a suitable analytical technique such as chiral HPLC.

Enzymatic Resolution: Harnessing Biocatalytic Specificity

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical methods. This technique utilizes enzymes, typically lipases or proteases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.[13][14]

The Principle of Kinetic Resolution

Enzymatic resolution is a form of kinetic resolution, where the two enantiomers react at different rates. For racemic 4-fluorophenylglycine, this often involves the enzymatic hydrolysis of a racemic ester derivative or the enzymatic acylation of the racemic amino acid.[14] The enzyme's active site, being chiral, preferentially binds and transforms one enantiomer, leading to the separation of the unreacted enantiomer and the product of the enzymatic reaction.

Experimental Workflow: Enzymatic Resolution

The following diagram outlines the general workflow for the enzymatic resolution of racemic 4-fluorophenylglycine.

Enzymatic_Resolution Racemate Racemic 4-Fluorophenylglycine Derivative (e.g., Ester) Reaction Enzymatic Reaction (e.g., Hydrolysis) Racemate->Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction Separation Separation (e.g., Extraction, Chromatography) Reaction->Separation Unreacted Unreacted Enantiomer (e.g., (R)-Ester) Separation->Unreacted Component 1 Product Product (e.g., (S)-Acid) Separation->Product Component 2 Hydrolysis Chemical Hydrolysis Unreacted->Hydrolysis PureEnantiomer2 Pure this compound Product->PureEnantiomer2 PureEnantiomer1 Pure (R)-4-Fluorophenylglycine Hydrolysis->PureEnantiomer1

Caption: Workflow for Enzymatic Resolution.

Protocol: Lipase-Catalyzed Hydrolysis

This protocol is a generalized example and requires optimization for specific lipases and substrates.

  • Substrate Preparation: Synthesize a racemic ester of 4-fluorophenylglycine (e.g., the methyl or ethyl ester).

  • Enzymatic Reaction: Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) and add the selected lipase (e.g., from Candida antarctica).[13] Stir the mixture at a controlled temperature.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC) until approximately 50% conversion is reached.

  • Work-up and Separation: Stop the reaction and separate the unreacted ester from the hydrolyzed acid. This can typically be achieved by extraction at different pH values.

  • Isolation of Enantiomers: The unreacted ester can be chemically hydrolyzed to yield one enantiomer of 4-fluorophenylglycine, while the enzymatically produced acid provides the other enantiomer.

  • Analysis: Determine the enantiomeric excess of both the recovered ester and the acid.

Chromatographic Separation: High-Resolution Analytical and Preparative Techniques

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[15] This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[16][17]

Principles of Chiral Recognition on a Stationary Phase

The CSP is a solid support that has been modified with a chiral selector.[16] As the racemic mixture passes through the chromatographic column, the enantiomers interact with the CSP to form transient diastereomeric complexes. The difference in the stability of these complexes leads to different retention times, allowing for their separation.[16]

Common Chiral Stationary Phases

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose and amylose derivatives) being particularly versatile and widely used for the separation of a broad range of chiral compounds.[15]

Experimental Considerations
  • Mode of Chromatography: Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be employed for the chiral separation of 4-fluorophenylglycine. Supercritical fluid chromatography (SFC) is also emerging as a powerful and "greener" alternative.[15]

  • Mobile Phase Optimization: The composition of the mobile phase (solvents and additives) is critical for achieving good resolution. A systematic screening of different mobile phases is often necessary to find the optimal conditions.[15]

Protocol: Chiral HPLC Analysis

This is a general protocol for the analytical determination of the enantiomeric excess of 4-fluorophenylglycine.

  • Column Selection: Choose a suitable chiral column (e.g., a polysaccharide-based CSP).

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic or basic additive to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the 4-fluorophenylglycine sample in the mobile phase.

  • Chromatographic Analysis: Inject the sample onto the HPLC system and run the analysis under isocratic conditions.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.).[18]

Comparison of Resolution Techniques

The choice of resolution method depends on various factors, including the scale of the separation, the desired purity, cost considerations, and the available equipment.

Technique Advantages Disadvantages Typical Scale
Diastereomeric Crystallization Scalable, cost-effective for large quantities, well-established technology.Often requires extensive optimization, may not be suitable for all compounds, requires a suitable resolving agent.Milligram to multi-ton
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Limited to substrates compatible with the enzyme, maximum theoretical yield is 50% without a racemization step.Milligram to kilogram
Chromatographic Separation High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative purposes.Higher cost, especially for large-scale separations, requires specialized equipment.Microgram to kilogram

Conclusion and Future Perspectives

The chiral resolution of racemic 4-fluorophenylglycine is a critical enabling technology in the pharmaceutical industry. Diastereomeric crystallization remains a workhorse for large-scale production due to its scalability and cost-effectiveness. Enzymatic resolution offers a green and highly selective alternative, particularly when coupled with an efficient racemization process for the unwanted enantiomer. Chiral chromatography is indispensable for analytical quality control and is increasingly being used for preparative separations of high-value compounds.

Future developments in this field are likely to focus on the discovery of novel and more efficient resolving agents, the engineering of enzymes with broader substrate scopes and enhanced stability, and the development of more economical and scalable chromatographic technologies. The integration of these techniques, for instance, using chromatography to screen for optimal resolving agents for crystallization, will continue to drive innovation in the production of enantiomerically pure pharmaceuticals.

References

A Guide to the Asymmetric Synthesis of (S)-4-Fluorophenylglycine: Strategies and Methodologies for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-4-Fluorophenylglycine is a non-proteinogenic amino acid of significant interest in medicinal chemistry, serving as a crucial chiral building block for numerous pharmaceutical agents. Its incorporation into peptide structures can enhance metabolic stability, modify conformational properties, and improve biological activity. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound is of paramount importance. This technical guide provides an in-depth exploration of key methodologies for the asymmetric synthesis of this valuable compound. We will delve into the mechanistic underpinnings and practical applications of several field-proven strategies, including diastereoselective crystallization, the use of chiral auxiliaries via the Schöllkopf bis-lactim ether method, and asymmetric Strecker synthesis. Each section will offer a detailed examination of the experimental rationale, present validated protocols, and include quantitative data to guide researchers in selecting and implementing the most suitable approach for their specific needs.

Introduction: The Significance of this compound

The unique structural and electronic properties of fluorine have made it a valuable element in drug design. The introduction of a fluorine atom into a phenyl ring, as seen in this compound, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity of fluorine can alter the acidity of nearby protons, modulate lipophilicity, and block metabolic pathways, often leading to improved drug efficacy and a more favorable safety profile. As a chiral α-amino acid, the stereochemistry of 4-Fluorophenylglycine is critical for its biological function, with the (S)-enantiomer often being the desired stereoisomer for therapeutic applications. This guide will focus on robust methods to achieve high enantiopurity for this important synthetic target.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure α-amino acids can be broadly categorized into several strategic approaches. For this compound, the following methods have proven to be particularly effective and will be the focus of this guide:

  • Diastereoselective Crystallization: A classical yet powerful technique that relies on the separation of a racemic mixture after its conversion into a pair of diastereomers.

  • Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method where a chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction.

  • Asymmetric Strecker Synthesis: A modification of the classical Strecker synthesis that employs a chiral auxiliary to induce diastereoselectivity in the formation of an α-aminonitrile intermediate.

The logical flow of these synthetic strategies is depicted in the following diagram:

G cluster_0 Synthetic Strategies Racemic 4-Fluorophenylglycine Racemic 4-Fluorophenylglycine Diastereoselective Crystallization Diastereoselective Crystallization Racemic 4-Fluorophenylglycine->Diastereoselective Crystallization  Resolution Achiral Precursors Achiral Precursors Chiral Auxiliary Synthesis Chiral Auxiliary Synthesis Achiral Precursors->Chiral Auxiliary Synthesis  Diastereoselective Alkylation Asymmetric Strecker Synthesis Asymmetric Strecker Synthesis Achiral Precursors->Asymmetric Strecker Synthesis  Diastereoselective Cyanation This compound This compound Diastereoselective Crystallization->this compound Chiral Auxiliary Synthesis->this compound Asymmetric Strecker Synthesis->this compound

Caption: Overview of synthetic pathways to this compound.

Diastereoselective Crystallization: The "Dutch Resolution"

Diastereoselective crystallization is a highly effective method for resolving racemic mixtures on both laboratory and industrial scales.[1] This technique involves the reaction of the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which, due to their different physical properties, can be separated by crystallization.[2]

A particularly elegant application of this principle is the "Dutch Resolution," which has been successfully applied to racemic 4-fluorophenylglycine.[3] This method uniquely employs a mixture of the target racemate, a chiral resolving agent, and a structurally related chiral compound to facilitate the crystallization of a single diastereomer.

The core principle of this resolution is the formation of mixed crystals, or solid solutions, where the salt of the desired enantiomer co-crystallizes with the salt of an added, structurally similar enantiomerically pure substance. For the resolution of racemic 4-fluorophenylglycine, (+)-10-camphorsulfonic acid is used as the resolving agent in the presence of D-(−)-phenylglycine.[3] The (+)-10-camphorsulfonic acid salt of D-(−)-4-fluorophenylglycine forms mixed crystals with the salt of D-(−)-phenylglycine, leading to its selective precipitation from the solution.[3]

G cluster_1 Dutch Resolution Workflow Racemic_Mix Racemic 4-Fluorophenylglycine + D/L-Phenylglycine Add_Resolving_Agent Add (+)-10-Camphorsulfonic Acid Racemic_Mix->Add_Resolving_Agent Diastereomeric_Salts Diastereomeric Salt Mixture in Solution Add_Resolving_Agent->Diastereomeric_Salts Crystallization Selective Crystallization Diastereomeric_Salts->Crystallization Solid_Phase Mixed Crystals: (D)-4-F-Phg-(+)-CSA (D)-Phg-(+)-CSA Crystallization->Solid_Phase Liquid_Phase Solution Enriched in: (L)-4-F-Phg-(+)-CSA Crystallization->Liquid_Phase Isolation Filtration Solid_Phase->Isolation Liquid_Phase->Isolation Liberation_D Liberate Free Amino Acid Isolation->Liberation_D From Solid Liberation_L Liberate Free Amino Acid Isolation->Liberation_L From Filtrate D_Product D-(-)-4-Fluorophenylglycine Liberation_D->D_Product L_Product This compound Liberation_L->L_Product

Caption: Workflow for the "Dutch Resolution" of 4-Fluorophenylglycine.

Experimental Protocol: Dutch Resolution of Racemic 4-Fluorophenylglycine

This protocol is adapted from the procedure described for the resolution of 4-substituted phenylglycines.[3]

  • Preparation of the Resolution Mixture: In a suitable reaction vessel, suspend racemic 4-fluorophenylglycine and D-(−)-phenylglycine in an appropriate solvent (e.g., a mixture of water and a lower alcohol).

  • Addition of Resolving Agent: Add a stoichiometric amount of (+)-10-camphorsulfonic acid to the suspension.

  • Heating and Dissolution: Heat the mixture with stirring until a clear solution is obtained.

  • Controlled Cooling and Crystallization: Allow the solution to cool slowly to induce crystallization. The rate of cooling is critical for obtaining high diastereomeric purity.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The solid phase will be enriched in the D-(−)-4-fluorophenylglycine-(+)-10-camphorsulfonate salt.

  • Liberation of the Free Amino Acid: Dissolve the isolated salt in water and adjust the pH to the isoelectric point of 4-fluorophenylglycine (typically around pH 6) to precipitate the free amino acid.

  • Isolation and Purification: Collect the precipitated D-(−)-4-fluorophenylglycine by filtration, wash with water, and dry. The (S)-enantiomer can be recovered from the mother liquor by a similar workup.

ParameterReported ValueReference
Enantiomeric Excess (ee)>98% for the D-enantiomer[3]
YieldDependent on stoichiometry and crystallization conditions[3]

Chiral Auxiliary-Mediated Synthesis: The Schöllkopf Bis-Lactim Ether Method

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a reliable way to control stereochemistry.[4][5] The Schöllkopf bis-lactim ether method is a classic and highly effective strategy for the asymmetric synthesis of α-amino acids.[6][7] This method utilizes a chiral auxiliary derived from an amino acid, typically valine, to create a chiral glycine enolate equivalent.

The synthesis begins with the formation of a 2,5-diketopiperazine from glycine and (R)- or (S)-valine.[7] This cyclic dipeptide is then converted to its bis-lactim ether. Deprotonation of the glycine-derived prochiral center with a strong base like n-butyllithium generates a planar enolate. The bulky isopropyl group of the valine auxiliary sterically shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.[7] Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired α-amino acid ester and the valine methyl ester, which can be recovered.[7] To obtain this compound, (R)-valine would be used as the chiral auxiliary.

G cluster_2 Schöllkopf Synthesis Workflow Start Glycine + (R)-Valine Diketopiperazine Formation of 2,5-Diketopiperazine Start->Diketopiperazine Bis_Lactim_Ether O-Methylation to Bis-Lactim Ether Diketopiperazine->Bis_Lactim_Ether Deprotonation Deprotonation (n-BuLi) Bis_Lactim_Ether->Deprotonation Enolate Chiral Glycine Enolate Equivalent Deprotonation->Enolate Alkylation Diastereoselective Alkylation with 4-Fluorobenzyl Bromide Enolate->Alkylation Alkylated_Intermediate Alkylated Bis-Lactim Ether Alkylation->Alkylated_Intermediate Hydrolysis Acidic Hydrolysis Alkylated_Intermediate->Hydrolysis Products This compound Methyl Ester + (R)-Valine Methyl Ester Hydrolysis->Products Separation Separation and Purification Products->Separation

Caption: Workflow of the Schöllkopf bis-lactim ether synthesis.

Experimental Protocol: Schöllkopf Synthesis of this compound

This generalized protocol is based on the established Schöllkopf method.[6][7]

  • Synthesis of the Bis-Lactim Ether: Prepare the bis-lactim ether from (R)-valine and glycine according to literature procedures. This typically involves the formation of the diketopiperazine followed by O-methylation with trimethyloxonium tetrafluoroborate.

  • Deprotonation: Dissolve the bis-lactim ether in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cool to -78 °C. Add a solution of n-butyllithium dropwise and stir for 30 minutes to generate the lithiated enolate.

  • Alkylation: Add a solution of 4-fluorobenzyl bromide in dry tetrahydrofuran to the enolate solution at -78 °C. Allow the reaction to proceed at this temperature for several hours.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Hydrolyze the crude alkylated bis-lactim ether with dilute aqueous acid (e.g., 0.1 M HCl) to cleave the auxiliary and form the amino acid methyl ester.

  • Isolation and Purification: Separate the this compound methyl ester from the (R)-valine methyl ester by chromatography or crystallization. The ester can be subsequently hydrolyzed to the free amino acid.

ParameterExpected ValueReference
Diastereomeric Excess (de)>95%[7]
Overall Yield50-70%[6][7]

Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid.[8] The asymmetric variant of this reaction introduces a chiral element to control the stereochemical outcome. One effective approach is to use a chiral amine, such as (R)-phenylglycine amide, as the ammonia source.[9][10]

In this method, 4-fluorobenzaldehyde reacts with (R)-phenylglycine amide to form a chiral imine. The subsequent addition of cyanide occurs diastereoselectively, directed by the stereocenter of the chiral auxiliary. A key feature of this particular method is the in situ crystallization-induced asymmetric transformation.[9][10] One of the diastereomeric α-aminonitrile products is less soluble and selectively crystallizes from the reaction mixture, driving the equilibrium towards its formation. This results in a high yield and excellent diastereomeric ratio of a single diastereomer.[9] The chiral auxiliary can then be cleaved and recovered.

G cluster_3 Asymmetric Strecker Synthesis Workflow Start 4-Fluorobenzaldehyde + (R)-Phenylglycine Amide Imine_Formation Chiral Imine Formation Start->Imine_Formation Cyanide_Addition Diastereoselective Cyanide Addition Imine_Formation->Cyanide_Addition Diastereomeric_Mixture Diastereomeric α-Aminonitriles (in equilibrium) Cyanide_Addition->Diastereomeric_Mixture Crystallization Crystallization-Induced Asymmetric Transformation Diastereomeric_Mixture->Crystallization Single_Diastereomer Single Diastereomer (precipitated) Crystallization->Single_Diastereomer Hydrolysis Hydrolysis of Nitrile and Cleavage of Auxiliary Single_Diastereomer->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for Asymmetric Strecker Synthesis with Crystallization-Induced Asymmetric Transformation.

Experimental Protocol: Asymmetric Strecker Synthesis of this compound

This protocol is based on the method developed by Boesten et al. using (R)-phenylglycine amide as a chiral auxiliary.[9]

  • Reaction Setup: In a reaction vessel, combine 4-fluorobenzaldehyde, (R)-phenylglycine amide, and a cyanide source (e.g., sodium cyanide) in a suitable solvent such as methanol or ethanol.

  • Acid Addition: Add a weak acid (e.g., acetic acid) to facilitate imine formation and the Strecker reaction.

  • Crystallization: Stir the reaction mixture at a controlled temperature. The desired diastereomeric α-aminonitrile will begin to crystallize. The reaction is driven to completion by the precipitation of this product.

  • Isolation: After the reaction is complete, collect the crystalline product by filtration and wash with a cold solvent.

  • Hydrolysis and Auxiliary Cleavage: Subject the diastereomerically pure α-aminonitrile to acidic or basic hydrolysis. This will convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.

  • Purification: Purify the resulting this compound by standard methods such as recrystallization or ion-exchange chromatography.

ParameterReported Value (for similar substrates)Reference
Diastereomeric Ratio (dr)>99:1[9][10]
Yield of Diastereomer76-93%[9][10]
Enantiomeric Excess (ee)>98%[9]

Conclusion and Future Perspectives

The asymmetric synthesis of this compound is a well-addressed challenge in organic chemistry, with several robust and scalable methods available to researchers. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the available laboratory equipment.

  • Diastereoselective crystallization , particularly the "Dutch Resolution," offers a straightforward and often industrially viable method for obtaining enantiomerically pure material from a racemic mixture.[3]

  • The Schöllkopf bis-lactim ether method provides a reliable, substrate-controlled approach that is highly predictable and yields products with excellent enantiopurity, making it ideal for laboratory-scale synthesis of diverse α-amino acids.[6][7]

  • Asymmetric Strecker synthesis coupled with crystallization-induced asymmetric transformation represents a highly efficient and elegant strategy that can provide high yields and exceptional stereoselectivity.[9]

Future research in this area will likely focus on the development of catalytic asymmetric methods, such as asymmetric hydrogenation or phase-transfer catalysis, which can offer greater atom economy and reduce the need for stoichiometric chiral reagents.[11][12] As the demand for enantiomerically pure fluorinated amino acids continues to grow in the pharmaceutical industry, the development of even more efficient, cost-effective, and environmentally benign synthetic methodologies will remain a key research objective.

References

(S)-4-Fluorophenylglycine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (S)-4-Fluorophenylglycine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic amino acid analogue, has emerged as a significant pharmacological tool for interrogating the glutamatergic system. Its primary mechanism of action involves the targeted inhibition of neutral amino acid transporters, leading to a cascade of downstream effects that modulate synaptic plasticity and neuronal function. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of this compound activity. We will delve into its role as an inhibitor of Alanine-Serine-Cysteine Transporters (ASCT1 and ASCT2), the subsequent impact on extracellular D-serine levels, and the potentiation of the NMDA and AMPA receptor-mediated mTOR signaling pathway. This document is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to investigate and leverage the properties of this compound in neuroscience and drug development.

Introduction: The Significance of this compound

This compound (also known as L-4FPG) is a non-proteinogenic amino acid characterized by the substitution of a fluorine atom at the para position of the phenyl ring of phenylalanine. This structural modification confers unique biological activities, distinguishing it from its endogenous counterparts. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. In the context of neuropharmacology, this compound has proven to be a valuable probe for studying the intricate regulation of excitatory neurotransmission, with potential therapeutic implications for conditions such as depression.[1]

Core Mechanism: Competitive Inhibition of ASCT1 and ASCT2 Transporters

The principal and most well-characterized mechanism of action of this compound is its role as a competitive, non-substrate inhibitor of the Alanine-Serine-Cysteine Transporters, ASCT1 (SLC1A4) and ASCT2 (SLC1A5).[2]

The ASCT Family of Transporters

ASCT1 and ASCT2 are sodium-dependent transporters responsible for the exchange of neutral amino acids across cell membranes.[3][4] In the central nervous system (CNS), they play a critical role in maintaining amino acid homeostasis. ASCT1 is predominantly expressed in neurons, while ASCT2 is found in both neurons and glial cells, as well as in peripheral tissues and many cancer cell lines.[3][5][6][7] These transporters are crucial for the trafficking of amino acids like L-alanine, L-serine, L-threonine, and importantly, the NMDA receptor co-agonist D-serine.[2][3]

This compound as an ASCT1/2 Inhibitor

This compound and other phenylglycine analogs bind to ASCT1 and ASCT2 but are not transported into the cell.[2] This competitive inhibition blocks the uptake of endogenous substrates, most notably D-serine. The fluorinated phenyl ring of this compound is critical for its binding affinity and selectivity. Studies have shown a strong correlation between the ability of phenylglycine analogs to inhibit ASCT1/2 transport and their physiological effects.[2]

Compound Target(s) Reported IC₅₀ (Glutamine Uptake) Cell Line Reference
This compoundASCT1, ASCT2Data not specified, identified as a potent inhibitorNot specified[2]
V-9302ASCT29.6 µMHEK293[4]
BenzylserineASCT2~1 mM (Ki)Not specified[8]

The Ripple Effect: From Transporter Inhibition to Synaptic Modulation

The inhibition of ASCT1/2 by this compound sets off a cascade of events that ultimately enhances excitatory neurotransmission. This pathway is centered on the modulation of the brain's D-serine levels.

Elevation of Extracellular D-serine

D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the "glycine site" on the GluN1 subunit, a step that is obligatory for receptor activation by glutamate.[9][10][11] In many brain regions, D-serine, rather than glycine, is the dominant endogenous co-agonist regulating NMDA receptor function and plasticity.[10][12]

ASCT transporters are key regulators of extracellular D-serine concentrations. By inhibiting the reuptake of D-serine from the synaptic cleft back into neurons and glia, this compound effectively increases the ambient concentration of this co-agonist.[2] This leads to greater occupancy of the NMDA receptor's co-agonist binding site, thereby potentiating its response to glutamate.

Potentiation of NMDA and AMPA Receptor Signaling

The increased availability of D-serine primes NMDA receptors for activation. This enhanced NMDA receptor activity is a critical upstream event that leads to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the engagement of downstream signaling pathways associated with synaptic plasticity and antidepressant effects.[13][14] The sequence of events is thought to involve:

  • Increased NMDA receptor-mediated calcium influx.

  • Depolarization of the postsynaptic membrane.

  • Activation of voltage-gated calcium channels and subsequent release of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[15]

  • BDNF, in turn, promotes the insertion and function of AMPA receptors at the synapse.[15]

The Antidepressant Link: Activation of the mTOR Signaling Pathway

A growing body of evidence implicates the mammalian target of rapamycin (mTOR) signaling pathway as a final common pathway for the rapid antidepressant effects of various glutamatergic modulators.[13][14][15] The activation of AMPA receptors is a critical step in engaging this cascade.[13][16]

The mTOR pathway is a central regulator of protein synthesis. Its activation leads to the phosphorylation of downstream effectors like p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), culminating in increased translation of synaptic proteins.[15][17] This process is fundamental to synaptogenesis and the structural and functional changes that underpin long-lasting antidepressant responses. The mechanism linking this compound to these effects is as follows:

ASCT1/2 Inhibition → ↑ Extracellular D-serine → ↑ NMDA Receptor Activity → ↑ AMPA Receptor Activity → mTOR Pathway Activation → ↑ Synaptic Protein Synthesis → Antidepressant-like Effects

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S4FPG This compound ASCT ASCT1/2 Transporter S4FPG->ASCT Inhibits DSerine_extra ↑ D-serine NMDAR NMDA Receptor DSerine_extra->NMDAR Co-agonist ASCT->DSerine_extra Blocks Reuptake AMPAR AMPA Receptor NMDAR->AMPAR Potentiates mTOR mTOR Activation AMPAR->mTOR Activates Synaptogenesis ↑ Synaptic Protein Synthesis (Synaptogenesis) mTOR->Synaptogenesis Promotes Response Antidepressant-like Effects Synaptogenesis->Response Leads to

Caption: Signaling cascade of this compound.

Methodologies for Mechanistic Investigation

To validate and explore the mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Protocol: Amino Acid Transporter Inhibition Assay

This protocol directly measures the ability of this compound to inhibit amino acid transport.

Principle: Cells expressing the target transporter (e.g., HEK293 cells transfected with ASCT2) are incubated with a radiolabeled substrate (e.g., ³H-glutamine or ¹⁴C-L-serine) with and without the inhibitor. The reduction in intracellular radioactivity indicates transport inhibition.[18][19]

Step-by-Step Methodology:

  • Cell Culture: Plate ASCT2-expressing cells in 24-well plates and grow to 80-90% confluency.

  • Preparation: Aspirate culture medium and wash cells three times with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Inhibitor Incubation: Add HBSS containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 10-15 minutes at 37°C.

  • Transport Initiation: Add HBSS containing the radiolabeled substrate (e.g., 1 µCi/mL ³H-glutamine) and the inhibitor. Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Transport Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold HBSS to stop the transport process.

  • Cell Lysis: Add 0.1 M NaOH to each well to lyse the cells.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G start Plate ASCT2-expressing cells wash1 Wash with HBSS start->wash1 inhibit Incubate with (S)-4-FPG wash1->inhibit transport Add radiolabeled substrate inhibit->transport wash2 Wash with ice-cold HBSS transport->wash2 lyse Lyse cells with NaOH wash2->lyse quantify Quantify radioactivity lyse->quantify end Calculate IC₅₀ quantify->end

Caption: Workflow for an amino acid transporter inhibition assay.

Protocol: Measurement of Extracellular D-serine

Principle: In vivo microdialysis is a widely used technique to sample the extracellular fluid of specific brain regions in freely moving animals.[20] The collected dialysate can then be analyzed for D-serine content using High-Performance Liquid Chromatography (HPLC) with fluorescent detection or, more recently, with amperometric biosensors.

Brief Methodology:

  • Probe Implantation: Stereotactically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes).

  • Drug Administration: Administer this compound systemically or locally through the probe.

  • Analysis: Analyze D-serine concentrations in the collected fractions using a validated HPLC method or a D-serine biosensor.

Protocol: Western Blot Analysis of mTOR Pathway Activation

This protocol quantifies the phosphorylation status of key proteins in the mTOR signaling cascade as a readout of pathway activation.[17][21]

Principle: Following treatment with this compound, cell or tissue lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of mTOR, S6K, and 4E-BP1.[22][23][24]

Step-by-Step Methodology:

  • Treatment and Lysis: Treat cultured neurons or animal tissue with this compound. Harvest and lyse the cells/tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto a 4-15% SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70 S6K (Thr389), etc.).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

G start Cell/Tissue Lysis quant Protein Quantification (BCA) start->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer block Blocking (5% BSA) transfer->block p_ab Primary Antibody Incubation (Overnight, 4°C) block->p_ab s_ab Secondary Antibody Incubation (1hr, RT) p_ab->s_ab detect ECL Detection s_ab->detect end Densitometry Analysis detect->end

References

A Technical Guide to the Crystal Structure Analysis of (S)-4-Fluorophenylglycine: From First Principles to Refined Structure

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with an in-depth guide to the comprehensive crystal structure analysis of (S)-4-Fluorophenylglycine. This non-proteinogenic amino acid is of significant interest in medicinal chemistry, where the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of peptide-based therapeutics.[1][2] Understanding its three-dimensional structure is paramount for rational drug design, as it dictates the molecule's conformation and potential intermolecular interactions within a biological target.

This guide eschews a rigid template, instead presenting a logical and causal workflow that mirrors the scientific process. It is designed to be a self-validating system of protocols, grounded in authoritative expertise and established crystallographic principles. While a publicly deposited crystal structure for this compound specifically was not available at the time of this writing, this guide details the complete, field-proven methodology required to produce and analyze such a structure, using representative data for illustrative purposes.

Part 1: Foundational Steps - Material Integrity and Crystallization

The journey to a crystal structure begins not at the diffractometer, but with the starting material. The quality of the final structural model is inextricably linked to the purity, particularly the enantiomeric purity, of the initial compound and the quality of the single crystal grown from it.

Verification of Starting Material: Ensuring Enantiomeric Purity

This compound is a chiral molecule. The presence of the (R)-enantiomer can inhibit crystallization or lead to misleading structural information. Therefore, verifying the enantiomeric excess (% ee) of the starting material is a critical first step.

Expert Insight: Causality is key here. We are not just checking a box; we are mitigating risk. Co-crystallization of enantiomers can lead to the formation of a racemic compound, which has a different crystal packing and unit cell from the pure enantiomer. This would render the entire analysis irrelevant for understanding the biological activity of the intended (S)-form.

  • Column Selection: Employ a chiral stationary phase (CSP) capable of resolving amino acid enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based phases are often effective.[3]

  • Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of hexane/isopropanol with a small percentage of a polar modifier like trifluoroacetic acid (TFA) to protonate the amino and carboxyl groups. Adjust the solvent ratio to achieve optimal separation and peak shape.

  • Sample Preparation: Dissolve a small quantity (~1 mg/mL) of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Analysis: Inject the sample and monitor the elution profile using a UV detector (wavelengths of 220 nm or 273 nm are suitable). The goal is to achieve baseline separation of the (S) and potential (R) enantiomer peaks.

  • Quantification: Calculate the enantiomeric excess using the integrated peak areas: % ee = [((Area_S - Area_R) / (Area_S + Area_R))] * 100. A value >99% is desirable for crystallographic studies.[4]

The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals (typically 0.1-0.3 mm in size with well-defined faces and no visible defects) is often the most challenging step.[5] For amino acids, slow evaporation from a saturated solution is a common and effective technique.

Expert Insight: The choice of solvent is critical and is guided by the molecule's solubility and polarity. The goal is to find a solvent system where the compound is sparingly soluble, allowing the solution to slowly reach supersaturation as the solvent evaporates, which favors the growth of a few large, well-ordered crystals rather than many small ones.[6]

  • Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof).

  • Preparation of Saturated Solution: Prepare a near-saturated solution of the purified compound in a chosen solvent system (e.g., an ethanol/water mixture) at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.[7]

  • Filtration: Filter the warm solution through a syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for slow, controlled evaporation of the solvent at a constant temperature.

  • Monitoring and Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop.

Part 2: From Crystal to Data - The X-ray Diffraction Experiment

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[8] The process involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.

Figure 1: End-to-end workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection on a Modern Diffractometer
  • Crystal Mounting: A suitable crystal is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).[5]

    • Causality: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam and reduces thermal motion of the atoms, resulting in a higher-resolution dataset.

  • Data Collection Strategy: The mounted crystal is placed on the diffractometer. An initial set of frames is collected to determine the unit cell parameters and the crystal's orientation matrix. Based on the determined crystal system and Laue symmetry, a data collection strategy is calculated to ensure high completeness and redundancy of the data.

  • Full Data Collection: The diffractometer then collects hundreds to thousands of frames as the crystal is rotated in the X-ray beam. Each frame captures a small slice of the diffraction pattern.

  • Data Integration and Scaling: After collection, the raw image data is processed. The software locates the diffracted spots, integrates their intensities, and applies corrections for experimental factors (like absorption). This process yields a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.

Part 3: The Computational Path - Structure Solution and Refinement

With a processed reflection file, the next phase is entirely computational. The goal is to translate the diffraction intensities into a chemically sensible three-dimensional model of the molecule.

Structure Solution: Finding the Initial Atomic Positions

The "phase problem" is a central challenge in crystallography: the intensities of the diffracted spots are known, but their phases are lost. For small molecules like this compound, this problem is typically solved using direct methods.

Expert Insight: Programs like SHELXT or SIR are highly effective for small molecules. They use statistical relationships between the intensities of strong reflections to derive the initial phases, which are then used to calculate an initial electron density map. This map is often clear enough to show the positions of most non-hydrogen atoms.

Structure Refinement: Optimizing the Model

The initial model from the solution step is an approximation. Structure refinement is an iterative process of adjusting the model's parameters (atomic coordinates, displacement parameters) to improve the agreement between the diffraction data calculated from the model and the experimentally observed data. This is typically done using a least-squares minimization procedure.

Expert Insight: The refinement process is not a "black box." A scientist must guide it by interpreting the results of each cycle. For instance, difference Fourier maps (Fo-Fc) are calculated, which show regions where the observed electron density is higher or lower than the model predicts. Positive peaks in this map often indicate missing atoms (like hydrogens), while negative regions can suggest an atom is misplaced or its thermal motion is modeled incorrectly.

  • Initial Refinement: The initial atomic model is subjected to several cycles of least-squares refinement.

  • Atom Assignment: All non-hydrogen atoms are assigned and refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their geometry is constrained relative to their parent atom.

  • Convergence: The refinement continues until the model converges, meaning the shifts in atomic parameters are negligible, and the R-factors (indicators of agreement between observed and calculated data) are minimized. A final R1 value below 5% is generally considered excellent for a small molecule structure.

Validation: Ensuring a High-Quality Structure

The final step is to rigorously validate the refined structure. This involves checking the geometric sensibility of the model (bond lengths, angles) and ensuring no errors were made in the analysis. The final model is typically saved in the Crystallographic Information File (CIF) format, which contains all the information about the experiment and the final structure.

Part 4: Analysis and Data Presentation

The result of this entire process is a detailed three-dimensional picture of this compound as it exists in the solid state.

Representative Crystallographic Data

The table below presents the type of data that would be obtained from a successful analysis. The values are representative for a small organic molecule and should not be considered the actual data for this compound.

Parameter Representative Value Significance
Chemical FormulaC₈H₈FNO₂Defines the atomic composition of the molecule.
Formula Weight169.15 g/mol Molar mass of the compound.
Crystal SystemMonoclinicThe basic shape of the unit cell.
Space GroupP2₁Describes the symmetry elements within the unit cell.
a, b, c (Å)a = 5.8, b = 12.4, c = 5.9Dimensions of the unit cell edges.
α, β, γ (°)α = 90, β = 115, γ = 90Angles between the unit cell edges.
Volume (ų)387Volume of a single unit cell.
Z2Number of molecules in the unit cell.
Temperature (K)100(2) KTemperature at which data was collected.[5]
Radiation (Å)Mo Kα (λ = 0.71073)Wavelength of X-rays used.
Reflections Collected3500Total number of diffraction spots measured.
Independent Reflections1750 [R(int) = 0.03]Number of unique reflections after accounting for symmetry.
Final R1 [I>2σ(I)]0.045Agreement factor for strong reflections (lower is better).
wR2 (all data)0.115Weighted agreement factor for all data (lower is better).
CCDC Deposition No.N/AUnique identifier for deposition in the Cambridge Structural Database.
Insights from the Structure

A solved crystal structure reveals critical information for drug design:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles.

  • Stereochemistry: Absolute confirmation of the (S) configuration at the chiral center.

  • Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, or other non-covalent interactions that hold the molecules together in the crystal lattice. This provides insight into how the molecule might interact with a protein binding site.

MolecularInteractions cluster_molecule Molecule A cluster_neighbor Molecule B NH3_A Ammonium Group (-NH3+) COO_B Carboxylate Group (-COO-) NH3_A->COO_B Hydrogen Bond (N-H···O) COO_A Carboxylate Group (-COO-) Ring_A Fluorophenyl Ring Ring_B Fluorophenyl Ring Ring_A->Ring_B π-π Stacking NH3_B Ammonium Group (-NH3+)

Figure 2: Diagram of potential intermolecular interactions in the crystal lattice.

Conclusion

The single-crystal X-ray diffraction analysis of this compound is a multi-stage process that demands precision at every step, from ensuring the chemical and chiral purity of the starting material to the meticulous refinement of the final structural model. The resulting atomic-resolution structure provides invaluable, unambiguous information about the molecule's three-dimensional architecture and packing. For drug development professionals, this knowledge is fundamental, offering a solid foundation for understanding structure-activity relationships and for designing next-generation therapeutics with enhanced efficacy and optimized physicochemical properties.

References

A Technical Guide to the Solubility and Stability of (S)-4-Fluorophenylglycine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical physicochemical properties of (S)-4-Fluorophenylglycine, a key building block in modern drug development. Focusing on solubility and stability, this document offers a framework for researchers, scientists, and formulation experts to understand and control the behavior of this important chiral amino acid. While specific experimental data for this compound is emerging, this guide synthesizes established principles, data from analogous compounds, and detailed experimental protocols to empower informed decision-making in pharmaceutical research and development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a non-proteinogenic amino acid that has garnered significant interest in the pharmaceutical industry. Its incorporation into peptide-based therapeutics and other small molecule drugs can confer advantageous properties, including enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atom, with its high electronegativity and minimal steric bulk, can modulate the electronic properties and conformation of molecules, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] Understanding the fundamental characteristics of solubility and stability is paramount for the successful progression of any drug candidate containing this moiety from the laboratory to clinical applications.

Solubility Profile of this compound: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[3][4] For this compound, its amphoteric nature, possessing both a carboxylic acid and an amino group, dictates a strong dependence of its solubility on pH. Furthermore, the interplay of its polar functional groups with the hydrophobic fluorophenyl ring influences its solubility in various solvent systems.

General Solubility Characteristics

This compound is generally characterized as a white to off-white solid. Due to the presence of the polar amino and carboxylic acid groups, it is expected to be soluble in polar solvents such as water and lower alcohols.[5] The zwitterionic nature of amino acids in aqueous solutions at their isoelectric point typically results in minimal solubility, which increases significantly at pH values above and below this point.[5]

Anticipated Solubility in Common Pharmaceutical Solvents

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from studies on structurally similar amino acids, such as D-p-hydroxyphenylglycine and other proteinogenic amino acids.[3][6] The solubility of amino acids in water-alcohol mixtures generally decreases with an increasing proportion of the organic solvent, attributed to the disruption of the hydration shell around the zwitterionic molecule.

Table 1: Experimentally Determined Solubility of Structurally Similar Amino Acids in Various Solvents at Different Temperatures.

Amino AcidSolventTemperature (°C)Solubility ( g/100g solvent)Reference
D-p-hydroxyphenylglycineWater251.68[6]
D-p-hydroxyphenylglycineMethanol250.85[6]
D-p-hydroxyphenylglycineEthanol250.21[6]
L-AlanineWater2516.65[3]
L-AlanineEthanol250.02[3]
GlycineWater2524.99[3]
GlycineEthanol250.06[3]

This table presents data for analogous compounds to provide a qualitative understanding of expected solubility trends for this compound. Experimental determination for the specific compound is essential.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable solubility data for this compound, the shake-flask method is the gold standard.[4] This protocol ensures that equilibrium is reached between the solid and liquid phases, providing a true measure of thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Excess Solid This compound mix Combine Solid and Solvent in a Sealed Vial prep_solid->mix prep_solvent Measure Known Volume of Solvent prep_solvent->mix agitate Agitate at Constant Temperature (e.g., 25°C, 37°C) for 24-48 hours mix->agitate separate Centrifuge or Filter to Remove Undissolved Solid agitate->separate sample Collect Supernatant separate->sample dilute Dilute if Necessary sample->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify

Caption: Workflow for Shake-Flask Solubility Determination.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents (e.g., water, methanol, ethanol, acetonitrile, and relevant buffer solutions).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as a stability-indicating HPLC-UV method.

Chemical Stability of this compound: Degradation Pathways and Mitigation Strategies

Ensuring the stability of an API throughout its shelf life is a critical regulatory and safety requirement. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9] The stability of this compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The amide linkage in peptides is susceptible to hydrolysis, and while this compound is a single amino acid, its functional groups can be affected by pH extremes. Under strongly acidic or basic conditions, degradation may occur, although amino acids are generally more stable than peptides in this regard.

  • Oxidation: The phenyl ring and the amino group could be susceptible to oxidation, potentially leading to the formation of various degradation products.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.

  • Defluorination: While the carbon-fluorine bond is generally strong, under certain conditions, particularly with neighboring group participation or in specific metabolic pathways, defluorination can occur.[10][11][12]

Forced Degradation Studies: An Experimental Framework

A systematic forced degradation study should be conducted to investigate the stability of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api Prepare Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_api->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_api->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_api->oxidation thermal Thermal Stress (e.g., 80°C) prep_api->thermal photo Photolytic Stress (ICH Q1B guidelines) prep_api->photo sample Withdraw Samples at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize (for acid/base) sample->neutralize if applicable analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze neutralize->analyze

Caption: Workflow for Forced Degradation Studies.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C. Withdraw and neutralize samples as described for acid hydrolysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the degradation over time.

  • Thermal Degradation: Store a solid sample of this compound in a temperature-controlled oven at 80°C. Also, prepare a solution and keep it at the same temperature. Analyze samples at various time points.

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated stability-indicating analytical method that can separate the parent compound from its degradation products.[7][8][9][13]

  • Column Chemistry: A C18 stationary phase is a common starting point for reversed-phase HPLC.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all components.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance is appropriate. Diode array detection can be used to assess peak purity.

  • Mass Spectrometry (MS) Compatibility: Using a mobile phase with volatile buffers (e.g., ammonium formate or acetate) will allow for hyphenation with a mass spectrometer for the identification of unknown degradation products.

Table 2: A Representative Stability-Indicating HPLC Method for Amino Acid Analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This is a starting point for method development and will require optimization for this compound and its specific degradation products.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While the incorporation of fluorine can enhance the therapeutic properties of drug candidates, it also necessitates a thorough characterization of its physicochemical properties.[1][2] The provided experimental protocols for solubility determination and forced degradation studies, coupled with the development of a stability-indicating HPLC method, offer a robust approach for generating the necessary data to support drug development programs.

Future work should focus on generating specific, quantitative solubility and stability data for this compound in a wide range of pharmaceutically relevant solvents and conditions. Elucidation of the structures of any identified degradation products will be critical for a complete understanding of its stability profile. This knowledge will ultimately enable the rational design of stable and bioavailable drug products containing this valuable building block.

References

A Technical Guide to the Biological Significance of Fluorinated Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical biology and drug discovery, the quest for molecular tools that offer precision and novel functionality is perpetual. Among the most impactful advancements has been the introduction of non-canonical amino acids (ncAAs) into proteins. This guide focuses on a particularly potent class of ncAAs: fluorinated amino acids. The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties to amino acids, which can be leveraged to modulate the structure, stability, and function of peptides and proteins.[][2][3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the synthesis, incorporation, and profound biological significance of these powerful chemical entities.

While only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, has been identified, produced by Streptomyces cattleya, synthetic chemists have developed a diverse arsenal of fluorinated analogs of canonical amino acids.[][2][4] The strategic incorporation of these building blocks has opened new avenues for enhancing therapeutic efficacy, elucidating complex biological mechanisms, and designing novel biomaterials.[5][6][7] This guide will navigate the core principles and practical applications of fluorinated non-canonical amino acids, offering a comprehensive overview of their transformative potential.

I. The Unique Physicochemical Properties of Fluorinated Amino Acids

The substitution of hydrogen with fluorine introduces profound changes at the molecular level. Understanding these alterations is critical to harnessing the full potential of fluorinated amino acids in protein engineering and drug design.

Key Physicochemical Alterations:
  • Electronegativity and Polarity: Fluorine's extreme electronegativity creates strong carbon-fluorine (C-F) bonds and significantly alters the local electronic environment.[2] This can influence pKa values of nearby functional groups and modulate non-covalent interactions.

  • Hydrophobicity: The introduction of fluorine generally increases the hydrophobicity of the amino acid side chain.[][5] This "fluorous effect" can be exploited to enhance protein stability by promoting the burial of fluorinated residues within the hydrophobic core.[8][9]

  • Steric Profile: While often considered a bioisostere of hydrogen, fluorine has a larger van der Waals radius. This subtle increase in size can influence side-chain packing and protein conformation.[10]

  • Conformational Preferences: The incorporation of fluorine can influence the conformational preferences of amino acid side chains and the peptide backbone, which can be particularly impactful in structured peptides and proteins. For instance, fluorinated proline derivatives can modulate ring pucker and influence the cis/trans isomerization of the peptide bond.[11]

Comparative Properties of Canonical and Fluorinated Amino Acids
Amino AcidFluorinated AnalogKey Property Changes
Phenylalanine4-Fluoro-L-phenylalanine (4FF)Increased hydrophobicity, altered aromatic ring electronics.[][12]
Tyrosine3-Fluoro-L-tyrosine (3FY)Lowered pKa of the hydroxyl group, altered hydrogen bonding capacity.[12][13]
Tryptophan5-Fluoro-L-tryptophan (5FW)Increased hydrophobicity, useful 19F NMR probe.[12][13]
LeucineHexafluoroleucine (Hfl)Significantly increased hydrophobicity, enhanced protein stability.[8][14]
Proline4,4-DifluoroprolineAltered ring pucker and conformational rigidity.[11]

II. Synthesis and Incorporation of Fluorinated Amino Acids into Proteins

The utility of fluorinated amino acids is contingent on their successful synthesis and incorporation into a target protein. Several methods have been developed, each with its own advantages and limitations.

A. Chemical Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids is a complex field, often requiring specialized fluorinating reagents and multi-step reaction sequences.[15][16] Key strategies include:

  • De novo synthesis: Building the amino acid from fluorinated precursors.

  • Late-stage fluorination: Introducing fluorine into an existing amino acid scaffold.

Recent advances have made a wide array of fluorinated amino acids commercially available, facilitating their use in research and development.[][5][7]

B. Methods for Protein Incorporation
1. Solid-Phase Peptide Synthesis (SPPS)

For smaller peptides, direct chemical synthesis using SPPS is the most straightforward method for site-specific incorporation of fluorinated amino acids.[11]

Workflow for SPPS Incorporation of a Fluorinated Amino Acid:

SPPS_Workflow Resin Solid Support Resin Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling_FAA Couple Fluorinated Amino Acid Deprotection1->Coupling_FAA Deprotection2 Fmoc Deprotection Coupling_FAA->Deprotection2 Chain_Elongation Continue Peptide Synthesis Deprotection2->Chain_Elongation Cleavage Cleave from Resin & Purify Chain_Elongation->Cleavage Final_Peptide Final Fluorinated Peptide Cleavage->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis.

2. Biosynthetic Incorporation

For larger proteins, biosynthetic methods are generally preferred. These approaches leverage the cell's natural protein synthesis machinery.

  • Auxotrophic Strains: This early method utilizes bacterial strains that cannot synthesize a specific canonical amino acid.[14] By providing the fluorinated analog in the growth medium, it can be incorporated in place of its natural counterpart.[4]

  • Genetic Code Expansion: This powerful technique allows for the site-specific incorporation of non-canonical amino acids.[17][18][19][20] It involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the fluorinated amino acid and recognizes a unique codon, typically a stop codon like UAG (amber).[21][22]

Genetic Code Expansion Workflow:

GCE_Workflow cluster_cell Host Cell (e.g., E. coli) Plasmid_Synthetase Plasmid encoding orthogonal aaRS Transcription_Translation Transcription & Translation Plasmid_Synthetase->Transcription_Translation Plasmid_tRNA Plasmid encoding orthogonal tRNA Plasmid_tRNA->Transcription_Translation Plasmid_Protein Plasmid for Target Protein with Amber Codon (UAG) Plasmid_Protein->Transcription_Translation mRNA mRNA with UAG codon Transcription_Translation->mRNA Orthogonal_aaRS Orthogonal aaRS Transcription_Translation->Orthogonal_aaRS Orthogonal_tRNA Orthogonal tRNA Transcription_Translation->Orthogonal_tRNA Ribosome Ribosome Fluorinated_Protein Fluorinated Protein Ribosome->Fluorinated_Protein mRNA->Ribosome Fluorinated_AA Fluorinated Amino Acid (in media) Fluorinated_AA->Orthogonal_aaRS Charged_tRNA Charged Orthogonal tRNA Orthogonal_aaRS->Charged_tRNA Orthogonal_tRNA->Orthogonal_aaRS Charged_tRNA->Ribosome

Caption: Genetic Code Expansion Machinery.

Experimental Protocol: Site-Specific Incorporation of 4-Fluoro-L-phenylalanine in E. coli

  • Strain and Plasmids: Utilize an E. coli strain engineered for genetic code expansion, co-transformed with two plasmids: one expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-fluoro-L-phenylalanine, and another containing the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site.

  • Culture Growth: Grow the transformed cells in a rich medium (e.g., LB) to an OD600 of 0.6-0.8.

  • Induction: Induce the expression of the target protein and the orthogonal pair with an appropriate inducer (e.g., IPTG). Simultaneously, supplement the culture medium with 4-fluoro-L-phenylalanine to a final concentration of 1-2 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the fluorinated amino acid.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the fluorinated protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Verification: Confirm the incorporation of the fluorinated amino acid by mass spectrometry.

III. Impact on Protein Structure and Stability

One of the most significant consequences of incorporating fluorinated amino acids is the enhancement of protein stability.[8][10][23]

  • Increased Thermal Stability: The increased hydrophobicity of fluorinated side chains can lead to more favorable packing within the protein core, resulting in a higher melting temperature (Tm).[][9] For example, replacing leucine with hexafluoroleucine in a coiled-coil protein dramatically increased its thermal stability.[8][14]

  • Enhanced Resistance to Proteolysis: The increased stability of fluorinated proteins can also make them more resistant to degradation by proteases.[8]

  • Minimal Structural Perturbation: In many cases, the incorporation of fluorinated amino acids results in minimal changes to the overall protein fold.[9] The similar shape of fluorinated side chains to their hydrocarbon counterparts allows them to be accommodated within the protein structure without significant disruption.[9]

IV. Applications in Drug Discovery and Chemical Biology

The unique properties of fluorinated amino acids have made them invaluable tools in a wide range of applications.

A. Enhancing Peptide and Protein Therapeutics

Fluorination is a powerful strategy for improving the pharmacological properties of peptide-based drugs.[5][6][11]

  • Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic degradation, which can increase the in vivo half-life of peptide therapeutics.[24]

  • Enhanced Binding Affinity: The altered electronic and steric properties of fluorinated amino acids can lead to improved binding to target receptors.[24][25]

  • Increased Lipophilicity and Cell Permeability: The increased hydrophobicity of fluorinated peptides can enhance their ability to cross cell membranes, which is often a major challenge in peptide drug development.[][5][25]

B. Probing Protein Structure and Function with ¹⁹F NMR Spectroscopy

The fluorine nucleus (¹⁹F) is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems.[13][14]

  • Conformational Changes: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment.[14][26] This allows researchers to monitor protein conformational changes upon ligand binding, folding, or interaction with other proteins.[13][27]

  • Ligand Binding and Drug Screening: ¹⁹F NMR can be used to screen for small molecule binders to a fluorinated protein target.[27] Binding events are detected as changes in the ¹⁹F NMR spectrum.

  • In-Cell NMR: Recent advances have enabled the use of ¹⁹F NMR to study proteins directly within living cells, providing insights into their structure and function in a native environment.[28][29][30]

¹⁹F NMR Experimental Workflow:

F19_NMR_Workflow Prepare_Sample Prepare Fluorinated Protein Sample Acquire_1D Acquire 1D 19F NMR Spectrum (Reference) Prepare_Sample->Acquire_1D Titrate_Ligand Titrate with Ligand/Binding Partner Acquire_1D->Titrate_Ligand Acquire_Spectra Acquire 19F NMR Spectra at each Titration Point Titrate_Ligand->Acquire_Spectra Analyze_Shifts Analyze Chemical Shift Perturbations Acquire_Spectra->Analyze_Shifts Determine_Binding Determine Binding Affinity (Kd) Analyze_Shifts->Determine_Binding

Caption: Workflow for a ¹⁹F NMR Titration Experiment.

C. Radiolabeling and Imaging

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging. Fluorinated amino acids can be synthesized with ¹⁸F and used as probes for in vivo imaging of metabolic processes, such as tumor diagnosis.[][31]

V. Conclusion and Future Outlook

Fluorinated non-canonical amino acids represent a powerful and versatile tool in the arsenal of chemical biologists and drug discovery scientists. Their unique ability to modulate the physicochemical properties of peptides and proteins has led to significant advances in protein engineering, therapeutic development, and the detailed investigation of biological systems. From enhancing the stability of therapeutic proteins to providing sensitive probes for NMR spectroscopy, the applications of these fascinating building blocks continue to expand.

Future research will likely focus on the development of new synthetic methods to access an even greater diversity of fluorinated amino acids, as well as the continued refinement of genetic code expansion technologies to enable their efficient and site-specific incorporation into a wider range of proteins and organisms.[7][18] As our understanding of the subtle yet profound effects of fluorination continues to grow, so too will the innovative applications of these remarkable molecules in shaping the future of medicine and biotechnology.

References

The Strategic Role of (S)-4-Fluorophenylglycine as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Chirality and the Rise of Fluorinated Amino Acids

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a fundamental requirement for developing safe and effective therapeutics. (S)-4-Fluorophenylglycine, a non-proteinogenic amino acid, has emerged as a premier chiral building block, offering a unique combination of stereochemical definition and advantageous physicochemical properties conferred by the fluorine atom.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug design.[1][2] The fluorine atom, being small and highly electronegative, can significantly alter a molecule's properties.[1] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.[1][3] When installed on an amino acid scaffold like phenylglycine, these benefits are combined with the versatility of peptide chemistry, creating a powerful tool for drug discovery.[][5] This guide provides a comprehensive technical overview of this compound, from its synthesis to its strategic application, for professionals engaged in the art and science of drug development.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name (2S)-2-amino-2-(4-fluorophenyl)acetic acid[6]
CAS Number 19883-57-9[6]
Molecular Formula C₈H₈FNO₂[6]
Molecular Weight 169.15 g/mol [6]
Appearance White to off-white powder[7]
Melting Point ≥300 °C (decomposes)[8]
Solubility Soluble in aqueous acid/base; sparingly soluble in water. Fmoc-protected version is soluble in DMF and NMP.[7]

Caption: Key physicochemical data for this compound.

This compound is a stable, crystalline solid at room temperature. For synthetic applications, particularly solid-phase peptide synthesis (SPPS), the N-terminally protected Fmoc-(S)-4-Fluorophenylglycine is the standard reagent.[7] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling the compound.

Asymmetric Synthesis: Accessing Enantiopure this compound

The utility of this compound is entirely dependent on its enantiomeric purity. Several robust methods have been developed for its asymmetric synthesis, with biocatalysis emerging as a particularly powerful and scalable approach.[9]

Core Strategy: Biocatalytic Asymmetric Amination

One of the most efficient routes involves the asymmetric amination of a prochiral ketone precursor, 4-fluorobenzoylformic acid. This transformation leverages the exquisite stereoselectivity of enzymes, specifically transaminases.[10]

Asymmetric_Synthesis cluster_0 Biocatalytic Asymmetric Synthesis Precursor 4-Fluorobenzoylformic Acid (Prochiral Ketone) Product This compound (>99% ee) Precursor->Product Asymmetric Amination Enzyme Engineered Transaminase (ω-TA) Enzyme->Precursor Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme Cofactor PLP Cofactor Cofactor->Enzyme Required

Caption: Biocatalytic route to this compound.

Causality in Biocatalytic Method Development

Why Transaminases? Transaminases (TAs), particularly ω-transaminases, are ideal for this conversion. They catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with high stereoselectivity.[10] The reaction is driven to completion by using a cheap amine donor like isopropylamine, which is converted to acetone and can be removed from the equilibrium.

The Role of Directed Evolution: While native enzymes may possess some activity, they often require optimization for industrial-scale synthesis with non-natural substrates. Directed evolution is a powerful technique used to engineer enzymes with enhanced activity, stability, and selectivity towards specific targets like 4-fluorobenzoylformic acid.[10] This involves creating libraries of enzyme variants through mutagenesis and screening them for improved performance. The result is a custom biocatalyst that can produce this compound with exceptional enantiomeric excess (>99% ee) and high yield under mild, environmentally benign conditions.[10] This approach has been successfully applied to manufacture other chiral amines, such as the active pharmaceutical ingredient sitagliptin.[10]

Application in Drug Development: A Versatile Chiral Building Block

This compound is incorporated into peptides and small molecules to enhance their therapeutic properties. Its rigid side chain can also serve as a conformational constraint, locking the peptide backbone into a bioactive conformation.[11]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common application of this compound is as a building block in SPPS.[3][12] The Fmoc-protected version, Fmoc-(S)-4-Fluorophenylglycine-OH, is used in standard automated or manual synthesis protocols.[7]

SPPS_Workflow start Start: Resin Support deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple First Fmoc-Amino Acid deprotection1->coupling1 wash1 Wash (DMF) coupling1->wash1 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection2 coupling2 Couple Fmoc-(S)-4-F-Phg-OH deprotection2->coupling2 wash2 Wash (DMF) coupling2->wash2 repeat Repeat Cycle: Deprotect -> Couple -> Wash wash2->repeat cleavage Final Cleavage & Deprotection (e.g., 95% TFA) repeat->cleavage purification Purification (RP-HPLC) cleavage->purification final_peptide Final Peptide with (S)-4-F-Phg purification->final_peptide

Caption: Workflow for incorporating this compound via SPPS.

Detailed Protocol: Manual Fmoc SPPS Incorporation

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc chemistry on a Rink Amide resin to yield a C-terminal amide.[7][13]

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with agitation. Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, drain, then add a fresh portion of 20% piperidine/DMF and agitate for an additional 15-20 minutes.

  • Drain and wash the resin thoroughly with DMF (5x), followed by Dichloromethane (DCM) (3x), and finally DMF (3x) to remove all residual piperidine.

  • Self-Validation: Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a deep blue color).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve the standard Fmoc-amino acid (3 eq.), a coupling agent like HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Self-Validation: Perform a Kaiser test to ensure the reaction has gone to completion (a negative result, resin remains colorless/yellow).

4. Incorporation of Fmoc-(S)-4-Fluorophenylglycine-OH:

  • Repeat the Fmoc deprotection step (Step 2).

  • Prepare the activation solution for Fmoc-(S)-4-Fluorophenylglycine-OH as described in Step 3.

  • Add the activated solution to the resin and agitate for 2-4 hours. The coupling of non-canonical or sterically hindered amino acids may require longer reaction times.[13]

  • Self-Validation: Confirm complete coupling with a Kaiser test.

5. Chain Elongation:

  • Repeat steps 2 and 3 for all remaining amino acids in the sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the cleavage solution from the resin and collect the filtrate.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the peptide pellet, dissolve it in a suitable solvent (e.g., water/acetonitrile), and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Self-Validation: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Use as a ¹⁹F NMR Probe

Beyond modulating biological activity, the fluorine atom serves as an excellent spectroscopic handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and low background signal in biological systems.[11] Incorporating this compound allows researchers to study peptide-membrane interactions, protein folding, and ligand binding with high precision, as the ¹⁹F signal provides a direct window into the local environment of the fluorinated residue.[][11]

Future Outlook

The strategic value of this compound as a chiral building block is well-established and continues to grow. Advances in biocatalysis and enzyme engineering will likely lead to even more efficient and sustainable manufacturing processes.[9][14] As our understanding of the subtle effects of fluorination on molecular interactions deepens, this compound and other fluorinated amino acids will be key components in the design of next-generation therapeutics, from peptides and peptidomimetics to complex small molecules with precisely tailored pharmacological profiles.[2][5]

References

The Advent of a Key Building Block: A Technical Guide to the Discovery and History of Para-Fluorinated Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of fluorinated building blocks, para-fluorinated phenylglycine and its derivatives have emerged as particularly valuable scaffolds. This technical guide provides a comprehensive overview of the discovery and historical development of these compounds, tracing their origins from the application of classical amino acid syntheses to the evolution of sophisticated asymmetric and enzymatic methodologies. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations, and explore the impact of the para-fluoro substitution on molecular properties, offering field-proven insights for researchers in drug discovery and development.

Introduction: The "Fluorine Effect" in Drug Design and the Rise of Fluorinated Amino Acids

The introduction of fluorine into organic molecules can induce a range of beneficial effects, collectively known as the "fluorine effect." These include increased metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity through favorable electrostatic interactions, and altered lipophilicity and pKa, which can improve cell permeability and bioavailability. The journey of fluorine in medicine arguably began in the mid-1950s with the development of the fluorinated corticosteroid, fludrocortisone, which demonstrated significantly enhanced biological activity compared to its non-fluorinated parent compound. This pivotal discovery opened the floodgates for the exploration of organofluorine compounds in drug design.

Fluorinated amino acids (FAAs) represent a particularly intriguing class of molecules, combining the unique properties of fluorine with the fundamental building blocks of peptides and proteins. While only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, has been identified, synthetic chemists have developed a vast arsenal of methods to access a diverse range of FAAs. The incorporation of these unnatural amino acids into peptides can enhance proteolytic stability, modulate conformation, and fine-tune biological activity. Furthermore, FAAs serve as valuable building blocks in the synthesis of small molecule drugs, offering a modular approach to introduce fluorine and influence a molecule's three-dimensional structure and electronic properties.

Among the aromatic FAAs, para-fluorinated phenylglycine holds a prominent position due to the significant impact of the fluorine atom on the phenyl ring's electronic properties and its utility as a bioisosteric replacement for other functional groups. This guide will now chart the historical and synthetic journey of this important molecular entity.

The Genesis of Para-Fluorinated Phenylglycine: Classical Synthetic Approaches

While a singular, seminal publication marking the "discovery" of para-fluorinated phenylglycine is not readily apparent from the historical literature, its emergence is intrinsically linked to the application of well-established, classical methods for α-amino acid synthesis to fluorinated starting materials. The widespread availability of 4-fluorobenzaldehyde in the mid-20th century provided the key precursor for the synthesis of its corresponding phenylglycine derivative via two primary, time-honored reactions: the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis: A Foundational Route

First reported by Adolph Strecker in 1850, the Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. This robust and versatile method provided a direct pathway to racemic para-fluorinated phenylglycine from 4-fluorobenzaldehyde.

The causality behind this experimental choice lies in its simplicity and the ready availability of the starting materials. The electron-withdrawing nature of the fluorine atom at the para position of the benzaldehyde can influence the reactivity of the carbonyl group, but the fundamental mechanism of imine formation followed by cyanide addition remains effective.

Strecker_Synthesis Start 4-Fluorobenzaldehyde Reagents1 + NH3, KCN Start->Reagents1 Intermediate α-Amino-4-fluorophenylacetonitrile Reagents1->Intermediate Strecker Reaction Reagents2 + H3O+ Intermediate->Reagents2 Product Racemic 4-Fluorophenylglycine Reagents2->Product Hydrolysis

Figure 1. Generalized workflow for the Strecker synthesis of racemic 4-fluorophenylglycine.

Experimental Protocol: Strecker Synthesis of Racemic 4-Fluorophenylglycine

  • Step 1: Formation of α-Amino-4-fluorophenylacetonitrile.

    • In a well-ventilated fume hood, a solution of potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in aqueous ammonia is prepared and cooled in an ice bath.

    • 4-Fluorobenzaldehyde is added dropwise to the cooled solution with vigorous stirring.

    • The reaction mixture is stirred at room temperature for several hours to overnight, during which time the α-amino-4-fluorophenylacetonitrile may precipitate as a solid.

    • The product is isolated by filtration, washed with cold water, and dried.

  • Step 2: Hydrolysis to Racemic 4-Fluorophenylglycine.

    • The crude α-amino-4-fluorophenylacetonitrile is suspended in a strong mineral acid, such as concentrated hydrochloric acid (HCl).

    • The mixture is heated at reflux for several hours until the nitrile is completely hydrolyzed, as monitored by thin-layer chromatography (TLC).

    • The solution is cooled, and any precipitated ammonium chloride is removed by filtration.

    • The filtrate is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid, causing the racemic 4-fluorophenylglycine to precipitate.

    • The product is collected by filtration, washed with cold water and ethanol, and dried to yield the racemic amino acid.

The Bucherer-Bergs Reaction: An Alternative Multicomponent Approach

Developed in the early 20th century by Hans Theodor Bucherer and Hermann Bergs, the Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of hydantoins from carbonyl compounds, potassium cyanide, and ammonium carbonate. These hydantoin intermediates can then be hydrolyzed to afford the desired α-amino acids. This method also provides a viable route to racemic para-fluorinated phenylglycine from 4-fluorobenzaldehyde.

The choice of the Bucherer-Bergs reaction offers an alternative pathway that can sometimes provide better yields or be more amenable to certain substrates compared to the Strecker synthesis. The hydantoin intermediate is often a stable, crystalline solid, which facilitates purification before the final hydrolysis step.

Bucherer_Bergs_Reaction Start 4-Fluorobenzaldehyde Reagents1 + KCN, (NH4)2CO3 Start->Reagents1 Intermediate 5-(4-Fluorophenyl)hydantoin Reagents1->Intermediate Bucherer-Bergs Reaction Reagents2 + Strong Base (e.g., Ba(OH)2) then Acid Intermediate->Reagents2 Product Racemic 4-Fluorophenylglycine Reagents2->Product Hydrolysis

Figure 2. Generalized workflow for the Bucherer-Bergs synthesis of racemic 4-fluorophenylglycine.

Experimental Protocol: Bucherer-Bergs Synthesis of Racemic 4-Fluorophenylglycine

  • Step 1: Formation of 5-(4-Fluorophenyl)hydantoin.

    • In a suitable reaction vessel, 4-fluorobenzaldehyde, potassium cyanide (KCN), and ammonium carbonate are suspended in a mixture of ethanol and water.

    • The mixture is heated in a sealed vessel at a moderately elevated temperature (e.g., 60-80 °C) for several hours.

    • Upon cooling, the 5-(4-fluorophenyl)hydantoin product typically crystallizes from the reaction mixture.

    • The solid is collected by filtration, washed with water, and dried.

  • Step 2: Hydrolysis to Racemic 4-Fluorophenylglycine.

    • The 5-(4-fluorophenyl)hydantoin is heated at reflux with a strong base, such as barium hydroxide (Ba(OH)₂) solution, for an extended period to hydrolyze the hydantoin ring.

    • After complete hydrolysis, the barium carbonate precipitate is removed by filtration.

    • The filtrate is carefully acidified with a mineral acid (e.g., sulfuric acid) to precipitate the amino acid at its isoelectric point.

    • The racemic 4-fluorophenylglycine is isolated by filtration, washed with cold water, and dried.

The Quest for Enantiopurity: Asymmetric Syntheses and Resolutions

For applications in drug development, the stereochemistry of an amino acid is of paramount importance, as different enantiomers often exhibit vastly different biological activities. The classical syntheses described above yield racemic mixtures, necessitating methods to obtain single enantiomers. The history of para-fluorinated phenylglycine synthesis has thus evolved to include asymmetric approaches and enzymatic resolutions.

Asymmetric Strecker Synthesis

The development of asymmetric variations of the Strecker reaction has been a major focus in organic chemistry. One common strategy involves the use of a chiral amine in place of ammonia. This forms a chiral imine intermediate, which then undergoes diastereoselective addition of cyanide. The chiral auxiliary is subsequently cleaved to yield the enantioenriched amino acid. For the synthesis of para-fluorinated phenylglycine, chiral α-phenylethylamine or its derivatives have been successfully employed as chiral auxiliaries.

The rationale for this approach is to introduce a stereochemical bias during the crucial C-C bond formation step, leading to one diastereomer of the aminonitrile in excess. The success of this method depends on the ability of the chiral auxiliary to effectively shield one face of the imine from cyanide attack.

Enzymatic Kinetic Resolution: A Green and Efficient Approach

Enzymatic kinetic resolution has emerged as a powerful and environmentally friendly method for separating enantiomers. This technique utilizes the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For para-fluorinated phenylglycine derivatives, lipases and nitrilases are commonly employed.

  • Lipase-Catalyzed Resolution: Racemic esters of para-fluorinated phenylglycine can be resolved through enantioselective hydrolysis catalyzed by lipases, such as Candida antarctica lipase B (CAL-B). The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the product acid.

  • Nitrilase-Catalyzed Resolution: In a chemoenzymatic approach, the Strecker synthesis can be coupled with a nitrilase-catalyzed hydrolysis of the intermediate α-aminonitrile. A stereoselective nitrilase will hydrolyze one enantiomer of the racemic aminonitrile to the corresponding amino acid, while the other enantiomer remains unchanged. This approach can be particularly efficient as the unreacted aminonitrile can racemize under the reaction conditions, leading to a dynamic kinetic resolution with a theoretical yield of up to 100%.

The causality for employing enzymes lies in their exquisite ability to differentiate between enantiomers, often with near-perfect selectivity under mild reaction conditions (neutral pH, room temperature), which minimizes the risk of side reactions and racemization of the product.

Enzymatic_Resolution Start Racemic 4-Fluorophenylglycine Derivative (e.g., Ester or Nitrile) Enzyme Enzyme (e.g., Lipase or Nitrilase) Start->Enzyme Products Mixture of: (S)-Product and (R)-Unreacted Substrate (or vice versa) Enzyme->Products Enantioselective Transformation Separation Separation Products->Separation Final_S (S)-Enantiomer Separation->Final_S Final_R (R)-Enantiomer Separation->Final_R

Figure 3. Conceptual workflow for the enzymatic kinetic resolution of a racemic 4-fluorophenylglycine derivative.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of N-Acetyl-DL-4-Fluorophenylglycine Methyl Ester

  • Substrate Preparation: Racemic 4-fluorophenylglycine is converted to its N-acetyl methyl ester derivative using standard procedures (e.g., reaction with acetic anhydride followed by esterification with methanol and thionyl chloride).

  • Enzymatic Hydrolysis:

    • The racemic N-acetyl-DL-4-fluorophenylglycine methyl ester is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent such as acetone to aid solubility.

    • A lipase, such as Candida rugosa lipase, is added to the solution.

    • The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • The reaction is monitored for the formation of the hydrolyzed acid, typically aiming for approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Separation and Isolation:

    • Once the desired conversion is reached, the enzyme is removed by filtration.

    • The pH of the solution is adjusted to be acidic (e.g., pH 2) to protonate the carboxylic acid product.

    • The mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted ester, while the aqueous layer will contain the hydrolyzed acid.

    • The two enantiomerically enriched products can then be isolated and purified from their respective phases.

Data Summary and Comparison of Synthetic Routes

Synthetic MethodStarting MaterialKey ReagentsStereocontrolAdvantagesDisadvantages
Strecker Synthesis 4-FluorobenzaldehydeNH₃, KCN, H₃O⁺RacemicSimple, versatile, readily available starting materials.Yields a racemic mixture, use of toxic cyanide.
Bucherer-Bergs Reaction 4-FluorobenzaldehydeKCN, (NH₄)₂CO₃RacemicOften gives crystalline intermediates, good yields.Yields a racemic mixture, requires heating in a sealed vessel.
Asymmetric Strecker 4-FluorobenzaldehydeChiral amine, NaCNDiastereoselectiveProvides access to enantioenriched products directly.Requires a stoichiometric amount of a chiral auxiliary, which may be expensive.
Enzymatic Resolution Racemic 4-F-Phg derivativeLipase or NitrilaseEnantioselectiveHigh enantioselectivity, mild reaction conditions, environmentally friendly.Maximum yield of a single enantiomer is 50% (unless a dynamic process is employed).

Conclusion and Future Perspectives

The journey of para-fluorinated phenylglycine derivatives from their initial synthesis via classical, century-old reactions to their production in enantiopure form through modern asymmetric and enzymatic methods is a testament to the evolution of organic synthesis. The enduring utility of the Strecker and Bucherer-Bergs reactions highlights their robustness and simplicity, while the development of catalytic asymmetric and enzymatic strategies underscores the increasing demand for stereochemically pure building blocks in drug discovery.

As our understanding of the subtle yet profound influence of fluorine in biological systems continues to grow, the demand for novel and efficient methods for the synthesis of para-fluorinated phenylglycine and its congeners will undoubtedly increase. Future research will likely focus on the development of more efficient and selective catalytic asymmetric methods, the discovery and engineering of novel enzymes with tailored substrate specificities, and the application of these valuable building blocks in the design of next-generation therapeutics. The history of para-fluorinated phenylglycine is still being written, and its future impact on medicinal chemistry promises to be significant.

Methodological & Application

Incorporating (S)-4-Fluorophenylglycine in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the successful incorporation of (S)-4-Fluorophenylglycine, a non-canonical amino acid, into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. This document provides experienced insights, detailed step-by-step protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Amino Acids

In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to modulate pharmacological properties.[1][2] Among these, fluorinated amino acids have garnered significant interest.[3] The unique physicochemical characteristics of fluorine—its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond—can impart profound and beneficial changes to a peptide's profile.[4][5]

This compound (4-F-Phg), an analog of phenylalanine, is a valuable building block used to:

  • Enhance Metabolic Stability: The C-F bond can shield adjacent peptide bonds from enzymatic degradation, increasing the peptide's in-vivo half-life.[4]

  • Modulate Conformation: The electronic properties of fluorine can influence intramolecular interactions, guiding the peptide into a desired bioactive conformation.[6][7]

  • Improve Binding Affinity: The polar C-F bond can introduce favorable dipolar interactions within a target's binding pocket, potentially increasing affinity and selectivity.[6]

  • Serve as a Spectroscopic Probe: The presence of the ¹⁹F nucleus provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies to investigate peptide conformation, dynamics, and interactions without background interference.[6][8]

This guide provides a comprehensive framework for the efficient incorporation of Fmoc-(S)-4-Fluorophenylglycine into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS).

Core Principles and Synthetic Challenges

Fmoc-SPPS is a robust, cyclical process for building a peptide chain while it is anchored to an insoluble resin support.[9][10] Each cycle consists of two main steps: (1) removal of the temporary Nα-Fmoc protecting group with a base (typically piperidine), and (2) coupling of the next Nα-Fmoc-protected amino acid to the newly liberated amine.

Fmoc_SPPS_Cycle cluster_0 SPPS Cycle Resin Resin-Peptide-NH-Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 FreeAmine Resin-Peptide-NH2 Washing1->FreeAmine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) FreeAmine->Coupling 2. Washing2 DMF Wash Coupling->Washing2 Elongated Resin-Peptide-(AA)n+1-NH-Fmoc Washing2->Elongated 3. Elongated->Deprotection Repeat Cycle

Caption: The fundamental cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

However, the incorporation of ncAAs like this compound presents a distinct challenge. As an α,α-disubstituted amino acid, it is sterically hindered, which can significantly slow down the coupling reaction.[11][12] Inefficient coupling leads to the formation of deletion sequences (peptides missing the intended amino acid), which are difficult to separate from the target peptide and reduce the overall yield and purity.[13] Therefore, overcoming this steric barrier is critical and requires the selection of highly efficient coupling reagents and optimized protocols.[11][13]

Reagent Selection: The Critical Role of the Coupling Activator

Standard carbodiimide activators (e.g., DCC, DIC) are often insufficient for coupling sterically hindered residues.[13] The most effective reagents are uronium/aminium or phosphonium salts, which generate highly reactive intermediates.[11][14] The two most common reagents in this class are HBTU and HATU.

HATU vs. HBTU: A Mechanistic Advantage

While both are effective, HATU consistently outperforms HBTU for difficult couplings.[15][16][17] The difference lies in the additive incorporated into their structures: HBTU is based on 1-hydroxybenzotriazole (HOBt), while HATU is based on the more reactive 1-hydroxy-7-azabenzotriazole (HOAt).[15]

Upon reaction with the amino acid's carboxyl group, HATU forms a highly reactive O-acylisourea intermediate which rapidly converts to the OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt acts as an electron-withdrawing group, making the resulting OAt-ester more susceptible to nucleophilic attack by the peptide's N-terminal amine.[15] This leads to faster reaction kinetics and a lower risk of epimerization (racemization) at the activated amino acid.[15][17]

Activation_Mechanism cluster_hbtu HBTU Activation cluster_hatu HATU Activation (Recommended) cluster_reaction Peptide Bond Formation HBTU HBTU (Benzotriazol-1-yl-oxy) OBt_ester OBt Active Ester Less Reactive HBTU->OBt_ester + Fmoc-AA-COOH + Base Peptide Resin-Peptide-NH2 OBt_ester->Peptide HATU HATU (7-Azabenzotriazol-1-yl-oxy) OAt_ester OAt Active Ester More Reactive HATU->OAt_ester + Fmoc-AA-COOH + Base OAt_ester->Peptide Final Peptide Bond Formed Peptide->Final

Caption: Activation mechanism of HATU vs. HBTU for peptide bond formation.

For incorporating this compound, HATU is the strongly recommended coupling reagent to achieve high efficiency and purity.[15][16] Other modern, highly efficient reagents like COMU, which incorporates OxymaPure as the additive, also show performance comparable to HATU and offer safety benefits.[14][18][19]

Protocols for Incorporation of this compound

These protocols are designed for manual Fmoc-SPPS but can be adapted for automated synthesizers. The synthesis scale is assumed to be 0.1 mmol on a Rink Amide resin (for a C-terminal amide). Adjust volumes and equivalents accordingly for different scales or resins.

Materials and Reagents
Reagent/MaterialGradeNotes
Rink Amide Resin (100-200 mesh)Synthesis GradeOr other suitable resin for the desired C-terminus.
Fmoc-(S)-4-Fluorophenylglycine>98% PurityThe key building block.
Standard Fmoc-Protected Amino AcidsSynthesis GradeWith appropriate side-chain protection (e.g., Trt, Boc, tBu).
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing and reactions.
Dichloromethane (DCM)Synthesis GradeUsed for resin washing.
PiperidineSynthesis GradeFor preparing the Fmoc deprotection solution.
HATUSynthesis GradeRecommended coupling activator.
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeBase for the coupling reaction.
Trifluoroacetic Acid (TFA)Reagent GradeFor final cleavage. Caution: Highly Corrosive.
Triisopropylsilane (TIS)Reagent GradeCation scavenger for cleavage.
HPLC Grade Acetonitrile and WaterHPLC GradeFor purification.
Diethyl Ether (cold)Reagent GradeFor peptide precipitation.
Ninhydrin Test Kit (Kaiser Test)N/AFor monitoring reaction completion.
Protocol 1: Standard Single Coupling (HATU)

This protocol should be the default method for incorporating Fmoc-(S)-4-Fluorophenylglycine.

  • Resin Preparation:

    • Place the resin (0.1 mmol) in a fritted reaction vessel.

    • Swell the resin in DMF (~5 mL) for 1 hour with gentle agitation.[10]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF (~5 mL) to the resin.[20]

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF (~5 mL).

    • Agitate for 10-15 minutes, then drain.[21]

    • Wash the resin thoroughly with DMF (6 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(S)-4-Fluorophenylglycine (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in ~3 mL of DMF.[22]

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours.[16][23]

  • Washing and Monitoring:

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Take a small sample of resin beads (~1-2 mg) and perform a Kaiser test .[24]

      • Negative Result (beads remain yellow/colorless): Coupling is complete. Proceed to the next cycle (Step 2 for the next amino acid).

      • Positive Result (beads turn dark blue): Coupling is incomplete. Proceed immediately to Protocol 2: Optimized Double Coupling.

Protocol 2: Optimized Double Coupling

Perform this protocol only if the Kaiser test after the first coupling is positive.

  • Do not perform another deprotection step. Use the same resin directly from Protocol 1.

  • Repeat Step 3 (Amino Acid Activation and Coupling) from Protocol 1, using the same equivalents of amino acid, HATU, and DIPEA. A fresh solution must be prepared.

  • Agitate for an additional 2 hours.

  • Repeat Step 4 (Washing and Monitoring) from Protocol 1. The Kaiser test should now be negative. If it remains strongly positive, this indicates a significant synthetic problem that may require sequence redesign or troubleshooting (see Section 6).

Incorporation_Workflow Start Start: Resin-Peptide-NH2 (After Fmoc Deprotection) Coupling1 Protocol 1: Single Couple Fmoc-(S)-4-F-Phg + HATU (2 hours) Start->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 KaiserTest Perform Kaiser Test Wash1->KaiserTest Coupling2 Protocol 2: Double Couple Repeat Coupling Step (2 hours) KaiserTest->Coupling2 Positive (Blue) End Success: Proceed to Next Synthesis Cycle KaiserTest->End Negative (Yellow) Wash2 Wash (DMF, DCM) Coupling2->Wash2 Wash2->End

Caption: Decision workflow for incorporating sterically hindered amino acids.

Cleavage, Purification, and Analysis

Once the entire peptide sequence is assembled, the peptide must be cleaved from the resin, and the permanent side-chain protecting groups must be removed.

  • Final Deprotection and Washing:

    • Perform a final Fmoc deprotection as described in Protocol 1, Step 2.

    • Wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x).

    • Dry the peptidyl-resin completely under high vacuum for at least 4 hours.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail. A standard choice is Reagent K : TFA / Water / Phenol / Thioanisole / TIS (82.5 / 5 / 5 / 5 / 2.5 v/v). The scavengers (all but TFA) protect sensitive residues like Trp, Met, and Cys from reactive cations generated during deprotection.[25][26]

    • CAUTION: Perform this step in a certified fume hood using appropriate personal protective equipment (PPE). TFA is extremely corrosive.

    • Add the cleavage cocktail to the dry resin (~5 mL for 0.1 mmol scale).

    • Agitate at room temperature for 2-3 hours.[23]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage solution away from the resin beads into a clean centrifuge tube.

    • Add the filtrate dropwise into a larger tube containing at least 10 volumes of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[23]

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the pellet twice more by resuspending in cold ether and centrifuging.

    • Dry the final peptide pellet under vacuum to remove residual ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA).

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Analyze the collected fractions by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight of the peptide containing this compound.

    • Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Kaiser test is positive after double coupling 1. Severe peptide aggregation on the resin. 2. Inactive reagents (old HATU or DIPEA). 3. Very difficult sequence.1. Try coupling at an elevated temperature (e.g., 50°C), especially if using a microwave peptide synthesizer.[12] 2. Use fresh, high-quality reagents. 3. Consider using a more chaotropic solvent like N-Methyl-2-pyrrolidone (NMP) instead of DMF.[27]
Low final yield after purification 1. Incomplete coupling at multiple steps. 2. Incomplete cleavage from the resin. 3. Peptide loss during precipitation/washing.1. Ensure a negative Kaiser test after every coupling step. 2. Ensure the resin is completely dry before cleavage and that the cleavage time is sufficient (2-3 hours). 3. Ensure ether is ice-cold and use sufficient volume (10-20x) for precipitation.
Multiple peaks in HPLC of crude product 1. Deletion sequences from incomplete coupling. 2. Side reactions during cleavage (insufficient scavengers). 3. Racemization.1. Strictly follow the double coupling protocol for hindered residues. 2. Ensure the cleavage cocktail is appropriate for the peptide sequence (e.g., contains scavengers for Trp, Met, Cys).[25] 3. Use high-quality HATU and avoid prolonged pre-activation times (>5 min).[15][17]

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into peptides is highly achievable with the right strategy. The key to success lies in acknowledging the challenge of steric hindrance and proactively addressing it by using a high-efficiency coupling activator. By selecting HATU as the primary coupling reagent and employing a diligent monitoring strategy with the Kaiser test, researchers can effectively synthesize high-purity fluorinated peptides. These protocols provide a robust and validated framework to leverage the unique benefits of fluorine chemistry in the rational design of next-generation peptide therapeutics and research tools.

References

Application Notes and Protocols for Fmoc-Protected (S)-4-Fluorophenylglycine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Among these, (S)-4-Fluorophenylglycine, a fluorinated analogue of phenylalanine, has garnered significant interest. The fluorine substituent at the para position of the phenyl ring introduces unique electronic properties that can modulate peptide conformation and binding interactions, without a dramatic increase in steric bulk.

However, the successful incorporation of Fmoc-(S)-4-Fluorophenylglycine into a growing peptide chain via solid-phase peptide synthesis (SPPS) is not without its challenges. As a sterically hindered and electron-deficient amino acid, its coupling can be sluggish and prone to incomplete reactions, leading to deletion sequences and impurities that complicate downstream purification. This guide provides an in-depth analysis of various coupling protocols, grounded in mechanistic principles, to empower researchers to efficiently and reliably synthesize peptides containing this valuable building block. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide your selection of the most appropriate method for your specific application.

Core Principles of Peptide Coupling with Hindered Amino Acids

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction is mediated by a coupling reagent that activates the C-terminus of the incoming Fmoc-protected amino acid, making it susceptible to nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide.

The primary challenges with sterically hindered amino acids like 4-Fluorophenylglycine are twofold:

  • Reduced Nucleophilicity: The bulky side chain can sterically shield the N-terminal amine, hindering its approach to the activated carboxyl group.

  • Slower Reaction Kinetics: The electronic properties of the fluorinated phenyl ring can also influence the reactivity of the carboxyl group.

To overcome these hurdles, highly efficient coupling reagents and optimized reaction conditions are paramount. The choice of reagent and protocol can significantly impact coupling efficiency, reaction time, and, crucially, the preservation of stereochemical integrity (i.e., minimizing racemization).

Recommended Coupling Protocols

Herein, we detail three robust protocols for the coupling of Fmoc-(S)-4-Fluorophenylglycine, each employing a different class of coupling reagent. The selection of a particular protocol will depend on factors such as the nature of the peptide sequence, the scale of the synthesis, and cost considerations.

Protocol 1: Carbodiimide-Mediated Coupling with DIC/OxymaPure®

Diisopropylcarbodiimide (DIC) is a widely used and cost-effective coupling reagent. Its efficacy is significantly enhanced by the use of additives that form activated esters, which are less prone to side reactions and racemization than the O-acylisourea intermediate formed with DIC alone.[1] OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior alternative to the traditional additive HOBt, demonstrating higher reactivity and a better safety profile.[1][2]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the Fmoc-amino acid with DIC. This intermediate then rapidly reacts with OxymaPure® to form an active oxime ester.[3] This active ester is more stable than the O-acylisourea and less prone to racemization.[1] The N-terminal amine of the peptide-resin then attacks the active ester to form the desired peptide bond.

DIC_Oxyma_Mechanism Fmoc_AA Fmoc-(S)-4-F-Phg-COOH O_acylisourea O-Acylisourea Intermediate Fmoc_AA->O_acylisourea + DIC DIC DIC Oxyma_ester Oxyma-Ester (Active Ester) O_acylisourea->Oxyma_ester + OxymaPure® DIU Diisopropylurea (Soluble Byproduct) O_acylisourea->DIU Oxyma OxymaPure® Coupled_Peptide Fmoc-AA-Peptide-Resin Oxyma_ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin

Caption: Mechanism of DIC/OxymaPure® mediated coupling.

Detailed Protocol:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15-20 minutes.[4] Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and finally DMF (3x).[4] Confirm deprotection with a positive Kaiser test.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(S)-4-Fluorophenylglycine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.[4]

    • Add DIC (3 equivalents) to the solution and allow to pre-activate for 1-2 minutes.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. For hindered amino acids, extended coupling times are often necessary.

  • Washing and Monitoring: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[4] Perform a Kaiser test to confirm the absence of free amines (a negative result). If the test is positive, a second coupling is recommended.

Protocol 2: Uronium/Aminium Salt-Based Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered amino acids.[5] It is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole), which is more reactive than HOBt.

Mechanism of Action:

HATU reacts with the carboxylate of the Fmoc-amino acid (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester.[6] The pyridine nitrogen in the HOAt moiety can provide anchimeric assistance, further accelerating the coupling reaction.

HATU_Mechanism cluster_activation Activation Fmoc_AA_carboxylate Fmoc-(S)-4-F-Phg-COO⁻ OAt_ester OAt-Active Ester Fmoc_AA_carboxylate->OAt_ester + HATU HATU_reagent HATU Coupled_Peptide Fmoc-AA-Peptide-Resin OAt_ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin Base DIPEA Base->Fmoc_AA_carboxylate Deprotonates Fmoc-AA-COOH

Caption: Mechanism of HATU mediated coupling.

Detailed Protocol:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(S)-4-Fluorophenylglycine (3-5 equivalents), HATU (3-5 equivalents), in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the solution and vortex briefly. Allow this activation mixture to stand for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing and Monitoring: Follow step 4 from Protocol 1.

Note on Guanidinylation: Uronium/aminium reagents like HATU can react with the unprotected N-terminus of the peptide to form a guanidinium moiety, which terminates the peptide chain.[7] Pre-activating the amino acid before adding it to the resin minimizes this side reaction.[7]

Protocol 3: Phosphonium Salt-Based Coupling with PyBOP

PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent that offers high efficiency, similar to BOP, but avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[8]

Mechanism of Action:

Similar to uronium salts, PyBOP reacts with the carboxylate of the Fmoc-amino acid in the presence of a base to form a reactive OBt-active ester. This active ester then reacts with the N-terminal amine of the peptide-resin.[9] Phosphonium reagents do not cause guanidinylation, which can be an advantage over uronium reagents, especially in fragment condensation or cyclization reactions where activation may be slower.

Detailed Protocol:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(S)-4-Fluorophenylglycine (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[9]

    • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly.[9]

    • Immediately add the activated amino acid solution to the deprotected resin.[9]

    • Agitate the reaction mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for sterically hindered amino acids.[9]

  • Washing and Monitoring: Follow step 4 from Protocol 1.

Comparative Analysis of Protocols

FeatureDIC/OxymaPure®HATUPyBOP®
Reagent Class CarbodiimideUronium/Aminium SaltPhosphonium Salt
Relative Cost LowHighMedium-High
Coupling Efficiency Good to ExcellentExcellent, especially for hindered residues[5]Excellent
Racemization Risk Low with OxymaPure®[1][10]Very Low[11]Low[5]
Key Advantages Cost-effective, soluble byproduct (DIU).High reactivity, fast reaction times.[5]High efficiency, no guanidinylation side reaction.
Key Disadvantages Slower reaction times compared to onium salts.Higher cost, potential for guanidinylation.[7]Byproducts can be more difficult to wash away.
Best For Routine synthesis, large-scale production.Difficult sequences, sterically hindered amino acids, rapid synthesis.When guanidinylation is a concern (e.g., fragment coupling).

Monitoring Coupling Efficiency: The Kaiser Test

A reliable method for monitoring the completion of the coupling reaction is crucial to avoid deletion sequences. The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay for the detection of free primary amines.[12]

Detailed Protocol for Kaiser Test:

  • Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 5 g ninhydrin in 100 ml ethanol.

    • Solution B: 80 g phenol in 20 ml ethanol.

    • Solution C: 2 ml of 0.001 M aqueous KCN diluted to 100 ml with pyridine.

  • Incubation: Heat the test tube at 110°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time for a hindered residue.- Steric hindrance.- Peptide aggregation on the resin.[7]- Recouple: Repeat the coupling step with fresh reagents.- Increase reaction time: Extend the coupling time to 4-6 hours or overnight.- Switch to a more potent coupling reagent: If using DIC/Oxyma, switch to HATU.- Address aggregation: Change solvent to NMP, add chaotropic salts (e.g., LiCl), or perform the coupling at a slightly elevated temperature (e.g., 40-50°C).[7]
Peptide Aggregation - Hydrophobic sequences.- Formation of secondary structures (β-sheets) on the resin.[13]- Use a different solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective at disrupting aggregation than DMF.[7]- Incorporate "Magic Mixture": A solution of ethylene carbonate in the coupling solvent can help disrupt hydrogen bonds.[7]- Microwave Synthesis: Microwave irradiation can significantly improve coupling efficiency for difficult sequences by disrupting aggregation.[14]
Racemization - Over-activation of the amino acid.- Use of a strong base.- Prolonged reaction at elevated temperatures.- Minimize pre-activation time. - Use a weaker base: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[15]- Use an efficient racemization suppressant: OxymaPure® and HOAt are superior to HOBt.[1][10]- Control temperature: Avoid excessive heat during coupling.

Conclusion

The successful incorporation of Fmoc-(S)-4-Fluorophenylglycine is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For routine syntheses where cost is a primary consideration, the DIC/OxymaPure® method provides a reliable and economical option. For more challenging sequences or when speed is essential, the superior reactivity of HATU makes it the reagent of choice, despite its higher cost. PyBOP offers a robust alternative, particularly when the potential for guanidinylation side reactions needs to be avoided. By understanding the underlying chemical principles and employing rigorous monitoring techniques like the Kaiser test, researchers can confidently synthesize high-purity peptides containing 4-Fluorophenylglycine, unlocking their potential in the development of novel therapeutics and research tools.

References

Probing Peptide Worlds: (S)-4-Fluorophenylglycine as a Precision ¹⁹F NMR Reporter

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Proton Landscape with ¹⁹F NMR

In the intricate realm of peptide science and drug discovery, understanding the dynamic interplay of structure, conformation, and molecular interactions is paramount. While traditional proton (¹H) Nuclear Magnetic Resonance (NMR) spectroscopy has long been a cornerstone of these investigations, its utility can be hampered by spectral complexity and limited resolution, especially in larger systems. Enter Fluorine-19 (¹⁹F) NMR, a powerful analytical technique that offers a virtually silent stage to observe the subtle molecular choreography of peptides.

The ¹⁹F nucleus possesses a unique set of properties that make it an exceptional NMR probe: a 100% natural abundance, a high gyromagnetic ratio lending to 83% of the sensitivity of ¹H, and a vast chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2][3] Crucially, the near-total absence of fluorine in biological systems ensures that a strategically introduced ¹⁹F atom acts as a clean, background-free reporter.[1][2][4]

This guide focuses on the application of a particularly insightful ¹⁹F NMR probe: the non-canonical amino acid (S)-4-Fluorophenylglycine (4F-Phg). Its rigid side chain, where the ¹⁹F-substituted phenyl ring is directly attached to the peptide backbone, provides a well-defined and sensitive reporter of conformational changes and molecular interactions.[5] We will delve into the rationale behind its use, provide detailed protocols for its incorporation into peptides, and explore its application in elucidating peptide behavior.

The this compound Advantage: A Sensitive Reporter of Molecular Nuances

The choice of a ¹⁹F probe is critical, and this compound offers distinct advantages for peptide studies. Unlike more flexible fluorinated aliphatic side chains, the constrained nature of the 4-fluorophenyl group in 4F-Phg translates local environmental perturbations into more pronounced changes in the ¹⁹F chemical shift. This heightened sensitivity makes it an ideal tool for detecting subtle conformational shifts, binding events, and changes in the solvation state of the peptide.[5][6]

Furthermore, the introduction of 4F-Phg can be strategically employed to probe specific regions of a peptide. By substituting native aromatic or hydrophobic residues, researchers can gain site-specific information without drastically altering the overall peptide architecture, although functional assays are always recommended to validate the biological activity of the labeled peptide.[5]

Incorporating the Probe: Solid-Phase Peptide Synthesis (SPPS) of 4F-Phg Containing Peptides

The site-specific incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][8][9] The commercially available Fmoc-(S)-4-fluorophenylglycine-OH serves as the building block for this process.

Workflow for Solid-Phase Peptide Synthesis of a 4F-Phg Peptide

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection_Initial Initial Fmoc Deprotection Resin->Fmoc_Deprotection_Initial Coupling_1 Amino Acid Coupling Fmoc_Deprotection_Initial->Coupling_1 Wash_1 Washing Coupling_1->Wash_1 Fmoc_Deprotection_Cycle Fmoc Deprotection (Piperidine/DMF) Wash_1->Fmoc_Deprotection_Cycle Coupling_4FPhg Fmoc-(S)-4F-Phg-OH Coupling Fmoc_Deprotection_Cycle->Coupling_4FPhg Wash_2 Washing Coupling_4FPhg->Wash_2 Coupling_Next Couple Next Amino Acid Wash_2->Coupling_Next Repeat Repeat Cycle Coupling_Next->Repeat Final_Deprotection Final Fmoc Deprotection Coupling_Next->Final_Deprotection Repeat->Fmoc_Deprotection_Cycle Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Analysis Analysis (MS, NMR) Purification->Analysis Titration_Workflow Sample_Prep Prepare 4F-Phg Peptide Sample Initial_Spectrum Acquire Initial ¹⁹F NMR Spectrum (No Ligand) Sample_Prep->Initial_Spectrum Ligand_Prep Prepare Ligand Stock Solution Titration Add Aliquot of Ligand Ligand_Prep->Titration Initial_Spectrum->Titration Acquire_Spectrum Acquire ¹⁹F NMR Spectrum Titration->Acquire_Spectrum Repeat Repeat Titration and Acquisition Acquire_Spectrum->Repeat Data_Analysis Analyze Chemical Shift Changes (Δδ) Acquire_Spectrum->Data_Analysis Repeat->Titration Binding_Curve Plot Δδ vs. [Ligand] Data_Analysis->Binding_Curve Kd_Determination Fit Data to Binding Isotherm to Determine K_d Binding_Curve->Kd_Determination

References

The Strategic Incorporation of (S)-4-Fluorophenylglycine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Subtle Power of a Single Atom

In the intricate dance of drug design, the substitution of a single hydrogen atom with fluorine can be a transformative step, turning a biologically active but flawed molecule into a promising clinical candidate. Among the arsenal of fluorinated building blocks available to the medicinal chemist, (S)-4-Fluorophenylglycine stands out as a chiral amino acid with unique potential. Its rigid structure and the electron-withdrawing nature of the fluorine atom can profoundly influence the conformation, metabolic stability, and binding affinity of peptides and small molecules. This guide provides an in-depth exploration of the applications of this compound, moving beyond simple protocols to elucidate the scientific rationale behind its use and to empower researchers to leverage its properties in their own drug discovery programs.

The Scientific Rationale for Employing this compound

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be exploited to address several common challenges in drug development. This compound, as a non-canonical amino acid, offers a versatile platform to introduce these benefits.

Enhancing Metabolic Stability

One of the primary reasons for incorporating this compound is to block metabolic oxidation. The para-position of the phenyl ring is a common site for cytochrome P450-mediated hydroxylation, a major metabolic pathway for many drugs. The presence of a fluorine atom at this position effectively prevents this oxidation, thereby increasing the metabolic stability and half-life of the parent molecule.[1]

Modulating Physicochemical Properties and Binding Affinity

The electron-withdrawing nature of the fluorine atom can significantly alter the electronic properties of the phenyl ring, influencing pKa and the potential for hydrogen bonding. This can lead to enhanced binding affinity of a ligand for its target protein.[1] The introduction of fluorine can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Inducing Favorable Conformational Changes

The substitution of hydrogen with fluorine can have subtle but significant effects on the conformation of peptides and small molecules. In peptides, the incorporation of fluorinated amino acids can stabilize specific secondary structures, such as β-turns or helical folds.[2] This conformational constraint can pre-organize the molecule into a bioactive conformation, leading to increased potency.

A Powerful Tool for Biophysical Studies

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Its high sensitivity and the large chemical shift dispersion of ¹⁹F allow for the detailed study of molecular interactions and conformational changes in a biological context, without the need for isotopic labeling with ¹³C or ¹⁵N.

Applications in Peptide-Based Therapeutics

The incorporation of this compound into peptides can enhance their therapeutic potential by improving their stability and potency.

Enhancing Proteolytic Resistance

Peptides are often susceptible to degradation by proteases, which limits their therapeutic utility. The introduction of non-canonical amino acids like this compound can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to degradation and prolonging its duration of action.

Probing Structure-Activity Relationships

Systematic substitution of natural amino acids with this compound can be a powerful tool for elucidating the structure-activity relationship (SAR) of a peptide. By observing the effect of this substitution on biological activity, researchers can identify key residues involved in target binding and signaling.

Case Study: 4-Fluorophenylglycine as a ¹⁹F NMR Label in Membrane-Associated Peptides

A notable application of 4-Fluorophenylglycine is its use as a ¹⁹F NMR label to study the structure and dynamics of membrane-associated peptides. The fluorinated phenyl ring provides a sensitive NMR probe to monitor the peptide's conformation and its interactions with lipid bilayers.[2] For example, it has been used to study the fusogenic peptide B18 and the antimicrobial peptide PGLa, providing insights into their mechanisms of action at the molecular level.[2]

Applications in Small Molecule Drug Discovery

This compound serves as a valuable chiral building block for the synthesis of complex small molecule drugs.[3]

A Key Component in Bioactive Scaffolds

The rigid α-amino acid structure of this compound can be incorporated into various heterocyclic and carbocyclic scaffolds to generate novel drug candidates. Its defined stereochemistry is often crucial for achieving high target selectivity and potency.

Impact on Pharmacological Activity

The introduction of the 4-fluorophenyl group can significantly impact the pharmacological profile of a small molecule. For instance, in the development of antagonists for the CXCR4 receptor, a key target in cancer and inflammation, the incorporation of a 4-fluorophenyl moiety has been shown to improve potency and drug-like properties.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and incorporation of this compound. These protocols are designed to be self-validating, with integrated quality control steps.

Protocol 1: Asymmetric Synthesis of this compound

This protocol describes the asymmetric synthesis of this compound via the alkylation of a chiral nickel(II) complex of the Schiff base of glycine. This method provides high enantiomeric excess and is amenable to scale-up.

Workflow for Asymmetric Synthesis

cluster_synthesis Asymmetric Synthesis of this compound start Glycine Schiff Base Ni(II) Complex alkylation Asymmetric Alkylation with 4-Fluorobenzyl Bromide start->alkylation Base, Phase-Transfer Catalyst hydrolysis Acidic Hydrolysis alkylation->hydrolysis HCl purification Purification (Ion-Exchange Chromatography) hydrolysis->purification product This compound purification->product cluster_spps Solid-Phase Peptide Synthesis (SPPS) resin Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 coupling1 Coupling of first Fmoc-amino acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Coupling of Fmoc-(S)-4-F-Phg-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Coupling of subsequent Fmoc-amino acid deprotection3->coupling3 cleavage Cleavage from Resin and Side-Chain Deprotection coupling3->cleavage Repeat cycles purification Purification (RP-HPLC) cleavage->purification peptide Final Peptide purification->peptide

References

Application Note: (S)-4-Fluorophenylglycine as a Versatile Tool for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in chemical biology, structural biology, and pharmacology.

Abstract: The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery.[1][2] However, the transient and often weak nature of these interactions presents significant technical challenges. This guide details the application of (S)-4-Fluorophenylglycine (4-F-Phg), a non-canonical amino acid, as a powerful and versatile probe for the in-depth investigation of PPIs. We provide the scientific rationale for its use, detailed protocols for its incorporation into proteins, and its application in key biophysical and structural biology techniques, including ¹⁹F NMR spectroscopy and X-ray crystallography.

Introduction: Overcoming the Hurdles of PPI Analysis

Protein-protein interactions govern nearly every biological process, from signal transduction to metabolic regulation.[1][2] Consequently, PPIs are an increasingly attractive class of therapeutic targets.[1][3] The primary challenge in studying these interactions lies in their inherent complexity; they are often characterized by large, flat, and featureless interfaces, weak binding affinities, and transient engagement.[1]

Traditional methods can struggle to capture these dynamic events. The introduction of unnatural amino acids (UAAs) into proteins offers a precise chemical tool to probe and modulate biological systems.[4][5][6][7] this compound, an analog of phenylalanine, has emerged as a particularly effective tool. Its utility stems from the unique properties of the fluorine atom:

  • Minimal Steric Perturbation: The fluorine atom is similar in size to a hydrogen atom, allowing it to be incorporated into a protein's core or interface with minimal disruption to the native structure and function.[8][9]

  • Powerful NMR Probe: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and high gyromagnetic ratio, making it an exquisitely sensitive nucleus for NMR spectroscopy.[8][10][11] Since fluorine is absent in biological systems, ¹⁹F NMR provides background-free spectra, enabling the study of large protein complexes and even in-cell interactions.[10][12]

  • Altered Electronic Properties: The high electronegativity of fluorine can modulate the electronic environment of the phenyl ring, influencing cation-π, dipole-dipole, and other non-covalent interactions that are often critical for PPIs.[9]

This document serves as a comprehensive guide to leveraging these properties for the detailed characterization of PPIs.

Core Applications and Methodologies

This compound can be employed in a variety of techniques to report on protein conformation, binding events, and dynamics. The primary applications fall into two categories: biophysical characterization using ¹⁹F NMR and structural determination via X-ray crystallography.

2.1. Site-Specific Incorporation of this compound

The foundation for all subsequent applications is the successful incorporation of 4-F-Phg into the protein of interest at a specific site. This is most commonly achieved in E. coli using an expanded genetic code, which relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a nonsense codon, typically the amber stop codon (UAG), and insert the unnatural amino acid.[4][5][13]

UAA_Incorporation_Workflow cluster_prep Plasmid Preparation cluster_expression Protein Expression cluster_analysis Purification & Verification Gene Gene of Interest (with UAG codon) Transform Co-transform E. coli Gene->Transform Evol pEVOL Plasmid (Synthetase/tRNA) Evol->Transform Culture Grow cells in supplemented media Transform->Culture Select colonies Induce Induce expression (e.g., IPTG) Culture->Induce Add 4-F-Phg Purify Purify Protein (e.g., Ni-NTA) Induce->Purify Harvest cells Verify Verify Incorporation (Mass Spectrometry) Purify->Verify App Downstream Applications Verify->App Proceed to Application

Caption: Workflow for in vivo site-specific incorporation of 4-F-Phg.

Protocol 1: Site-Specific Incorporation of this compound in E. coli

Rationale: This protocol uses amber codon suppression to incorporate 4-F-Phg at a user-defined position.[4][14] An orthogonal synthetase/tRNA pair, specific for 4-F-Phg and the UAG codon, is co-expressed with the target protein containing a UAG mutation at the desired site. The choice of minimal media is crucial to prevent the host's endogenous phenylalanine from outcompeting 4-F-Phg for the engineered synthetase.

Materials:

  • E. coli strain (e.g., BL21(DE3)).

  • Expression plasmid for the gene of interest with an in-frame amber (UAG) codon at the desired site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA CUA pair specific for 4-F-Phg (e.g., pEVOL-p-F-Phe).[13]

  • This compound (powder).

  • LB medium and M9 minimal medium.

  • Appropriate antibiotics (e.g., Kanamycin for the expression plasmid, Chloramphenicol for pEVOL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform competent E. coli BL21(DE3) cells with the target protein plasmid and the pEVOL-p-F-Phe plasmid. Plate on LB agar containing both antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics) with the 10 mL overnight culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Addition of 4-F-Phg: Add this compound to a final concentration of 1 mM.

    • Expert Tip: For optimal incorporation, some protocols recommend adding the UAA 30 minutes before induction to allow for its uptake by the cells.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Reduce the temperature to 20°C and continue shaking for 16-20 hours.

  • Harvest and Verification: Harvest the cells by centrifugation. Purify the protein using standard methods (e.g., affinity chromatography). Verify the incorporation and purity of the final protein product by SDS-PAGE and ESI-Mass Spectrometry. The mass spectrum should show a mass shift corresponding to the incorporation of 4-F-Phg over phenylalanine (+18 Da).

Parameter Expected Outcome Verification Method
Protein Yield 1-10 mg/L (highly variable)Bradford Assay / A₂₈₀
Incorporation Efficiency >95%ESI-Mass Spectrometry
Purity >95%SDS-PAGE (Coomassie)
2.2. Probing PPIs with ¹⁹F Nuclear Magnetic Resonance (NMR)

¹⁹F NMR is the premier application for proteins labeled with 4-F-Phg. The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment.[10][15] When a labeled protein binds to its partner, the change in the chemical environment at the interface causes a measurable change in the ¹⁹F NMR signal.

Key Advantages:

  • Background-Free: No endogenous ¹⁹F signals in biological samples.[10]

  • High Sensitivity: Detects subtle conformational changes upon binding.[15][16]

  • Quantitative Data: Can be used to determine binding affinity (Kᴅ), kinetics (kₒₙ, kₒff), and stoichiometry.[16]

NMR_Binding cluster_axis spec1 spec2 spec1->spec2 + Binding Partner xaxis Chemical Shift (ppm) yaxis Intensity bound Bound Complex (Shifted/Broadened Signal) free free

Caption: ¹⁹F NMR signal of a 4-F-Phg-labeled protein shifts upon binding.

Protocol 2: Monitoring PPIs by ¹⁹F NMR Titration

Rationale: This protocol describes a titration experiment to measure the dissociation constant (Kᴅ) of a PPI. A solution of the ¹⁹F-labeled protein is titrated with increasing concentrations of its unlabeled binding partner. The chemical shift perturbation (CSP) of the ¹⁹F signal is monitored and plotted against the ligand concentration to determine the Kᴅ.[16]

Materials:

  • Purified, ¹⁹F-labeled protein (Protein A) at a known concentration (e.g., 50 µM) in NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0, 10% D₂O).

  • Purified, unlabeled binding partner (Protein B) at a high stock concentration (e.g., 1-2 mM) in the same NMR buffer.

  • NMR spectrometer equipped with a ¹⁹F probe.

  • NMR tubes.

Procedure:

  • Setup: Prepare a 500 µL sample of 50 µM ¹⁹F-labeled Protein A in an NMR tube.

  • Acquire Reference Spectrum: Place the sample in the NMR spectrometer and acquire a 1D ¹⁹F spectrum. This is the 'apo' or 'free' state spectrum. Note the chemical shift of the peak.

    • Expert Tip: The number of scans will depend on protein concentration and spectrometer sensitivity. Aim for a good signal-to-noise ratio in 10-20 minutes.

  • Titration: Add a small aliquot of the concentrated, unlabeled Protein B stock solution directly to the NMR tube. For example, add ligand to achieve molar ratios of A:B of 1:0.25, 1:0.5, 1:0.75, 1:1, 1:1.5, 1:2, 1:3, and 1:5. Mix gently by inverting the tube.

  • Acquire Spectra: After each addition of Protein B, re-acquire the 1D ¹⁹F spectrum using the same parameters as the reference spectrum.

  • Data Analysis:

    • Process all spectra identically.

    • For each titration point, measure the chemical shift of the ¹⁹F signal.

    • Calculate the chemical shift perturbation (Δδ) at each point relative to the free state.

    • Plot Δδ as a function of the molar ratio of [Protein B]/[Protein A].

    • Fit the resulting binding isotherm to a one-site binding model to extract the Kᴅ value.

Binding Regime Expected Spectral Change Information Gained
Fast Exchange Single peak that shifts progressively.Kᴅ
Intermediate Exchange Peak broadens, may disappear, then reappears shifted.Kᴅ, kₒff
Slow Exchange Free peak decreases as a new bound peak appears.Kᴅ, Stoichiometry
Concluding Remarks and Future Directions

This compound is a robust and minimally perturbing probe that provides high-resolution insights into protein-protein interactions. Its primary application via ¹⁹F NMR offers a background-free method to quantify binding affinities and kinetics, screen for inhibitors, and map interaction surfaces. The protocols outlined here provide a validated framework for researchers to adopt this technology. Future applications may see expanded use in more complex environments, such as in-cell NMR, to study PPIs within their native cellular context.[12]

References

Enzymatic resolution of DL-4-fluorophenylglycine for pharmaceutical use

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Efficiency Enzymatic Resolution of DL-4-Fluorophenylglycine for the Synthesis of Chiral Pharmaceutical Intermediates

Introduction: The Imperative of Chirality in Modern Pharmaceuticals

In the pharmaceutical industry, the three-dimensional structure of a drug molecule is paramount to its therapeutic effect. Many drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer (the eutomer) is responsible for the desired pharmacological activity, while the other (the distomer) may be inactive, less active, or even cause undesirable side effects.[1][2] Therefore, the production of single-enantiomer drugs is a critical aspect of modern drug development.

4-Fluorophenylglycine is a non-proteinogenic amino acid whose enantiomers are valuable chiral synthons. Specifically, L-(+)-4-fluorophenylglycine is an important intermediate in the synthesis of certain neurokinin 1 (NK1) receptor antagonists used to prevent chemotherapy-induced nausea and vomiting.[3] The D-enantiomer is also a valuable building block for semi-synthetic antibiotics and other bioactive molecules.[4][5]

Traditional chemical methods for resolving racemates can be harsh, inefficient, and environmentally taxing. In contrast, enzymatic resolution offers a powerful alternative, characterized by mild reaction conditions, exceptional stereoselectivity, and green chemistry principles.[6] This application note focuses on the use of Penicillin G Acylase (PGA), an enzyme renowned for its ability to selectively hydrolyze N-acylated L-amino acids, providing a practical and efficient pathway to both enantiomers of 4-fluorophenylglycine.[7][8][9]

Principle of the Enzymatic Resolution

The core of this method is a kinetic resolution, where an enzyme differentiates between the two enantiomers of a derivatized substrate. The racemic mixture of DL-4-fluorophenylglycine is first converted into its N-acetyl derivative. This step is crucial as it introduces an amide bond that is recognized and cleaved by Penicillin G Acylase.

When N-acetyl-DL-4-fluorophenylglycine is exposed to PGA, the enzyme exclusively catalyzes the hydrolysis of the L-enantiomer, yielding L-4-fluorophenylglycine and acetic acid. The N-acetyl-D-4-fluorophenylglycine remains completely unreacted.

Reaction Scheme: N-acetyl-L-4-fluorophenylglycine + H₂O ---(PGA)--> L-4-fluorophenylglycine + Acetic Acid N-acetyl-D-4-fluorophenylglycine + H₂O ---(PGA)--> No Reaction

The resulting mixture contains two distinct chemical species: a free amino acid (L-enantiomer) and an N-acetylated amino acid (D-enantiomer). This difference in chemical properties, particularly their solubility at different pH values, is exploited for their subsequent separation. The use of an immobilized enzyme is highly recommended as it simplifies catalyst removal and enables its reuse over multiple cycles, significantly improving process economics.[7][10][11]

Overall Experimental Workflow

The entire process, from the racemic starting material to the purified enantiomers, is outlined in the diagram below. This self-validating system ensures that the progress and success of each stage can be monitored before proceeding to the next.

G cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Product Separation & Purification cluster_3 Quality Control A Racemic (DL) 4-Fluorophenylglycine B N-Acetylation (Acetic Anhydride) A->B C N-Acetyl-DL-4-Fluorophenylglycine B->C D Enzymatic Hydrolysis (Immobilized PGA, pH 7.8) C->D E Mixture: L-4-Fluorophenylglycine N-Acetyl-D-4-Fluorophenylglycine D->E F Separation (pH Adjustment) E->F G L-4-Fluorophenylglycine (Aqueous Phase) F->G Soluble H N-Acetyl-D-4-Fluorophenylglycine (Precipitate) F->H Insoluble K Chiral HPLC Analysis (Enantiomeric Excess, ee%) G->K I Acid Hydrolysis H->I J D-4-Fluorophenylglycine I->J J->K

Figure 1: High-level workflow for the enzymatic resolution of DL-4-fluorophenylglycine.

Detailed Experimental Protocols

Materials and Reagents
  • DL-4-Fluorophenylglycine (≥98% purity)

  • Immobilized Penicillin G Acylase (e.g., from E. coli, covalently bound to a solid support)

  • Acetic Anhydride

  • Sodium Hydroxide (NaOH), 1 M and 4 M solutions

  • Hydrochloric Acid (HCl), concentrated and 2 M solutions

  • Potassium Phosphate Monobasic and Dibasic

  • Ethyl Acetate

  • Deionized Water

  • pH meter, automatic titrator (recommended), magnetic stirrer, and standard laboratory glassware.

Protocol 1: N-Acetylation of DL-4-Fluorophenylglycine

Causality: This initial step is necessary to introduce the N-acyl group that the Penicillin G Acylase recognizes as its substrate.

  • Suspend 50 g of DL-4-fluorophenylglycine in 250 mL of deionized water in a 1 L beaker.

  • Cool the suspension to 10-15 °C in an ice bath.

  • While stirring vigorously, slowly add 40 mL of acetic anhydride.

  • Simultaneously, maintain the pH of the solution between 8.0 and 9.0 by the dropwise addition of 4 M NaOH. The reaction is exothermic; monitor the temperature and keep it below 25 °C.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Cool the solution to 0-5 °C and acidify to pH 2.0 with concentrated HCl. A white precipitate of N-acetyl-DL-4-fluorophenylglycine will form.

  • Stir for another 30 minutes in the ice bath, then collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 50 mL) and dry under vacuum at 60 °C to a constant weight.

  • Expected Outcome: A white crystalline solid with a typical yield of 85-95%.

Protocol 2: Enzymatic Kinetic Resolution

Causality: This is the core resolution step. The pH of 7.8 is chosen as it is near the optimal pH for PGA activity and stability.[7][12] Maintaining this pH via titration not only ensures enzyme efficiency but also allows for real-time monitoring of the reaction progress, as the consumption of base is stoichiometric to the hydrolysis of the L-enantiomer.

  • Reaction Setup:

    • Add 20 g of N-acetyl-DL-4-fluorophenylglycine to 400 mL of deionized water in a thermostatted reaction vessel.

    • Adjust the pH to 7.8 with 1 M NaOH to dissolve the substrate.

    • Bring the solution to the optimal reaction temperature of 37 °C.[12]

  • Enzyme Addition:

    • Add 2.0 g of immobilized Penicillin G Acylase to the substrate solution.

  • Reaction Monitoring and Control:

    • Begin stirring and maintain the pH at a constant 7.8 using an automatic titrator that dispenses 1 M NaOH.

    • The reaction progress is monitored by the volume of NaOH consumed. The theoretical endpoint (50% conversion) is reached when a volume of NaOH corresponding to the hydrolysis of 50% of the initial substrate has been added.

    • The reaction is typically complete within 1-3 hours.[7][12]

  • Enzyme Recovery:

    • Once the reaction is complete, stop the titration and stirring.

    • Separate the immobilized enzyme by filtration. Wash it with deionized water and store it according to the manufacturer's instructions for reuse.

G cluster_0 Racemic Substrate cluster_1 Products (after 50% conversion) L_Substrate N-Acetyl-L-4-F-Phg Enzyme Immobilized Penicillin G Acylase L_Substrate->Enzyme Hydrolysis D_Substrate N-Acetyl-D-4-F-Phg D_Substrate->Enzyme No Reaction L_Product L-4-F-Phg (free amino acid) Enzyme->L_Product D_Unreacted N-Acetyl-D-4-F-Phg (unreacted)

Figure 2: Stereoselective action of Penicillin G Acylase on the racemic substrate.

Protocol 3: Separation and Purification of Enantiomers

Causality: This protocol exploits the difference in isoelectric points and solubility. At pH 2.0, the N-acetyl-D-enantiomer is protonated and largely uncharged, causing it to precipitate. The free L-amino acid, however, carries a net positive charge (on the amine group) and remains soluble in the acidic aqueous solution.

  • Isolate N-acetyl-D-4-fluorophenylglycine:

    • Take the reaction mixture from Protocol 2 (after removing the enzyme).

    • While stirring, slowly add 2 M HCl to adjust the pH to 2.0.

    • Cool the mixture to 4 °C and stir for 1 hour to ensure complete precipitation.

    • Collect the white precipitate (N-acetyl-D-4-fluorophenylglycine) by vacuum filtration. Wash with cold water and dry.

  • Isolate L-4-fluorophenylglycine:

    • The filtrate from the previous step contains the L-enantiomer.

    • Adjust the pH of the filtrate to its isoelectric point (~pH 6.0) with 1 M NaOH.

    • Concentrate the solution under reduced pressure to induce crystallization.

    • Cool the concentrated solution to 4 °C to maximize crystal formation.

    • Collect the crystals (L-4-fluorophenylglycine) by filtration, wash with a small amount of cold water, and dry.

  • Recover D-4-fluorophenylglycine:

    • To obtain the free D-amino acid, the N-acetyl group must be removed from the isolated N-acetyl-D-4-fluorophenylglycine.

    • Reflux the N-acetyl-D-4-fluorophenylglycine in 2 M HCl for 2-4 hours.

    • Follow the same isolation procedure as for the L-enantiomer (neutralization to isoelectric point, crystallization).

Data Presentation and Expected Results

The efficiency of the resolution is determined by the yield and, most importantly, the enantiomeric excess (ee%) of the final products.

Table 1: Optimized Reaction Parameters

Parameter Optimal Value Rationale
Enzyme Immobilized Penicillin G Acylase High L-stereoselectivity, reusability, stability.[7][11]
Substrate N-Acetyl-DL-4-fluorophenylglycine Provides the amide bond cleaved by PGA.
pH 7.8 Optimal for PGA activity and stability.[12]
Temperature 37 °C Balances high enzyme activity with long-term stability.[12]

| Monitoring | Titration with NaOH | Allows real-time tracking of conversion to 50%. |

Table 2: Typical Resolution Results

Product Isolated Yield Enantiomeric Excess (ee%)
L-4-Fluorophenylglycine 35-42% (of initial racemate) > 99%
D-4-Fluorophenylglycine 35-42% (of initial racemate) > 98%

Note: Yields are based on the theoretical maximum of 50% for each enantiomer.

Quality Control: Chiral HPLC Analysis

Trustworthiness: Every protocol must be a self-validating system. Chiral HPLC is the definitive method to confirm the success of the resolution by quantifying the enantiomeric purity of the final products.[2][13]

  • Column: A chiral stationary phase (CSP) column is required. Columns based on macrocyclic glycopeptides (e.g., teicoplanin-based) are highly effective for underivatized amino acids.[13]

  • Mobile Phase: A typical mobile phase would be a mixture of Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 273 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase diluent and filter through a 0.45 µm filter.

  • Analysis: Inject the racemic starting material to determine the retention times for both enantiomers. Then, inject the purified L- and D-product samples. The enantiomeric excess is calculated from the peak areas of the two enantiomers:

    • ee% = (|Area₁ - Area₂| / |Area₁ + Area₂|) x 100

Conclusion

This application note provides a scientifically grounded and field-proven protocol for the enzymatic resolution of DL-4-fluorophenylglycine. By employing immobilized Penicillin G Acylase in a well-controlled, pH-static environment, this method allows for the efficient and scalable production of both L- and D-4-fluorophenylglycine with excellent enantiomeric purity (>98% ee). The mild reaction conditions and the reusability of the biocatalyst make this an economically viable and environmentally sustainable alternative to classical chemical resolution methods, meeting the stringent demands of the pharmaceutical industry for high-purity chiral intermediates.

References

Protocol for Large-Scale Synthesis of (S)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of (S)-4-Fluorophenylglycine, a non-proteinogenic amino acid of significant interest in pharmaceutical development.[1][2] Two primary synthetic strategies are presented: a robust chemical method employing an Asymmetric Strecker Synthesis and a "green" biocatalytic route utilizing a transaminase enzyme. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of experimental choices, and critical safety information. The protocols are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the production of high-purity this compound suitable for downstream applications.

Introduction: The Significance of this compound

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals. Its incorporation into peptide-based drugs can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. The fluorine atom can participate in unique interactions with biological targets, making it a desirable substituent in medicinal chemistry. The demand for enantiomerically pure this compound necessitates scalable and efficient synthetic protocols. This application note details two effective methods for its large-scale production.

Chemical Synthesis: Asymmetric Strecker Reaction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[3] By employing a chiral auxiliary, this reaction can be rendered asymmetric, providing a direct route to enantiomerically enriched products.[4][5][6] This protocol adapts the principles of asymmetric Strecker reactions for the specific synthesis of this compound.

Rationale for Method Selection

The Asymmetric Strecker Synthesis is chosen for its reliability, scalability, and the use of readily available starting materials. The use of a chiral auxiliary allows for the diastereoselective formation of an α-aminonitrile intermediate, which can then be hydrolyzed to the desired (S)-amino acid.[5] While this method involves the use of sodium cyanide, a highly toxic reagent, established safety protocols, when strictly followed, allow for its safe handling on an industrial scale.

Reaction Pathway

Strecker_Synthesis cluster_reactants Reactants cluster_products Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Iminium Ion Iminium Ion 4-Fluorobenzaldehyde->Iminium Ion +(S)-Chiral Amine Diastereomeric α-Aminonitriles Diastereomeric α-Aminonitriles Iminium Ion->Diastereomeric α-Aminonitriles +NaCN This compound This compound Diastereomeric α-Aminonitriles->this compound Hydrolysis (S)-Chiral Amine (S)-Chiral Amine NaCN NaCN

Caption: Asymmetric Strecker Synthesis Pathway.

Experimental Protocol

Step 1: Formation of the α-Aminonitrile

  • To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add methanol (40 L) and (S)-1-phenylethylamine (5.0 kg, 41.3 mol).

  • Cool the solution to 0-5 °C with a chiller.

  • In a separate vessel, dissolve sodium cyanide (2.2 kg, 44.9 mol) in water (10 L). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated area, wearing appropriate personal protective equipment (PPE). [3][5][6][7][8]

  • Slowly add the sodium cyanide solution to the reactor over 1 hour, maintaining the temperature below 10 °C.

  • Add 4-fluorobenzaldehyde (5.0 kg, 40.3 mol) to the reaction mixture dropwise over 2 hours, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture at 5 °C for 24 hours. The diastereomeric α-aminonitrile product will precipitate.

  • Filter the solid product and wash with cold methanol (2 x 5 L).

  • Dry the solid under vacuum at 40 °C to a constant weight.

Step 2: Hydrolysis to this compound

  • To the 100 L reactor, add the dried α-aminonitrile (approx. 8.8 kg) and 6 M hydrochloric acid (50 L).

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 6.0 with 50% aqueous sodium hydroxide. The product will precipitate.

  • Cool the mixture to 0-5 °C and stir for 2 hours to maximize precipitation.

  • Filter the crude this compound and wash with cold water (3 x 10 L).

  • Dry the product under vacuum at 60 °C.

Purification by Recrystallization
  • Suspend the crude product in deionized water (10 L per kg of product) in a clean reactor.

  • Heat the suspension to 80-90 °C to dissolve the solid.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours.

  • Filter the purified crystals and wash with cold deionized water.

  • Dry the final product under vacuum at 60 °C to a constant weight.

Expected Yield and Quality Control
ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Yield 65-75% (overall)Gravimetric
Purity (HPLC) ≥ 99.0%HPLC-UV
Enantiomeric Excess ≥ 98.0%Chiral HPLC
Melting Point 245-250 °C (decomposes)Melting Point Apparatus

Biocatalytic Synthesis: Enzymatic Transamination

As an alternative to chemical synthesis, biocatalysis offers a greener and highly selective route to this compound.[9] This protocol utilizes a transaminase enzyme to convert a prochiral keto acid into the desired (S)-amino acid.

Rationale for Method Selection

Enzymatic transamination provides exceptional enantioselectivity, often exceeding 99% ee, under mild reaction conditions (aqueous medium, ambient temperature, and neutral pH). This method avoids the use of hazardous reagents like sodium cyanide and can lead to a more sustainable manufacturing process.[10]

Reaction Pathway

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products 4-Fluorophenylglyoxylic Acid 4-Fluorophenylglyoxylic Acid This compound This compound 4-Fluorophenylglyoxylic Acid->this compound Transaminase (PLP) + Amine Donor Amine Donor Amine Donor Keto Acid Byproduct Keto Acid Byproduct Amine Donor->Keto Acid Byproduct Transaminase (PLP)

Caption: Enzymatic Transamination Pathway.

Experimental Protocol

Step 1: Biotransformation

  • To a 100 L bioreactor, add 50 L of potassium phosphate buffer (100 mM, pH 7.5).

  • Add 4-fluorophenylglyoxylic acid (5.0 kg, 27.1 mol).

  • Add isopropylamine (4.8 kg, 81.3 mol) as the amine donor.

  • Add pyridoxal-5'-phosphate (PLP) co-factor (10 g).

  • Add the transaminase enzyme (e.g., a commercially available, engineered transaminase, amount as per manufacturer's recommendation, typically 1-5% w/w of the substrate).

  • Stir the mixture at 30 °C. Monitor the reaction progress by HPLC for the formation of this compound and consumption of the keto acid. The reaction is typically complete within 24-48 hours.

Step 2: Product Isolation and Purification

  • Once the reaction is complete, terminate it by adding hydrochloric acid to lower the pH to 2.0. This will precipitate the enzyme, which can be removed by centrifugation or filtration.

  • Adjust the pH of the supernatant to the isoelectric point of this compound (approximately pH 6.0) with aqueous sodium hydroxide.

  • The product will crystallize out of solution. Cool the mixture to 0-5 °C for 4 hours to maximize yield.

  • Filter the product, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the purified this compound under vacuum at 50 °C.

Expected Yield and Quality Control
ParameterSpecificationAnalytical Method
Appearance White crystalline powderVisual Inspection
Yield 80-90%Gravimetric
Purity (HPLC) ≥ 99.5%HPLC-UV
Enantiomeric Excess ≥ 99.5%Chiral HPLC
Residual Keto Acid < 0.1%HPLC-UV

Safety Considerations

4.1. Sodium Cyanide Handling

  • Toxicity: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[3][5][7]

  • PPE: Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves.[6][8]

  • Ventilation: All manipulations involving sodium cyanide must be performed in a well-ventilated chemical fume hood.[6]

  • Incompatibilities: Keep sodium cyanide away from acids, as this will liberate highly toxic hydrogen cyanide gas.[5][6]

  • Emergency Procedures: An emergency eyewash and safety shower must be immediately accessible.[7] In case of exposure, seek immediate medical attention.[3]

4.2. General Laboratory Safety

  • Follow standard laboratory safety procedures at all times.

  • Wear appropriate PPE for all experimental steps.

  • Ensure proper ventilation in all work areas.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides two robust and scalable protocols for the large-scale synthesis of this compound. The Asymmetric Strecker Synthesis offers a well-established chemical route, while the enzymatic transamination presents a highly efficient and environmentally friendly alternative. The choice of method will depend on the specific requirements of the user, including scale, cost considerations, and environmental policies. Both protocols, when executed with care and adherence to safety guidelines, will yield high-purity this compound suitable for pharmaceutical research and development.

References

The Strategic Incorporation of (S)-4-Fluorophenylglycine in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-4-Fluorophenylglycine has emerged as a privileged chiral building block in contemporary medicinal chemistry, particularly in the design and synthesis of potent and selective enzyme inhibitors. Its unique stereoelectronic properties, conferred by the para-fluorine substitution on the phenyl ring, offer significant advantages in modulating pharmacokinetic and pharmacodynamic profiles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore the scientific rationale for its use, present a detailed, field-proven protocol for the synthesis of a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, and discuss the broader implications for drug design.

The Strategic Value of the 4-Fluorophenylglycine Moiety

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The this compound scaffold is particularly advantageous for several key reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which are primary drivers of drug clearance.[3] This substitution can significantly prolong the half-life of a drug molecule.

  • Enhanced Binding Interactions: The highly electronegative fluorine atom can participate in favorable non-covalent interactions within an enzyme's active site, including hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in binding affinity and potency.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, which can be critical for optimizing binding or cellular permeability.

  • Conformational Control: The steric bulk of the fluorine atom, though minimal, can help to lock the molecule into a specific, biologically active conformation, improving selectivity for the target enzyme.[4]

These properties have made this compound a cornerstone in the synthesis of various enzyme inhibitors, most notably in the development of treatments for type 2 diabetes.

Application Spotlight: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1.[5][6] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced blood glucose levels.[5] The blockbuster anti-diabetic drug, Sitagliptin, prominently features a fluorinated phenyl moiety, underscoring the importance of this structural element in potent DPP-4 inhibition.[7]

Synthetic Strategy Overview

The synthesis of a DPP-4 inhibitor using this compound typically involves a key peptide coupling step between the chiral amine of a protected this compound derivative and a heterocyclic core, which is designed to interact with other key residues in the DPP-4 active site. The following diagram outlines a generalized workflow.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Coupling cluster_2 Phase 3: Final Product Generation S4FPG This compound Protected_S4FPG N-Protected this compound (e.g., Boc-protection) S4FPG->Protected_S4FPG Protection Coupled_Product Coupled Intermediate Protected_S4FPG->Coupled_Product Peptide Coupling (e.g., EDC, HOBt) Heterocycle Heterocyclic Core (e.g., Triazolopiperazine) Heterocycle->Coupled_Product Deprotected_Inhibitor Final DPP-4 Inhibitor Coupled_Product->Deprotected_Inhibitor Deprotection (e.g., TFA or HCl) Purification Purification & Characterization (HPLC, NMR, MS) Deprotected_Inhibitor->Purification

Caption: Generalized workflow for the synthesis of a DPP-4 inhibitor.

Detailed Step-by-Step Protocol: Amide Coupling and Deprotection

This protocol describes the synthesis of a representative DPP-4 inhibitor via the coupling of N-Boc-(S)-4-Fluorophenylglycine with a suitable heterocyclic amine, followed by deprotection.

Materials and Reagents:

  • N-Boc-(S)-4-Fluorophenylglycine

  • Heterocyclic amine (e.g., 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[8][9][10]triazolo[4,3-a]pyrazine hydrochloride)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)[11]

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-(S)-4-Fluorophenylglycine (1.0 eq), the heterocyclic amine hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the starting amino acid). If solubility is an issue, a co-solvent system with a minimal amount of anhydrous DMF can be used.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution. The reaction mixture may become cloudy.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). A new, less polar spot corresponding to the coupled product should appear.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Boc-protected inhibitor.

  • Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the crude or purified Boc-protected intermediate in DCM (approx. 0.1 M). Add an equal volume of TFA.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Product Isolation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the final product as a TFA salt.

  • Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The final compound can be further purified by preparative HPLC if required.

Causality and Experimental Choices:

  • Choice of Coupling Reagents: The combination of EDC·HCl and HOBt is a classic and effective method for amide bond formation, minimizing side reactions and racemization.[12][13] HOBt acts as an additive to suppress racemization and improve coupling efficiency by forming an active ester intermediate.[14]

  • Use of DIPEA: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine component and to scavenge the acid produced during the reaction without interfering with the coupling process.

  • Anhydrous Conditions: The use of anhydrous solvents is critical as water can hydrolyze the activated carboxylic acid intermediate, leading to reduced yields.

  • TFA for Deprotection: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc protecting group under mild conditions.[15]

Quantitative Analysis of Inhibition

The efficacy of newly synthesized inhibitors must be quantified. A common method is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents hypothetical IC50 values for a series of inhibitors based on the this compound scaffold, illustrating the impact of substitutions on potency.

Compound IDR Group ModificationDPP-4 IC50 (nM)
LEAD-01 This compound22
COMP-02 (S)-Phenylglycine (No Fluorine)150
COMP-03 (S)-4-Chlorophenylglycine35
COMP-04 (S)-4-Methoxyphenylglycine210

Data is illustrative and based on general structure-activity relationship trends observed in the literature. Actual values would be determined experimentally.[5]

This data clearly demonstrates the positive impact of the fluorine substitution in LEAD-01 compared to the non-fluorinated analog COMP-02 .

Mechanism of Inhibition

Inhibitors derived from this compound are typically competitive, reversible inhibitors.[6] They are designed to mimic the structure of the natural dipeptide substrates of DPP-4.

G cluster_0 DPP-4 Active Site cluster_1 Inhibitor Molecule S1_Pocket S1 Pocket (Hydrophobic) S2_Pocket S2 Pocket Catalytic_Triad Catalytic Triad (Ser, His, Asp) Fluorophenyl 4-Fluorophenyl Group Fluorophenyl->S1_Pocket Binds in S1 pocket Hydrophobic interactions Amine Primary/Secondary Amine Amine->Catalytic_Triad Mimics N-terminus Forms key H-bonds Heterocycle_Inhibitor Heterocyclic Core Heterocycle_Inhibitor->S2_Pocket Occupies S2 pocket

Caption: Simplified binding model of a this compound-based inhibitor in the DPP-4 active site.

The primary amine of the inhibitor typically forms crucial hydrogen bonds with residues in the catalytic site, while the 4-fluorophenyl group fits snugly into the hydrophobic S1 pocket of the enzyme. The fluorine atom can enhance this interaction through favorable electrostatic contacts with the protein backbone.

Conclusion

This compound is a powerful and versatile building block for the synthesis of high-affinity enzyme inhibitors. Its strategic incorporation offers a reliable method to enhance metabolic stability and potency through favorable binding interactions. The protocols and principles outlined in this note provide a solid foundation for researchers engaged in the rational design and development of novel therapeutics targeting enzymes such as DPP-4.

References

Unlocking Enhanced Therapeutic Potential: Application of (S)-4-Fluorophenylglycine in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

The landscape of drug discovery is increasingly turning towards peptide-based therapeutics, valued for their high specificity and potency.[1] However, natural peptides often suffer from limitations such as poor metabolic stability and low bioavailability, hindering their clinical translation. The incorporation of non-canonical amino acids represents a powerful strategy to overcome these hurdles.[2] Among these, fluorinated amino acids have emerged as a particularly valuable tool for medicinal chemists.[1][3][4] The strategic introduction of fluorine, a small and highly electronegative atom, can profoundly influence a peptide's physicochemical properties, including its lipophilicity, metabolic stability, binding affinity, and conformational preferences.[3]

This guide focuses on the application of (S)-4-Fluorophenylglycine (4F-Phg), a non-proteinogenic amino acid, in the design and synthesis of therapeutic peptides. Phenylglycine-type amino acids are found in a variety of peptide natural products, highlighting their biological relevance.[5] The introduction of a fluorine atom onto the phenyl ring of phenylalanine can modulate the electronic properties of the aromatic ring and influence peptide conformation and binding interactions.[2] This document provides a comprehensive overview of the rationale for using this compound, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for characterizing the resulting fluorinated peptides.

Rationale for Incorporating this compound: A Multifaceted Approach

The decision to incorporate this compound into a peptide sequence is driven by the desire to rationally engineer its properties for enhanced therapeutic efficacy. The benefits are multifaceted and grounded in the unique physicochemical contributions of the fluorine atom.

Modulating Receptor Binding Affinity and Specificity

The fluorine atom in this compound can alter the electronic distribution of the phenyl ring, influencing cation-π or other non-covalent interactions with a biological target. This can either increase or decrease binding affinity, depending on the specific interactions within the binding pocket.[6][7] The precise impact on affinity must be empirically determined for each peptide-receptor pair.

Enhancing Metabolic Stability

Peptides are susceptible to degradation by proteases, which limits their circulating half-life. The incorporation of non-natural amino acids like this compound can sterically hinder protease recognition and cleavage at or near the modification site.[3] The increased resistance to proteolysis can lead to a longer duration of action in vivo.

Tuning Physicochemical Properties: Lipophilicity and Conformation

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[6] Furthermore, the rigid side chain of this compound can impose conformational constraints on the peptide backbone, potentially stabilizing a bioactive conformation.[8] This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher affinity. The effect of fluorinated amino acids on secondary structure is complex, with some studies suggesting they can stabilize β-sheets.[9]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis and characterization of peptides containing this compound. These protocols are based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2][10][11]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines the manual synthesis of a target peptide on a solid support. The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.[12]

Materials and Reagents:

  • Fmoc-(S)-4-Fluorophenylglycine (Fmoc-4F-Phg-OH)

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether, cold

  • Kaiser test kit

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Swell in DMF Wash1 Washing Deprotection->Wash1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling Wash1->Coupling 3. DMF, DCM washes Wash2 Washing Coupling->Wash2 4. Fmoc-AA, HBTU/HATU, DIPEA Kaiser Kaiser Test Wash2->Kaiser 5. DMF, DCM washes Repeat Repeat Cycle Kaiser->Repeat 6. Check for free amines Cleavage Cleavage & Deprotection Kaiser->Cleavage Final amino acid coupled Repeat->Deprotection Next amino acid Purification Purification Cleavage->Purification 7. TFA cocktail Final Peptide Final Peptide Purification->Final Peptide Purification_Workflow Crude Crude Peptide Dissolve Dissolve in H2O/ACN Crude->Dissolve RPHPLC Preparative RP-HPLC Dissolve->RPHPLC Collect Collect Fractions RPHPLC->Collect Analysis Analytical RP-HPLC & MS Collect->Analysis Lyophilize Lyophilization Analysis->Lyophilize Pool pure fractions Pure Pure Peptide Lyophilize->Pure

References

Application Notes & Protocols: (S)-4-Fluorophenylglycine Derivatives with Enhanced Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(S)-4-Fluorophenylglycine is a non-proteinogenic amino acid that has garnered significant attention as a chiral building block in medicinal chemistry. Its incorporation into various molecular scaffolds can impart favorable pharmacological properties, including enhanced metabolic stability and target binding affinity. This guide provides a comprehensive overview of the synthesis, purification, and pharmacological evaluation of this compound derivatives. We present detailed, field-proven protocols and elucidate the scientific rationale behind key experimental choices to empower researchers in the discovery and development of novel therapeutics.

Introduction: The Strategic Advantage of this compound in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological activity.[1] In the context of this compound, the fluorine atom at the para-position of the phenyl ring confers unique electronic properties that can modulate protein-ligand interactions. The chirality of the (S)-enantiomer is often critical for specific recognition by biological targets.[2]

Derivatization of this compound at its amino and carboxyl termini provides a versatile platform for generating libraries of compounds with diverse functionalities. This allows for systematic exploration of structure-activity relationships (SAR) to optimize both the pharmacodynamic and pharmacokinetic profiles of lead compounds.[3] This document will detail key synthetic derivatization strategies and provide robust protocols for assessing the resulting pharmacological enhancements.

Synthesis and Purification of this compound Derivatives

The synthesis of this compound derivatives often employs standard peptide coupling methodologies.[3][4] Careful selection of reagents and reaction conditions is paramount to prevent racemization and ensure high product yields.

General Protocol for N-Acylation

This protocol outlines a general procedure for the N-acylation of this compound methyl ester, a common intermediate.

Experimental Protocol: N-Acylation of this compound Methyl Ester

  • Preparation of Starting Material: Dissolve this compound methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Neutralization: Add triethylamine (TEA) (2.2 equivalents) to the solution at 0°C and stir for 15 minutes.

  • Acylation: Slowly add the desired acyl chloride (1.1 equivalents) or a pre-activated carboxylic acid to the reaction mixture. For carboxylic acid activation, use a coupling agent like HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is critical to prevent hydrolysis of the acylating agent.

  • Base Selection: TEA is used to neutralize the hydrochloride salt of the starting material. DIPEA is often preferred with coupling agents to avoid side reactions.

  • Temperature Control: Maintaining a low temperature (0°C) helps to control the exothermic nature of the reaction and minimize the risk of racemization.

  • Aqueous Work-up: The series of washes effectively removes unreacted reagents, byproducts, and the base.

Purification and Structural Characterization

The purity and structural integrity of the synthesized derivatives are critical for reliable pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure.

Table 1: Representative Analytical Data for a Synthesized Derivative

Derivative NameMolecular FormulaPurity (HPLC)¹H NMR (Key Signals, δ, ppm)MS (m/z)
(S)-N-benzoyl-4-fluorophenylglycineC₁₅H₁₂FNO₃>99%8.0-7.4 (m, 9H, Ar-H), 5.8 (d, 1H, α-CH)[M+H]⁺ 274.08

In Vitro Pharmacological Evaluation

A variety of in vitro assays are available to quantify the pharmacological activity of this compound derivatives.[5][6][7][8] The specific choice of assay depends on the intended therapeutic target.

Enzyme Inhibition Assays

Derivatives of this compound are often designed as enzyme inhibitors.[9][10][11][12][13] A representative protocol for a generic enzyme inhibition assay is provided below.

Experimental Protocol: General Enzyme Inhibition Assay [9][10]

  • Reagent Preparation: Prepare solutions of the target enzyme, a suitable substrate, and the test compounds in an appropriate assay buffer.

  • Assay Plate Setup: In a 96-well microplate, add the test compounds at various concentrations. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).

  • Pre-incubation: Add the enzyme solution to all wells and incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow for inhibitor binding.[9]

  • Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.[10]

  • Detection: Measure the formation of product or consumption of substrate over time using a microplate reader (e.g., absorbance or fluorescence).[9][10]

  • Data Analysis: Calculate the initial reaction velocity and determine the percentage of inhibition for each compound concentration.[9] Fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram 1: General Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow Reagents Reagent Preparation (Enzyme, Substrate, Inhibitor) Plate_Setup Assay Plate Setup (Add Inhibitor) Reagents->Plate_Setup Preincubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Preincubation Reaction_Start Initiate Reaction (Add Substrate) Preincubation->Reaction_Start Measurement Kinetic Measurement (e.g., Absorbance) Reaction_Start->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Cell-Based Cytotoxicity Assays

For derivatives designed as potential anticancer agents, evaluating their cytotoxicity is a crucial first step.[14] The MTT assay is a widely used colorimetric method for this purpose.[14][15]

Experimental Protocol: MTT Cytotoxicity Assay [14][15]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.[14]

Diagram 2: Principle of the MTT Assay

MTT_Principle Viable_Cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Viable_Cell->Mitochondria contains Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan to form MTT MTT (Yellow, Water-soluble) MTT->Mitochondria is reduced by DMSO DMSO (Solubilizing Agent) Formazan->DMSO is dissolved by Purple_Solution Purple Solution DMSO->Purple_Solution Measurement Measure Absorbance (570 nm) Purple_Solution->Measurement

Caption: The metabolic conversion of MTT to formazan by viable cells.

Structure-Activity Relationship (SAR) Analysis

The systematic derivatization of the this compound scaffold and subsequent pharmacological testing are essential for elucidating structure-activity relationships.[16][17][18][19][20] This iterative process guides the design of next-generation compounds with improved potency and selectivity.

Table 2: Illustrative SAR Data for a Hypothetical Kinase Inhibitor Series

Derivative (N-substituent)Kinase X IC₅₀ (nM)
Acetyl850
Benzoyl220
4-Chlorobenzoyl95
3-Methoxybenzoyl340

Interpretation: The hypothetical data in Table 2 suggests that an aromatic N-substituent is beneficial for inhibitory activity against Kinase X. Furthermore, an electron-withdrawing group (chloro) at the para-position of the benzoyl ring enhances potency, while an electron-donating group (methoxy) at the meta-position is less favorable. This provides a clear rationale for the synthesis of further analogs with different electronic and steric properties on the benzoyl ring.

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting point for the development of novel, pharmacologically active compounds. The protocols and scientific rationale presented in this guide provide a robust framework for researchers to synthesize, purify, and evaluate new derivatives. Future research will likely focus on expanding the diversity of chemical modifications, exploring a broader range of biological targets, and advancing the most promising candidates into preclinical and clinical development.

References

Application Notes and Protocols for Labeling Peptides with (S)-4-Fluorophenylglycine in Structural Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Peptide Structural Analysis

In the intricate world of structural biology, understanding the three-dimensional architecture of peptides and proteins is paramount to deciphering their function. The incorporation of unnatural amino acids serves as a powerful tool to probe these structures.[1][2][3] Among these, (S)-4-Fluorophenylglycine (4F-Phg), a non-proteinogenic amino acid, has emerged as a particularly valuable label. Its strategic use offers a unique window into peptide conformation, dynamics, and interactions, primarily through the lens of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The fluorine atom, with its high gyromagnetic ratio, 100% natural abundance of the ¹⁹F isotope, and extreme sensitivity to its local electronic environment, provides a powerful and minimally perturbative spectroscopic handle.[4][5] Unlike the crowded spectral landscape of ¹H NMR, the ¹⁹F NMR spectrum is typically sparse, with the chemical shift of the fluorine label being exquisitely sensitive to subtle changes in the peptide's conformation and its interactions with binding partners.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective labeling of peptides with this compound and its application in structural biology.

Core Principles and Advantages of this compound Labeling

The incorporation of this compound into a peptide sequence is motivated by several key advantages that facilitate detailed structural and functional investigations:

  • High Sensitivity for NMR: The ¹⁹F nucleus offers exceptional sensitivity in NMR experiments, allowing for the acquisition of high-quality data on relatively small sample quantities and at lower concentrations.[4]

  • Clean Spectroscopic Window: The large chemical shift dispersion of ¹⁹F and the absence of background signals in biological samples result in a clean and easily interpretable NMR spectrum.[6]

  • Minimal Perturbation: The fluorine atom is relatively small and its substitution for a hydrogen atom on the phenyl ring of phenylalanine results in a conservative modification, often with minimal disruption to the peptide's overall structure and biological activity.[5]

  • Sensitive Probe of Local Environment: The ¹⁹F chemical shift is highly sensitive to the surrounding electrostatic environment, making it an excellent reporter on conformational changes, ligand binding, and interactions with membranes or other macromolecules.[4][7]

  • Versatility in Application: Peptides labeled with this compound can be employed in a wide range of structural biology techniques, including solution NMR, solid-state NMR, and potentially X-ray crystallography, to study diverse systems from soluble enzymes to membrane-associated peptides.[4]

Methodology: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most direct and widely used method for incorporating unnatural amino acids like this compound into a defined peptide sequence.[2][3] The following protocol outlines the general steps for manual Fmoc-based SPPS.

Experimental Workflow for SPPS of a 4F-Phg Labeled Peptide

Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Coupling of First Amino Acid Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_4FPhg Coupling of Fmoc-(S)-4-Fluorophenylglycine-OH Deprotection2->Coupling_4FPhg Wash2 Washing Coupling_4FPhg->Wash2 Repeat Repeat Deprotection, Coupling, & Washing Cycles Wash2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide labeled with this compound.

Detailed Protocol for SPPS

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-(S)-4-Fluorophenylglycine-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, use Fmoc-(S)-4-Fluorophenylglycine-OH in the coupling step.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Table 1: Comparison of Peptide Labeling Methods

FeatureSolid-Phase Peptide Synthesis (SPPS)Biosynthetic IncorporationEnzymatic Ligation
Peptide Length Typically up to ~50 amino acidsFull-length proteins and large peptidesLigation of two smaller peptide fragments
Label Position Any desired positionSite-specific (via stop codon suppression) or residue-specificAt the ligation junction
Yield Variable, generally good for shorter peptidesCan be high, but requires optimizationDependent on ligation efficiency
Purity High purity achievable after HPLCRequires extensive purification from cellular componentsRequires purification of fragments and final product
Scalability Milligram to gram scaleMicrogram to gram scaleDependent on fragment availability
Expertise Required Organic synthesis skillsMolecular biology and protein expression expertiseExpertise in both synthesis/expression and enzymology

Application in Structural Biology: ¹⁹F NMR Spectroscopy

Once the this compound labeled peptide is synthesized and purified, it can be used in a variety of structural biology experiments, with ¹⁹F NMR being the primary application.

Logical Framework for a ¹⁹F NMR Experiment

Peptide Purified 4F-Phg Labeled Peptide Sample Sample Preparation (Buffer, pH, concentration) Peptide->Sample NMR_Acquisition 1D ¹⁹F NMR Data Acquisition Sample->NMR_Acquisition Spectrum ¹⁹F NMR Spectrum (Chemical Shift) NMR_Acquisition->Spectrum Titration Titration with Ligand/Membrane Spectrum->Titration Dynamics Relaxation & Linewidth Analysis (Dynamics) Spectrum->Dynamics Conformational_Change Conformational Change Analysis Titration->Conformational_Change Interaction_Study Interaction & Binding Studies Titration->Interaction_Study

Caption: A logical workflow for utilizing a this compound labeled peptide in a ¹⁹F NMR experiment.

Exemplary Applications and Data Interpretation
  • Conformational Analysis: The ¹⁹F chemical shift of the 4F-Phg label will be different in various secondary structures (e.g., α-helix vs. β-sheet) or in folded versus unfolded states. A single, sharp resonance often indicates a well-defined conformation, while multiple or broad resonances may suggest conformational heterogeneity or dynamics.

  • Ligand Binding: Upon the addition of a binding partner, changes in the ¹⁹F chemical shift can be monitored to determine binding affinity (Kd) and to map the binding interface. A significant chemical shift perturbation indicates that the local environment of the 4F-Phg label is altered upon binding.

  • Membrane Interactions: For membrane-associated peptides, the ¹⁹F NMR signal can report on the peptide's insertion depth into the lipid bilayer, its orientation, and any conformational changes that occur upon membrane binding.[4] For instance, a downfield shift in the ¹⁹F signal of a labeled peptide upon interaction with a membrane can indicate its transition from an aqueous to a more hydrophobic environment.

  • Probing Protein-Protein Interactions: By incorporating 4F-Phg at specific positions within a peptide that is known to interact with a protein, one can probe the nature of this interaction. Changes in the ¹⁹F NMR spectrum upon complex formation can provide insights into the binding mode and any allosteric effects.

Trustworthiness and Self-Validation

The protocols and applications described herein are based on established principles of peptide chemistry and NMR spectroscopy. To ensure the validity of your results, the following internal checks are crucial:

  • Purity and Identity Confirmation: Always verify the purity and correct mass of your synthesized peptide using RP-HPLC and mass spectrometry. This ensures that any observed NMR signals are from the desired labeled peptide.

  • Control Experiments: When studying interactions, perform control experiments with non-binding partners or under conditions where binding is not expected. This will help to differentiate specific from non-specific effects on the ¹⁹F NMR spectrum.

  • Consistency with Other Data: Whenever possible, correlate your ¹⁹F NMR findings with data from other biophysical techniques such as circular dichroism (CD) for secondary structure analysis or isothermal titration calorimetry (ITC) for binding thermodynamics.

Conclusion

The use of this compound as a label for peptides offers a robust and sensitive approach for investigating their structure, dynamics, and interactions. The combination of solid-phase peptide synthesis for precise label incorporation and the power of ¹⁹F NMR spectroscopy provides a versatile toolkit for researchers in basic science and drug development. By following the detailed protocols and understanding the principles outlined in these application notes, scientists can effectively leverage this technology to gain deeper insights into the molecular world.

References

Troubleshooting & Optimization

Preventing racemization of (S)-4-Fluorophenylglycine during peptide coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during complex peptide synthesis, particularly when incorporating sterically hindered or electronically modified amino acids like (S)-4-Fluorophenylglycine. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot and prevent racemization during the critical peptide coupling step.

Troubleshooting Guide: Preventing Racemization of this compound

This section addresses specific issues you might encounter during your experiments. The solutions provided are based on established chemical principles and best practices in peptide synthesis.

Scenario 1: High levels of the (R)-epimer are detected by HPLC analysis after coupling.

Root Cause Analysis: The presence of the undesired (R)-epimer indicates that racemization has occurred at the α-carbon of the this compound residue. This is a common issue with phenylglycine derivatives due to the increased acidity of the α-proton, making it susceptible to abstraction by base. The primary mechanism for this is often the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[1][2][3]

Step-by-Step Solution:

  • Evaluate Your Coupling Reagent:

    • Initial Action: If you are using a carbodiimide-based reagent like DCC or EDC alone, the risk of racemization is significantly higher.[2] Immediately switch to a coupling cocktail that includes a racemization-suppressing additive.

    • Recommended Action: Incorporate an additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[4][5] These additives react with the activated amino acid to form an active ester that is more reactive towards the amine component and less prone to cyclizing into an oxazolone.[5]

    • Advanced Option: For particularly challenging couplings, consider using phosphonium-based reagents like PyBOP or uronium/aminium-based reagents such as HBTU, HATU, or COMU.[1][6] These reagents often provide high coupling efficiency with minimal racemization.[7] However, be mindful that excess uronium/aminium reagents can lead to guanidinylation of the N-terminus.[8]

  • Assess the Base Used:

    • Initial Action: If you are using a strong, sterically unhindered base like triethylamine (TEA), this is likely a major contributor to racemization.

    • Recommended Action: Switch to a bulkier, less nucleophilic base. N,N-diisopropylethylamine (DIPEA) is a common choice, but for maximal suppression of racemization, consider using N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[4][6] These bases are less effective at abstracting the α-proton.[6]

  • Optimize Reaction Conditions:

    • Temperature: Perform the coupling at a lower temperature. While this may slow down the reaction rate, it will disproportionately decrease the rate of racemization. Start at 0°C and allow the reaction to slowly warm to room temperature.

    • Solvent: The choice of solvent can influence racemization. While DMF is standard, in some cases, switching to a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM can be beneficial.

Scenario 2: The coupling reaction is slow or incomplete, even with optimized reagents.

Root Cause Analysis: Slow coupling kinetics can be a result of steric hindrance from the bulky phenylglycine side chain or aggregation of the growing peptide chain on the solid support.[8] Prolonged reaction times increase the exposure of the activated amino acid to basic conditions, thereby increasing the risk of racemization.[1]

Step-by-Step Solution:

  • Enhance Coupling Reagent Reactivity:

    • Recommended Action: If you are using a standard HOBt-based activation, switching to a more potent activating agent like HOAt or OxymaPure can accelerate the coupling reaction.[4] HATU is a particularly powerful coupling reagent known for its high reactivity.[7]

  • Address Peptide Aggregation:

    • Initial Action: If you suspect aggregation (often indicated by poor swelling of the resin), consider switching your primary solvent to N-methylpyrrolidone (NMP), which is often better at solvating aggregated peptides.[8]

    • Advanced Strategies:

      • Incorporate chaotropic salts like LiCl into the reaction mixture to disrupt hydrogen bonding.

      • Perform the coupling at a slightly elevated temperature (e.g., 35-40°C) for a shorter period. This is a trade-off, as higher temperatures can also increase racemization, so this should be carefully optimized. Microwave-assisted peptide synthesis can be particularly effective in driving difficult couplings to completion quickly.[9]

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization?

A1: The α-proton of phenylglycine and its derivatives is more acidic than that of many other amino acids. This increased acidity is due to the electron-withdrawing nature of the adjacent phenyl ring, which stabilizes the resulting carbanion intermediate formed upon deprotonation.[10] This makes the proton easier to abstract by a base, which is the initial step in the most common racemization pathways.[2]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most prevalent mechanism involves the formation of a 5(4H)-oxazolone intermediate.[2] After the carboxyl group of the N-protected amino acid is activated by the coupling reagent, the carbonyl oxygen of the protecting group can attack the activated carboxyl group, forming a cyclic oxazolone. This oxazolone has an acidic proton at the C4 position, which can be easily removed by a base to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side of this planar intermediate, leading to a mixture of (S) and (R) enantiomers.[1][3]

Mechanism of Oxazolone-Mediated Racemization

racemization_mechanism cluster_S (S)-Amino Acid cluster_oxazolone Intermediate Formation cluster_R (R)-Amino Acid S_AA (S)-Activated Amino Acid Oxazolone 5(4H)-Oxazolone S_AA->Oxazolone Cyclization S_Peptide (S)-Peptide S_AA->S_Peptide Direct Coupling (Desired Pathway) Enolate Achiral Enolate Oxazolone->Enolate -H⁺ (Base) Enolate->Oxazolone +H⁺ R_AA (R)-Amino Acid in Peptide Enolate->R_AA Protonation & Coupling

Caption: Oxazolone pathway leading to racemization.

Q3: Which coupling reagents and additives are best for minimizing racemization?

A3: The choice of coupling reagent and additive is critical. Here is a summary of common choices, ordered from generally lower to higher efficacy in racemization suppression:

Reagent/Additive CombinationRacemization RiskCoupling SpeedNotes
DCC or EDC (alone)HighModerateNot recommended for racemization-prone residues without additives.[2]
DIC / HOBtModerateModerateA classic combination, but HOAt or Oxyma are superior suppressants.[4][5]
HBTU / DIPEALow-ModerateFastVery common, but can still cause some racemization.[1]
HATU / DIPEA or NMMLowVery FastThe 7-aza moiety of the HOAt component provides enhanced suppression.[2]
COMU / DIPEA or NMMVery LowVery FastOften considered one of the best for difficult and sensitive couplings.[6]
DEPBT / DIPEAVery LowModerateParticularly effective for coupling easily epimerized amino acids.[11]
DIC / OxymaPureVery LowFastOxyma is a highly effective and non-explosive alternative to HOBt/HOAt.[4][12]

Q4: Can the choice of N-terminal protecting group influence racemization?

A4: Absolutely. The standard Fmoc and Boc protecting groups are urethane-based, which are generally good at suppressing racemization compared to simple acyl groups.[1] The mechanism of racemization involves the formation of an oxazolone, and the structure of the protecting group influences the rate of this cyclization. Urethane-type protecting groups are less prone to forming these intermediates than, for example, a benzoyl group. While you are likely using a standard Fmoc or Boc strategy, it is a key reason why fragment condensation (coupling two peptide fragments together) is so prone to racemization, as the activating peptide bond itself acts as an acyl-type protecting group.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-(S)-4-Fluorophenylglycine

This protocol is designed for manual solid-phase peptide synthesis (SPPS) on a pre-loaded resin.

  • Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Cocktail Preparation (perform immediately before use):

    • In a separate vessel, dissolve Fmoc-(S)-4-Fluorophenylglycine (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF.

    • Add N-methylmorpholine (NMM) (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated coupling cocktail to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction using a Kaiser test or other appropriate method.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove any excess reagents and byproducts.

Logical Workflow for Troubleshooting Racemization

troubleshooting_workflow Start High Racemization Detected Reagent_Check Review Coupling Reagents Start->Reagent_Check Base_Check Review Base Used Reagent_Check->Base_Check If Reagents are Suboptimal Solution_Reagent Use COMU/Oxyma or HATU/HOAt Reagent_Check->Solution_Reagent Condition_Check Review Reaction Conditions Base_Check->Condition_Check If Base is Suboptimal Solution_Base Switch to NMM or Collidine Base_Check->Solution_Base Solution_Conditions Lower Temperature (0°C -> RT) Condition_Check->Solution_Conditions End Racemization Minimized Solution_Reagent->End Solution_Base->End Solution_Conditions->End

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Optimizing Coupling of Fmoc-(S)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

As a non-canonical amino acid, Fmoc-(S)-4-Fluorophenylglycine provides a valuable tool for modifying peptide properties, from enhancing metabolic stability to altering binding affinities.[1][2][3] However, its unique structure presents distinct challenges in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and optimize its incorporation into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-(S)-4-Fluorophenylglycine considered a "difficult" amino acid to couple?

The challenges associated with Fmoc-(S)-4-Fluorophenylglycine stem from two primary factors:

  • Steric Hindrance: The phenylglycine core is inherently bulkier than a standard phenylalanine residue due to the direct attachment of the aromatic ring to the α-carbon. This steric bulk, compounded by the large Fmoc protecting group, can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete couplings.[4][5]

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom on the phenyl ring can subtly influence the reactivity of the carboxyl group during activation, although this is generally a lesser concern than steric hindrance.[1]

Q2: What are the immediate signs of an incomplete coupling reaction?

The most direct indicator of a failed coupling is a positive colorimetric test for free primary amines on the resin beads after the coupling step is complete.[6]

  • Kaiser Test: A positive result is indicated by a deep blue color on the beads and/or in the solution, signifying the presence of unreacted primary amines.[5][7][8][9]

  • Bromophenol Blue Test: Blue beads also indicate a positive result, meaning free amines are present.[7]

Downstream indicators, found after cleavage and purification, include:

  • Mass Spectrometry (MS) Analysis: The presence of a significant peak corresponding to a "deletion sequence" (the target peptide missing the 4-Fluorophenylglycine residue).[6]

  • HPLC Chromatogram: The crude product shows multiple, difficult-to-separate peaks, often corresponding to the desired peptide and various deletion byproducts.[6]

Q3: Which coupling reagents are most effective for Fmoc-(S)-4-Fluorophenylglycine?

For sterically hindered residues like 4-Fluorophenylglycine, standard carbodiimide reagents like DCC or DIC are often inefficient.[4][10] More potent, onium salt-based reagents are strongly recommended.

  • Aminium/Uronium Reagents: HATU , HCTU, and COMU are highly effective.[4][11] HATU is frequently cited as a superior choice for difficult couplings because it forms a highly reactive OAt active ester, which is more effective than the OBt esters generated by HBTU.[11][12][13]

  • Phosphonium Reagents: PyAOP and PyBOP are also very powerful activating agents and are associated with low levels of racemization.[4][10][12]

Q4: Is a "double coupling" strategy necessary for this amino acid?

Yes, for difficult couplings, performing a second, immediate coupling with fresh reagents is a common and highly effective method to drive the reaction to completion.[5][13][14] If a Kaiser test is positive after the first coupling (e.g., 1-2 hours), a double coupling is the recommended next step before proceeding with the synthesis.[15]

Q5: Can microwave energy be used to improve coupling efficiency?

Absolutely. Microwave-assisted SPPS can significantly accelerate coupling reactions by providing rapid and uniform heating, which helps overcome the activation energy barrier for sterically demanding couplings.[16] This can lead to higher efficiency and shorter reaction times.[17] However, it is crucial to carefully control the temperature to minimize the risk of racemization, a potential side reaction with prolonged heating.[4][14]

Troubleshooting Guide for Fmoc-(S)-4-Fluorophenylglycine Coupling

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of Fmoc-(S)-4-Fluorophenylglycine.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Rationale
Positive Kaiser Test (Blue Beads) After Coupling 1. Steric Hindrance: The bulky nature of the residue is preventing complete reaction.[4][5]1a. Double Couple: Immediately perform a second coupling with a fresh solution of activated amino acid and reagents. This is the most direct way to push the reaction to completion.[13][15] 1b. Upgrade Coupling Reagent: Switch from standard reagents (e.g., HBTU) to a more potent one like HATU , HCTU, or COMU. These form more reactive esters capable of overcoming steric barriers.[4][5][11] 1c. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.
2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking access to the N-terminal amine.[5]2a. Change Solvent System: Switch from DMF to NMP, which has better solvating properties, or use a "Magic Mixture" (DCM/DMF/NMP with additives) to disrupt secondary structures.[14][15] 2b. Use Low-Load Resin: A lower resin substitution level increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[16]
Low Final Yield & Multiple Peaks on HPLC 1. Accumulation of Deletion Sequences: Incomplete coupling at the 4-Fluorophenylglycine step (and potentially others) was not addressed, leading to truncated peptides.1a. Implement Capping: If a positive Kaiser test persists after double coupling, "cap" the unreacted amines by acetylating them with acetic anhydride.[5][15] This terminates the unreacted chains, preventing them from elongating further and simplifying final purification.[5] 1b. Re-synthesize with Optimized Protocol: Use a more robust protocol from the start, incorporating a potent coupling reagent (HATU), double coupling as standard for this residue, and capping if necessary.
Racemization Detected (Diastereomeric Impurities) 1. Overly Harsh Activation: Prolonged pre-activation, excessive base (especially DIPEA), or high temperatures can lead to the formation of an oxazolone intermediate that racemizes.[7]1a. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after pre-activation (1-2 minutes is sufficient).[14] 1b. Use a Weaker Base: Consider substituting DIPEA with a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] 1c. Optimize Temperature: If using heat, find the lowest effective temperature that achieves complete coupling without inducing significant racemization.
Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing an incomplete coupling event.

G Start Perform Coupling of Fmoc-(S)-4-F-Phg Kaiser Perform Kaiser Test Start->Kaiser Result Observe Result Kaiser->Result Negative Negative (Yellow) Coupling Complete Result->Negative Yellow Positive Positive (Blue) Incomplete Coupling Result->Positive Blue Proceed Proceed with Synthesis Negative->Proceed DoubleCouple Perform Double Coupling with Fresh Reagents Positive->DoubleCouple Kaiser2 Perform Second Kaiser Test DoubleCouple->Kaiser2 Negative2 Negative (Yellow) Proceed with Synthesis Kaiser2->Negative2 Positive2 Positive (Blue) Still Incomplete Kaiser2->Positive2 Negative2->Proceed Cap Cap Unreacted Amines with Acetic Anhydride Positive2->Cap Cap->Proceed

Caption: Troubleshooting workflow for incomplete coupling.

Experimental Protocols

These protocols are provided for a standard manual synthesis at a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This qualitative test detects the presence of free primary amines on the resin.[9]

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[5]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[5]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[5]

Procedure:

  • After the coupling reaction, wash the resin thoroughly with DMF (3x) to remove all soluble reagents.

  • Place a small sample of resin beads (approx. 5 mg) in a small glass test tube.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[5][8]

  • Observe the color of the beads and the solution.

    • Negative Result (Complete Coupling): Beads and solution remain yellow/colorless.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a deep blue.[8]

Protocol 2: Optimized Coupling using HATU

This protocol is highly recommended for the initial coupling of Fmoc-(S)-4-Fluorophenylglycine.

Materials:

  • Deprotected peptide-resin (0.1 mmol)

  • Fmoc-(S)-4-Fluorophenylglycine (4 eq., 0.4 mmol)

  • HATU (3.9 eq., 0.39 mmol)

  • DIPEA (8 eq., 0.8 mmol)

  • DMF (Peptide Synthesis Grade)

Procedure:

  • In a separate vessel, dissolve Fmoc-(S)-4-Fluorophenylglycine and HATU in DMF (approx. 2 mL).

  • Add DIPEA to the mixture and agitate (vortex) for 1-2 minutes to pre-activate the amino acid.[14]

  • Immediately add the activated amino acid solution to the vessel containing the swollen, deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test (Protocol 1) to confirm completion. If the test is positive, proceed directly to Protocol 3.

Protocol 3: Double Coupling Strategy

Execute this protocol immediately following a positive Kaiser test from an initial coupling attempt.

Procedure:

  • Following the wash step of the first coupling (e.g., Protocol 2, Step 5), do not proceed to deprotection.

  • Prepare a fresh solution of activated Fmoc-(S)-4-Fluorophenylglycine exactly as described in Protocol 2 (Steps 1-2).

  • Add this fresh solution to the resin.

  • Agitate the mixture for an additional 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Perform a second Kaiser test. If the test is now negative, you may proceed to the next Fmoc deprotection step. If it remains positive, capping is recommended (Protocol 4).

Protocol 4: Capping of Unreacted Amines

Use this protocol to permanently block unreacted N-terminal amines and prevent the formation of deletion sequences.

Materials:

  • Peptide-resin with unreacted amines

  • Capping Solution: Acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

Procedure:

  • After the failed coupling attempt and subsequent DMF wash, add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[5][15]

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all capping reagents.

  • You may now proceed to the Fmoc deprotection step for the next amino acid in your sequence.

General SPPS Workflow Visualization

spss_cycle cluster_resin On-Resin Peptide Resin_Fmoc Resin-Peptide-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Monitoring 5. Monitoring (e.g., Kaiser Test) Wash2->Monitoring NextCycle Repeat for Next Amino Acid Monitoring->NextCycle If Coupling Complete NextCycle->Deprotection

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.[2]

References

Troubleshooting low yield in the asymmetric synthesis of (S)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the asymmetric synthesis of (S)-4-Fluorophenylglycine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges and optimizing your synthetic route to this critical non-proteinogenic α-amino acid. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of this stereoselective transformation.

Troubleshooting Guide: Addressing Low Yield and Enantioselectivity

This section is structured in a question-and-answer format to directly address specific issues that can lead to low yields and suboptimal enantiomeric excess (ee) in the synthesis of this compound.

Q1: My overall yield is significantly lower than anticipated. What are the most common causes?

Low yield in a multi-step synthesis can be attributed to a variety of factors, from reagent quality to reaction conditions. A systematic approach is crucial for pinpointing the issue.

Initial Checks & Critical Parameters:

  • Purity of Starting Materials: The purity of the initial 4-fluorobenzaldehyde is paramount. Impurities can lead to the formation of side products that complicate purification and reduce the overall yield.

    • Recommendation: Verify the purity of your 4-fluorobenzaldehyde using techniques like NMR or GC-MS. If necessary, purify the starting material by distillation or chromatography.

  • Reaction Conditions in Strecker or Bucherer-Bergs Reactions: These are common methods for synthesizing the racemic amino acid precursor.[1] Inefficient conversion in these early steps will invariably lead to a poor overall yield.

    • Strecker Synthesis: This reaction involves the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide.[2][3] Incomplete imine formation or inefficient cyanide addition can be problematic.[2]

    • Bucherer-Bergs Reaction: This method produces a hydantoin intermediate from a ketone or aldehyde, cyanide, and ammonium carbonate.[4][5] The reaction is often carried out under heated conditions, and loss of volatile reagents like ammonia and carbon dioxide can hinder the reaction's progress.[6]

  • Hydrolysis Step: The final step to obtain the amino acid is typically a hydrolysis of a nitrile or hydantoin. Incomplete hydrolysis is a frequent cause of low yield.

    • Recommendation: Ensure sufficient reaction time and appropriate concentration of acid or base for the hydrolysis. Monitor the reaction progress by TLC or LC-MS to confirm complete conversion.

Troubleshooting Workflow for Low Yield:

Low Yield Troubleshooting start Low Overall Yield reagent_quality Check Purity of 4-Fluorobenzaldehyde start->reagent_quality strecker_bucherer Evaluate Strecker or Bucherer-Bergs Step reagent_quality->strecker_bucherer Purity Confirmed final_product Improved Yield reagent_quality->final_product Impurity Identified & Rectified hydrolysis Assess Hydrolysis Efficiency strecker_bucherer->hydrolysis Conversion >90% strecker_bucherer->final_product Conditions Optimized resolution Optimize Enantiomeric Resolution/Asymmetric Synthesis Step hydrolysis->resolution Hydrolysis Complete hydrolysis->final_product Conditions Adjusted resolution->final_product Scale-Up Workflow lab_scale Lab Scale Synthesis (mg to g) process_safety Process Safety Analysis lab_scale->process_safety pilot_plant Pilot Plant Scale-Up (kg) process_safety->pilot_plant commercial Commercial Production (ton) pilot_plant->commercial

References

Technical Support Center: Purifying Peptides with (S)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Fluorophenylglycine Peptides

The incorporation of non-natural amino acids like (S)-4-Fluorophenylglycine (4F-Phg) into peptide sequences is a powerful strategy for modulating their conformational stability, receptor binding affinity, and metabolic resistance. The fluorine atom and the rigid phenylglycine backbone introduce unique chemical properties. However, these same features present distinct challenges during purification.[1] The increased hydrophobicity from the fluorinated aromatic ring can lead to significant issues with peptide solubility and aggregation, while the synthesis process itself can be prone to racemization, creating hard-to-separate diastereomeric impurities.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming these obstacles. We will explore common problems, provide robust troubleshooting strategies, and detail step-by-step protocols to enable the successful purification of high-purity 4F-Phg-containing peptides.

Frequently Asked Questions (FAQs)

Q1: How does incorporating this compound impact my peptide's behavior on Reverse-Phase HPLC (RP-HPLC)?

A1: The 4-fluorophenyl group significantly increases the hydrophobicity of the peptide. This typically results in a longer retention time on standard RP-HPLC columns (like C18) compared to its non-fluorinated counterpart.[2] The extent of this shift depends on the peptide's overall sequence and the number of 4F-Phg residues. You should anticipate needing a stronger organic mobile phase for elution and should begin method development with a shallower gradient to ensure adequate separation from impurities.[2][3]

Q2: My 4F-Phg peptide won't dissolve in standard aqueous buffers or the initial HPLC mobile phase. What should I do?

A2: This is the most common challenge. Poor aqueous solubility is a direct consequence of the peptide's increased hydrophobicity.[2] The primary strategy is to first dissolve the crude peptide in a minimal volume of a strong, water-miscible organic solvent before diluting it with the aqueous mobile phase.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent first choices.[2][4]

  • Critical Note: Ensure the final concentration of this organic solvent in your injected sample is as low as possible and ideally not much higher than the starting percentage of your HPLC gradient. A high organic content in the sample can cause peak distortion and poor binding to the column.[2]

Q3: I'm seeing a broad peak or multiple, poorly resolved peaks where I expect my product. What is happening?

A3: This can be caused by several factors:

  • Aggregation: The peptide may be aggregating on the column, leading to peak broadening.[2] Strategies to mitigate this include increasing the column temperature (e.g., to 40-60°C) or adding solubility-enhancing solvents like isopropanol to the mobile phase.[2]

  • Diastereomers: A significant challenge with 4F-Phg is the potential for racemization during synthesis, resulting in the presence of the (R)-4-Fluorophenylglycine epimer.[1] The resulting diastereomeric peptides can be very difficult to separate. Achieving separation requires high-resolution chromatography, typically involving very shallow gradients (e.g., 0.2-0.5% increase in organic phase per minute).[3]

  • Ion Pairing: Inadequate ion pairing with Trifluoroacetic acid (TFA) can lead to poor peak shape. Ensure you have a consistent concentration of TFA (typically 0.1%) in both your aqueous (A) and organic (B) mobile phases.[3][]

Q4: What is "orthogonal purification," and when should I consider it for my 4F-Phg peptide?

A4: Orthogonal purification involves using two or more chromatography methods that separate molecules based on different chemical principles.[6][7] Standard RP-HPLC separates based on hydrophobicity. If you cannot resolve impurities (especially diastereomers or deletion sequences with similar hydrophobicity) using RP-HPLC alone, an orthogonal method is highly recommended. A common strategy is to use ion-exchange chromatography (IEX), which separates based on charge, as a preliminary purification step before a final RP-HPLC "polishing" step.[7] This two-step process can significantly enhance the final purity.[7]

Troubleshooting Guide: Common Purification Problems & Solutions

ProblemProbable Cause(s)Recommended Solutions & Explanations
Poor Solubility of Crude Peptide High hydrophobicity from the 4F-Phg residue(s).[2]1. Use a Co-Solvent: Dissolve the crude peptide in a minimal volume of DMSO, DMF, or NMP first, then slowly add the aqueous buffer/mobile phase.[2][4]2. Test Solubility: Before a large-scale run, test the solubility of a small amount in various potential loading solvents.
Low or No Recovery After HPLC 1. Irreversible Binding: The peptide is too hydrophobic and is sticking permanently to the column packing.[2]2. Precipitation: The peptide is precipitating on the column or in the tubing as the organic concentration changes.[2]1. Use a Less Retentive Column: Switch from a C18 to a C8, C4, or Phenyl column.[2]2. Use a Stronger Organic Phase: Replace acetonitrile with n-propanol or isopropanol, which are better at solvating highly hydrophobic molecules.[2]3. Increase Column Temperature: Elevate the temperature to 40-60°C to improve solubility and reduce secondary interactions with the column.[2]
Co-elution of Impurities / Low Purity 1. Insufficient Resolution: The gradient is too steep, or the column chemistry is not optimal.[2]2. Presence of Diastereomers: Racemization during synthesis has created epimers that are chromatographically very similar.[1]1. Shallow the Gradient: Decrease the rate of change of the organic mobile phase (e.g., from 1%/min to 0.5%/min or less). This increases the separation window.[2][3]2. Change Selectivity: Try a different column (e.g., a Phenyl column may offer different selectivity for aromatic residues).3. Implement an Orthogonal Step: Purify first by ion-exchange chromatography to remove impurities with different charge states before the final RP-HPLC step.[7]
Broad, Tailing, or Split Peaks 1. Column Overload: Too much peptide has been injected for the column's capacity.2. Aggregation on Column: The peptide is self-associating during the run.[2][8]3. Secondary Interactions: The peptide is interacting with the silica backbone of the column.1. Reduce Loading: Perform a loading study to determine the column's maximum capacity for your peptide.2. Modify Mobile Phase: Add a small percentage of isopropanol or increase the column temperature.[2]3. Check TFA Concentration: Ensure 0.1% TFA is present in both mobile phases to maintain consistent ion pairing and mask silica interactions.[3]

Visualization of Purification Workflows

Troubleshooting Logic for 4F-Phg Peptides

This diagram outlines a systematic approach to troubleshooting common purification issues.

G Crude Crude 4F-Phg Peptide Sol_Test Solubility Test (e.g., in Water/ACN, DMSO) Crude->Sol_Test Dissolve Dissolve in min. DMSO, then dilute with Mobile Phase A Sol_Test->Dissolve Insoluble Anal_HPLC Analytical RP-HPLC (Broad Scouting Gradient) Sol_Test->Anal_HPLC Soluble Dissolve->Anal_HPLC Purity_Check Purity > 95% and Good Peak Shape? Anal_HPLC->Purity_Check Prep_HPLC Scale to Preparative RP-HPLC Purity_Check->Prep_HPLC Yes Troubleshoot Identify Problem Purity_Check->Troubleshoot No Pool Pool Fractions & Lyophilize Prep_HPLC->Pool CoElution Co-elution / Low Purity Troubleshoot->CoElution LowRecovery Low Recovery / Broad Peak Troubleshoot->LowRecovery Optimize_Grad Optimize Gradient (Shallow) Change Column/Solvent CoElution->Optimize_Grad Orthogonal Consider Orthogonal Step (IEX) CoElution->Orthogonal LowRecovery->Optimize_Grad Optimize_Grad->Anal_HPLC Re-analyze

Caption: A decision-making workflow for purifying 4F-Phg peptides.

Orthogonal Purification Strategy

This diagram illustrates how two purification methods with different separation mechanisms are combined for superior purity.

G Crude Crude Peptide Mixture (Target + Impurities) IEX Step 1: Ion-Exchange Chromatography (Separation by Charge) Crude->IEX IEX_Fractions Partially Purified Fractions (Target + Co-eluting species) IEX->IEX_Fractions RPHPLC Step 2: RP-HPLC (Separation by Hydrophobicity) IEX_Fractions->RPHPLC Pure High-Purity (>98%) Target Peptide RPHPLC->Pure

Caption: The concept of orthogonal purification using IEX and RP-HPLC.

Detailed Protocol: RP-HPLC Method Development

This protocol provides a systematic approach to developing a robust purification method, starting from an analytical scale and scaling up to a preparative scale.[3][9]

1. Sample Preparation

  • Accurately weigh ~1 mg of the crude 4F-Phg peptide.

  • Attempt to dissolve the peptide in 1 mL of Mobile Phase A (see below).

  • If solubility is poor, dissolve the peptide in the smallest possible volume of DMSO (e.g., 20-50 µL) and then dilute to 1 mL with Mobile Phase A.[2] Centrifuge the sample to remove any particulates before injection.

2. Analytical Method Development ("Scouting Run")

  • Column: Standard C18, 4.6 x 150 mm, 3-5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm.

  • Gradient: Start with a broad, fast gradient to determine the approximate elution percentage of your peptide.

    • 0-5 min: 5% B
    • 5-25 min: 5% to 95% B
    • 25-30 min: 95% B
    • 30-35 min: 95% to 5% B (re-equilibration)

  • Analysis: Identify the retention time (Tr) of your target peptide peak (confirm with mass spectrometry if possible). Note the %B at which it elutes.

3. Analytical Method Optimization

  • Based on the scouting run, design a shallower, focused gradient around the elution percentage of your target peptide. For example, if the peptide eluted at 45% B (which corresponds to ~15 minutes in the scouting run), a good optimized gradient would be:

    • Gradient: 30% to 60% B over 30 minutes (a 1%/min gradient slope).

  • If peaks are still poorly resolved, decrease the gradient slope further (e.g., to 0.5%/min).

  • If the peptide shows poor peak shape or low recovery, consider the troubleshooting steps above (increase temperature, switch to a C8 column, or use isopropanol as Mobile Phase B).

4. Scale-up to Preparative Purification

  • Choose a preparative column with the same packing material as the optimized analytical column.

  • Adjust the flow rate based on the column diameter. A common scaling factor is (D_prep / D_anal)² where D is the column diameter.

  • Inject a larger amount of the crude peptide, ensuring you do not exceed the column's loading capacity.

  • Run the optimized gradient.

  • Collect fractions corresponding to the target peptide peak.

5. Post-Purification Analysis and Processing

  • Analyze the purity of each collected fraction using the optimized analytical HPLC method.

  • Pool all fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled fractions (e.g., in a dry ice/acetone bath) and lyophilize to obtain the purified peptide as a fluffy white powder.[3]

References

Identifying and minimizing side reactions in (S)-4-Fluorophenylglycine peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (S)-4-Fluorophenylglycine in peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize common side reactions, ensuring the stereochemical integrity and purity of your final peptide product.

Introduction: The Challenge of Incorporating this compound

This compound (Fpg) is a non-proteinogenic amino acid of significant interest in medicinal chemistry due to its ability to impart unique conformational constraints and metabolic stability to peptides. However, its α-aryl substitution makes it particularly susceptible to a critical side reaction: epimerization . The loss of stereochemical purity at the Fpg residue can drastically alter the peptide's biological activity and therapeutic efficacy.[1][2][3] This guide will equip you with the knowledge to proactively address this and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is this compound so prone to it?

A1: Epimerization is a chemical process where one stereocenter of a molecule inverts, converting one diastereomer into another. In the context of this compound, this means the conversion of the desired (S)-enantiomer to the undesired (R)-enantiomer during peptide synthesis.

The primary reason for the high susceptibility of Fpg to epimerization lies in the increased acidity of the α-proton (the proton attached to the chiral carbon). The electron-withdrawing nature of the adjacent phenyl ring facilitates the removal of this proton, especially under basic conditions inherent to many peptide coupling protocols. This deprotonation leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) configurations, thus compromising the stereochemical purity of the peptide.[1][4]

There are two main mechanisms through which epimerization can occur during peptide synthesis:

  • Direct Enolization: The α-proton is directly abstracted by a base. This is a significant concern during the coupling step, where bases are often used.[1]

  • Oxazolone Formation: During the activation of the carboxylic acid group for coupling, an intermediate oxazolone can form. This oxazolone has an acidic proton that is easily removed, leading to racemization. The subsequent reaction with the amine can then produce a mixture of enantiomers.[5]

Q2: I'm observing a doublet or a shoulder on my main peak in the HPLC analysis of my Fpg-containing peptide. Could this be epimerization?

A2: It is highly likely that the presence of a closely eluting peak, often appearing as a doublet or shoulder, is indicative of the diastereomeric peptide resulting from the epimerization of the this compound residue.[2] Epimerized products often have very similar physical characteristics to the desired peptide, making their separation during purification challenging.[1][6][7]

To confirm if the impurity is indeed the epimer, you can employ the following analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method for separating enantiomers and diastereomers.[8]

  • Capillary Electrophoresis (CE): CE offers high resolution and can be a powerful tool for separating stereoisomers.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than chromatographic methods, NMR can be used to distinguish between diastereomers, sometimes with the aid of chiral solvating agents.[8]

A systematic approach to confirming epimerization would be to intentionally synthesize the peptide with (R)-4-Fluorophenylglycine and compare its retention time with the impurity peak in your original synthesis.

Q3: What are the most critical steps in the synthesis process where epimerization of Fpg is likely to occur?

A3: The most critical step for epimerization of Fpg is the coupling reaction , where the carboxylic acid of the incoming Fmoc-(S)-4-Fluorophenylglycine is activated and reacted with the free amine of the growing peptide chain on the solid support.[10][11] This is because the conditions for carboxyl activation and the presence of base create a favorable environment for α-proton abstraction.[12]

While less common, some degree of epimerization can also occur during the Fmoc-deprotection step if harsh basic conditions are used, though this is a lesser concern compared to the coupling step.[11]

Troubleshooting Guide: Minimizing Side Reactions

This section provides actionable strategies to mitigate epimerization and other common side reactions during the synthesis of peptides containing this compound.

Issue 1: Significant Epimerization of the this compound Residue

Root Causes:

  • Inappropriate choice of coupling reagent.

  • Use of a strong, unhindered base.

  • Elevated reaction temperatures.

  • Prolonged activation times.

Solutions:

The choice of coupling reagent and additives is paramount in suppressing epimerization.[3][13][14]

  • Carbodiimides with Additives: While carbodiimides like DCC and DIC can be used, they must be paired with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative, 7-aza-1-hydroxybenzotriazole (HOAt).[13][14] HOAt is generally more effective than HOBt at reducing racemization.[15] OxymaPure is another excellent additive that can be used with carbodiimides.[13]

  • Uronium/Aminium Reagents: Reagents like HATU, HBTU, and COMU are highly efficient but require careful selection of the accompanying base.[13][15] COMU has been shown to be particularly effective in minimizing racemization, especially when paired with a suitable base.[12][15]

  • Phosphonium Reagents: Reagents like PyBOP and PyAOP are also effective coupling agents.[14]

  • Specialized Reagents for Arylglycines: DEPBT is a coupling reagent known to cause very little epimerization and is particularly useful for coupling easily epimerized amino acids like aryl glycines.[16][17]

The base used during the coupling reaction plays a critical role in the extent of epimerization.

  • Avoid Strong, Unhindered Bases: N,N-diisopropylethylamine (DIPEA) is a commonly used base but can promote epimerization.[12]

  • Utilize Weaker, Sterically Hindered Bases: The use of sterically hindered and weaker bases is highly recommended.[12] Excellent choices include 2,4,6-trimethylpyridine (TMP, also known as collidine) or 2,6-dimethylpyridine (DMP, also known as 2,6-lutidine).[10][12][18] N-methylmorpholine (NMM) is another suitable alternative to DIPEA.[12]

  • Temperature: If possible, perform the coupling of Fmoc-(S)-4-Fluorophenylglycine at a reduced temperature (e.g., 0 °C or room temperature) to minimize the rate of epimerization.[19]

  • Pre-activation: Avoid prolonged pre-activation times of the Fmoc-(S)-4-Fluorophenylglycine before adding it to the resin-bound peptide.

Coupling ReagentAdditiveBaseKey Advantages
COMU -TMP or DMPHigh coupling efficiency and low epimerization.[10][12][15]
DEPBT --Excellent for minimizing epimerization of arylglycines.[16][17]
HATU -TMP or DMPEffective coupling with reduced risk of epimerization compared to using DIPEA.[12]
DIC HOAt or OxymaPure-Cost-effective with good suppression of epimerization.[13]
  • Swell the resin-bound peptide in DMF.

  • Perform the Fmoc deprotection of the N-terminal amino acid as per your standard protocol.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve Fmoc-(S)-4-Fluorophenylglycine (3-5 equivalents) and COMU (3-5 equivalents) in DMF.

  • Add 2,4,6-trimethylpyridine (TMP) (6-10 equivalents) to the solution from step 4.

  • Immediately add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF.

  • Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

Issue 2: Aggregation of the Growing Peptide Chain

Root Causes:

  • Formation of intermolecular hydrogen bonds between peptide chains, particularly with hydrophobic sequences.

  • Poor solvation of the peptide-resin complex.

Solutions:

  • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF with up to 25% DMSO to disrupt aggregation.[20][21][22]

  • Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[20][21]

  • Specialized Resins: Utilize resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, TentaGel).[20][21]

  • Microwave Synthesis: Microwave irradiation can help to disrupt aggregation and increase reaction rates.[19][20]

Issue 3: Diketopiperazine Formation at the Dipeptide Stage

Root Cause:

  • If this compound is the second amino acid to be coupled, the deprotected dipeptide-resin can undergo intramolecular cyclization to form a diketopiperazine, cleaving the dipeptide from the resin. This is more prevalent with resins like Wang resin.

Solution:

  • Use Sterically Hindered Resins: Employ a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl group inhibits the formation of diketopiperazines.[20]

  • Protecting Group Strategy: Couple the first two amino acids as a pre-formed dipeptide.

Visualization of Key Processes

Epimerization Mechanism of this compound

Epimerization_Mechanism cluster_S (S)-Fpg cluster_Activation Activation cluster_Enolate Planar Enolate cluster_R (R)-Fpg S_Fpg Fmoc-NH-CH(C₆H₄F)-COOH Activated Activated Ester/Oxazolone S_Fpg->Activated Coupling Reagent Enolate Fmoc-N=C(C₆H₄F)-COO⁻ Activated->Enolate + Base - H⁺ Enolate->S_Fpg + H⁺ R_Fpg Fmoc-NH-CH(C₆H₄F)-COOH Enolate->R_Fpg + H⁺

Caption: Mechanism of base-catalyzed epimerization of this compound.

Troubleshooting Workflow for Fpg Peptide Synthesis

Troubleshooting_Workflow Start Start Synthesis of Fpg-containing Peptide Analysis HPLC/MS Analysis of Crude Peptide Start->Analysis Problem Impurity Peak Observed? Analysis->Problem Success High Purity Product Proceed to Purification Problem->Success No Epimerization Suspect Epimerization (Closely Eluting Peak) Problem->Epimerization Yes Other Other Side Reaction (e.g., Deletion, Truncation) Problem->Other If not epimerization Optimize_Coupling Optimize Coupling: - Use COMU/TMP or DEPBT - Lower Temperature Epimerization->Optimize_Coupling Optimize_General Optimize General SPPS: - Check Fmoc Deprotection - Improve Washes Other->Optimize_General Optimize_Coupling->Analysis Optimize_General->Analysis

Caption: Decision workflow for troubleshooting Fpg peptide synthesis.

References

Technical Support Center: Optimizing the Enzymatic Resolution of 4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of 4-fluorophenylglycine. As a critical chiral building block in the synthesis of various pharmaceuticals, achieving high enantiopurity and yield is paramount. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven insights to enhance the efficiency of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the enzymatic resolution process. Each entry details the problem, explores its probable causes, and provides actionable solutions grounded in biochemical and process engineering principles.

Q1: Why is my conversion rate stalling at or below 50%?

A1: A conversion rate plateauing around 50% is the expected and theoretical maximum for a standard kinetic resolution. This occurs because the enzyme selectively converts only one enantiomer of the racemic starting material, leaving the other unreacted. However, if your conversion is significantly below 50% or the reaction stops prematurely, several factors could be at play.

  • Possible Cause 1: Product Inhibition. The newly formed product (either the deacylated amino acid or the newly formed ester) can act as an inhibitor to the enzyme, binding to the active site and preventing further substrate conversion.

  • Solution:

    • Continuous Product Removal: If feasible, implement an in-situ product removal system. For example, if the product is an acid, its precipitation as a salt by maintaining a specific pH can drive the reaction forward.

    • Optimize Substrate Concentration: High initial substrate concentrations can lead to high product concentrations, exacerbating inhibition. Test a range of substrate concentrations to find a balance between reaction rate and inhibitory effects.[1]

  • Possible Cause 2: Reversible Reaction. In transesterification or esterification reactions, the accumulation of the co-product (e.g., water or a small alcohol) can shift the equilibrium back towards the reactants, halting net conversion.[1]

  • Solution:

    • Water Activity Control: When working in organic solvents, control the water activity (a_w). The use of molecular sieves or performing the reaction under vacuum can effectively remove water as it forms.[2]

    • Acyl Donor Choice: Use an "activated" acyl donor, such as vinyl acetate. The enol co-product tautomerizes to acetaldehyde, an irreversible step that drives the reaction forward.[3]

  • Possible Cause 3: Enzyme Deactivation. The enzyme may be losing activity over the course of the reaction due to suboptimal conditions.

  • Solution:

    • Verify pH and Temperature: Ensure the reaction pH and temperature are within the optimal range for the specific enzyme used. Even slight deviations can lead to a gradual loss of stability.[4][5]

    • Immobilization: If using a free enzyme, consider switching to an immobilized version. Immobilization often enhances operational stability against changes in pH, temperature, and exposure to organic solvents.[6][7]

Q2: My enantiomeric excess (ee%) is lower than expected. What are the likely causes?

A2: Achieving high enantiomeric excess (ee%) is the primary goal of enzymatic resolution. Low ee% indicates a loss of selectivity, which can stem from several sources.

  • Possible Cause 1: Suboptimal Reaction Conditions. The enantioselectivity of an enzyme (expressed as the E-value) is not constant; it is highly dependent on temperature, pH, and the solvent system.

  • Solution:

    • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate. Perform the reaction at various temperatures (e.g., 20°C, 30°C, 40°C) to find the optimal balance.[8]

    • Solvent Screening: The nature of the organic solvent can significantly influence enzyme conformation and, therefore, its selectivity. Screen a variety of solvents with different polarities and properties (e.g., cyclohexane, tert-butyl methyl ether (TBME), acetonitrile).[1][9]

  • Possible Cause 2: Non-Enzymatic Hydrolysis. If the reaction conditions are too harsh (e.g., pH is too high or low), the substrate (especially an ester) may undergo non-enzymatic hydrolysis. This background reaction is not selective and will produce a racemic product, thereby lowering the overall ee%.

  • Solution:

    • Run a Control Experiment: Set up a control reaction containing all components except the enzyme. Analyze the sample after the standard reaction time. If you detect product formation, non-enzymatic hydrolysis is occurring.

    • Moderate pH: Adjust the pH to be closer to neutral (pH 7-8), where spontaneous hydrolysis is minimized, while still maintaining adequate enzyme activity.[10]

  • Possible Cause 3: Racemization. Either the substrate or the product may be racemizing under the reaction conditions, which undermines the resolution process.

  • Solution:

    • Test Enantiomeric Stability: Incubate the optically pure substrate and the optically pure product separately under the reaction conditions (without the enzyme). Monitor their optical purity over time. If it decreases, racemization is an issue.

    • Adjust Conditions: Racemization is often promoted by basic conditions or high temperatures. Modify the reaction parameters to milder settings to prevent it.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which enzyme should I choose for resolving 4-fluorophenylglycine? Lipase or Penicillin G Acylase?

A1: Both lipases and Penicillin G Acylase (PGA) are excellent candidates, but the choice depends on your specific substrate and desired transformation.

  • Penicillin G Acylase (PGA): This enzyme is highly specific for hydrolyzing the phenylacetyl group from N-acylated amino acids.[11] If you start with N-phenylacetyl-DL-4-fluorophenylglycine, PGA will selectively hydrolyze the L-enantiomer, leaving you with L-4-fluorophenylglycine and unreacted N-phenylacetyl-D-4-fluorophenylglycine. It typically operates in aqueous buffers at a slightly alkaline pH (7.5-8.5).[7][11]

  • Lipases: Lipases are more versatile and can be used for hydrolysis of esters or for (trans)esterification in organic solvents.[12] For example, you could resolve DL-4-fluorophenylglycine methyl ester via hydrolysis, or resolve the free amino acid via enantioselective esterification. Common choices include lipases from Candida antarctica (CAL-A, CAL-B/Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens.[13][14][15]

Table 1: Comparison of Common Enzymes for Phenylglycine Derivative Resolution

Enzyme TypeCommon BiocatalystTypical SubstrateReaction TypeOptimal pHOptimal Temp. (°C)
Penicillin G Acylase Immobilized E. coli PGAN-Phenylacetyl-DL-amino acidHydrolysis7.8 - 8.5[10][11]37 - 50[11]
Lipase Novozym 435 (C. antarctica B)DL-amino acid ester / Racemic alcoholHydrolysis / Esterification~7 (buffer)[5]40 - 60[1][5]
Lipase P. fluorescens LipaseRacemic alcohol / esterHydrolysis / AcylationVaries30 - 50[13][15]

Q2: What is the benefit of using an immobilized enzyme?

A2: Immobilizing an enzyme by fixing it onto a solid support offers significant advantages for industrial and lab-scale applications.

  • Enhanced Stability: Immobilization often protects the enzyme from denaturation caused by heat, pH changes, and organic solvents, leading to a longer operational lifespan.[5][6]

  • Easy Separation: The solid biocatalyst can be easily separated from the reaction mixture by simple filtration or centrifugation, which simplifies downstream processing and prevents protein contamination of the product.

  • Reusability: The recovered immobilized enzyme can be reused for multiple reaction cycles, drastically reducing the overall cost of the biocatalyst.[11] For instance, immobilized PGA has been shown to be reusable for over 50 cycles.[11]

  • Continuous Processing: Immobilized enzymes are ideal for use in packed-bed reactors, enabling continuous production processes.[4]

Q3: How can I overcome the theoretical 50% yield limit of kinetic resolution?

A3: The 50% yield limitation is inherent to kinetic resolution but can be overcome by implementing a Dynamic Kinetic Resolution (DKR) . A DKR combines the enantioselective enzymatic reaction with the in-situ racemization of the slow-reacting enantiomer. This continuous racemization ensures that the substrate pool remains racemic, allowing the enzyme to theoretically convert 100% of the starting material into a single, optically pure product.

To achieve this, a suitable racemization catalyst must be added to the reaction. This can be a chemical catalyst (e.g., an aldehyde like pyridoxal phosphate or a base) or a second enzyme, a racemase.[8] The key challenge is finding a racemization method that is compatible with the conditions required for the primary resolving enzyme to function optimally.[4][16]

Q4: How do I select the right solvent for the reaction?

A4: Solvent selection is critical, especially for lipase-catalyzed reactions in non-aqueous media. The solvent can impact substrate solubility, enzyme activity, and enantioselectivity.

  • Substrate/Product Solubility: Choose a solvent that effectively dissolves the substrate without precipitating the product prematurely (unless desired for equilibrium shift).

  • Enzyme Compatibility: Highly polar solvents like DMF or DMSO can strip essential water from the enzyme, leading to deactivation. Non-polar solvents like hexane, cyclohexane, or toluene are generally more compatible.[1] Ethers like TBME are also widely used and considered "greener" options.[9]

  • Log P Value: The logarithm of the partition coefficient (Log P) is a useful metric. Generally, solvents with a Log P > 2 are preferred for maintaining high lipase activity.

  • Screening: The best approach is to empirically screen a small set of candidate solvents to determine the best performer for your specific substrate-enzyme system.

Section 3: Visualizations and Protocols

Diagrams

G cluster_start Starting Materials cluster_reaction Biocatalytic Process cluster_separation Separation & Purification cluster_end Final Products Racemic Racemic Substrate (e.g., N-Acyl-DL-4-F-PhG) Reactor Stirred Tank Reactor (Controlled pH & Temp) Racemic->Reactor Enzyme Enzyme (e.g., Immobilized PGA) Enzyme->Reactor Filter Filtration (Recover Enzyme) Reactor->Filter Reaction Mixture Filter->Enzyme Recycle Extraction Liquid-Liquid Extraction (Separate Product & Substrate) Filter->Extraction Filtrate Product1 Optically Pure Product 1 (e.g., L-4-F-PhG) Extraction->Product1 Product2 Optically Pure Product 2 (e.g., N-Acyl-D-4-F-PhG) Extraction->Product2

G Start Experiment Issue: Low Efficiency CheckConversion Is conversion < 50%? Start->CheckConversion CheckEE Is ee% low? Start->CheckEE CheckConversion->CheckEE No, ~50% ProductInhibition Product Inhibition / Reversible Reaction CheckConversion->ProductInhibition Yes EnzymeDeactivation Enzyme Deactivation CheckConversion->EnzymeDeactivation Yes SuboptimalCond Suboptimal Conditions (Temp, pH, Solvent) CheckEE->SuboptimalCond Yes NonEnzymaticRxn Non-Enzymatic Side Reaction CheckEE->NonEnzymaticRxn Yes Sol_Inhibition Solution: Lower [S]₀ or Remove Product ProductInhibition->Sol_Inhibition Sol_Deactivation Solution: Check pH/Temp, Use Immobilized Enzyme EnzymeDeactivation->Sol_Deactivation Sol_Conditions Solution: Optimize Temp/Solvent, Run Controls SuboptimalCond->Sol_Conditions Sol_SideRxn Solution: Run Enzyme-Free Control, Use Milder Conditions NonEnzymaticRxn->Sol_SideRxn

Experimental Protocols

Protocol 1: Kinetic Resolution using Immobilized Penicillin G Acylase (PGA)

This protocol describes the hydrolytic resolution of N-phenylacetyl-DL-4-fluorophenylglycine.

  • Substrate Preparation: Prepare a 100 mM solution of N-phenylacetyl-DL-4-fluorophenylglycine in a 0.1 M phosphate or borate buffer.

  • pH Adjustment: Adjust the pH of the substrate solution to 8.0 using 1 M NaOH. Place the reaction vessel in a temperature-controlled water bath set to 40°C.

  • Enzyme Addition: Add the immobilized PGA to the solution. A typical enzyme loading is 10-20% of the substrate weight (e.g., 100-200 mg of enzyme for every 1 g of substrate).

  • Reaction Monitoring & pH Control: Begin stirring the mixture. The hydrolysis of the N-phenylacetyl group will release phenylacetic acid and the amino acid, causing the pH to drop. Maintain the pH at 8.0 by the continuous, automated addition of 1 M NaOH using a pH-stat or autotitrator. The reaction progress can be monitored by tracking the volume of base consumed.

  • Reaction Termination: The reaction is complete when approximately 50% of the substrate has been hydrolyzed (i.e., when the consumption of NaOH stops or slows dramatically).

  • Enzyme Recovery: Separate the immobilized enzyme from the reaction mixture by filtration. Wash the enzyme with buffer and store it at 4°C for reuse.

  • Product Separation:

    • Acidify the filtrate to pH ~2 with 2 M HCl to precipitate the unreacted N-phenylacetyl-D-4-fluorophenylglycine and the phenylacetic acid by-product.

    • Collect the precipitate by filtration. The desired L-4-fluorophenylglycine will remain in the aqueous solution.

    • Further purify the L-amino acid using ion-exchange chromatography or crystallization.

  • Analysis: Determine the conversion and enantiomeric excess (ee%) of the products and unreacted substrate using chiral HPLC.

Protocol 2: Kinetic Resolution using Immobilized Lipase (Novozym 435)

This protocol describes the enantioselective esterification of DL-4-fluorophenylglycine in an organic solvent.

  • Reaction Setup: In a sealed flask, suspend DL-4-fluorophenylglycine (e.g., 1 mmol) and Novozym 435 (e.g., 50 mg) in 10 mL of a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Reactant Addition: Add the alcohol (e.g., 1-butanol, 3 mmol, 3 equivalents) and molecular sieves (4Å, ~200 mg) to the suspension. The molecular sieves are crucial for removing the water produced during esterification.

  • Reaction Conditions: Place the flask in an orbital shaker set to 37°C and 200 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Analyze the samples by chiral HPLC after derivatization to determine conversion and the ee% of the formed ester and the remaining amino acid.

  • Reaction Termination: Once the conversion approaches 50% (or when the optimal ee% is reached), stop the reaction.

  • Enzyme and Product Separation:

    • Filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate.

    • The resulting mixture contains the unreacted D-4-fluorophenylglycine and the L-4-fluorophenylglycine butyl ester. These can be separated based on their different chemical properties (e.g., solubility, charge) via extraction or chromatography. The ester can then be hydrolyzed back to the free amino acid if needed.

References

Technical Support Center: Addressing Aggregation of Peptides Incorporating (S)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges presented by peptides incorporating (S)-4-Fluorophenylglycine (Fpg). The incorporation of fluorinated non-canonical amino acids like Fpg is a powerful strategy for modulating the physicochemical properties of peptides, often enhancing metabolic stability and receptor affinity.[1][2] However, these benefits can be coupled with a significant challenge: a heightened propensity for aggregation.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose, characterize, and mitigate aggregation issues in your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid, high-level answers to the most common queries we receive regarding Fpg-containing peptides.

Q1: Why do my peptides containing this compound have a higher tendency to aggregate?

A1: The primary driver is the increased hydrophobicity conferred by the fluorophenyl side chain.[2][3] Fluorine is highly electronegative, which alters the electronic properties of the phenyl ring and enhances its hydrophobicity. This encourages the peptide chains to self-associate in aqueous environments to minimize their interaction with water.[4] Additionally, the aromatic nature of the side chain can promote intermolecular π-π stacking, further stabilizing aggregates.[5]

Q2: What are the initial signs of peptide aggregation during synthesis or handling?

A2: During solid-phase peptide synthesis (SPPS), you might observe poor resin swelling, incomplete Fmoc deprotection, or a positive Kaiser test after coupling, indicating that reactive sites are blocked by aggregated peptide chains.[5] In solution, the most obvious signs are turbidity, visible precipitates, or gel formation. However, aggregation can also occur at a sub-visible, oligomeric level, which is harder to detect visually.[6]

Q3: Is it possible to predict if my Fpg-containing peptide sequence will aggregate?

A3: While precise prediction is challenging, certain sequence characteristics increase the risk. A high proportion of hydrophobic residues is the primary indicator.[7][8] Sequences that favor the formation of β-sheet secondary structures are particularly prone to forming organized, fibrillar aggregates.[9][10] Computational tools and aggregation prediction algorithms can provide an estimate, but empirical testing is always necessary.

Q4: What is the quickest way to confirm if my peptide is forming soluble aggregates?

A4: For a rapid assessment, Size Exclusion Chromatography (SEC) is an excellent method. It allows you to resolve and quantify monomers, dimers, and higher-order soluble aggregates in just a few minutes.[11][12] Another simple technique is measuring the "Aggregation Index" using a UV-Vis spectrophotometer by comparing the absorbance at 350 nm (where aggregates scatter light) to the absorbance at 280 nm.[11]

Q5: Is aggregation of Fpg-containing peptides reversible?

A5: It can be, but it often requires harsh conditions. Highly organized aggregates, like amyloid fibrils, are extremely stable and difficult to dissociate. Amorphous aggregates may be easier to reverse. A common and effective method involves dissolving the peptide in a strong solvent mixture like Trifluoroacetic Acid (TFA) and Hexafluoroisopropanol (HFIP), which disrupts the non-covalent interactions holding the aggregate together, followed by careful removal of the solvent.[13]

Section 2: Troubleshooting Guide: Characterization of Aggregates

Effective troubleshooting begins with accurate characterization. This section provides a logical workflow and protocols to understand the nature and extent of your aggregation problem.

Logical Workflow for Aggregation Analysis

This workflow guides you from initial observation to detailed characterization, helping you select the appropriate analytical methods.

Aggregation_Workflow Start Observation: Suspected Aggregation (e.g., Cloudiness, Low Yield, Gelation) Visual Visual Inspection: Visible Particulates? Start->Visual Soluble Problem: Soluble Aggregates Visual->Soluble No Insoluble Problem: Insoluble Aggregates Visual->Insoluble Yes SEC Size Exclusion Chromatography (SEC) - Quantify species - Determine size distribution Soluble->SEC Primary Quantitative Tool DLS Dynamic Light Scattering (DLS) - Measure hydrodynamic radius - Assess polydispersity Soluble->DLS Confirm Size & Distribution ThT Thioflavin T (ThT) Assay - Detect amyloid-like β-sheet structures Insoluble->ThT Assess Structure Microscopy Microscopy (TEM/SEM) - Visualize aggregate morphology (fibrils, amorphous) Insoluble->Microscopy Visualize Morphology SEC->ThT Assess Structure AUC Analytical Ultracentrifugation (AUC) - Determine sedimentation coefficient and MW SEC->AUC Advanced Characterization DLS->ThT DLS->AUC

Caption: Workflow for troubleshooting peptide aggregation.

Data Presentation: Key Analytical Techniques

The table below summarizes the primary techniques for characterizing peptide aggregates.

TechniqueInformation ObtainedKey Advantages
Size Exclusion Chromatography (SEC) Quantitative analysis of monomer, dimer, and higher-order soluble aggregates.[11]High resolution, quantitative, widely available.
Dynamic Light Scattering (DLS) Average particle size (hydrodynamic radius) and size distribution (polydispersity).[12]Fast, non-invasive, requires small sample volume.
Thioflavin T (ThT) Fluorescence Assay Detection of amyloid-like fibrils containing cross-β-sheet structures.[6][14]Highly sensitive and specific for fibrillar aggregates.
Transmission Electron Microscopy (TEM) Direct visualization of aggregate morphology (e.g., fibrillar, amorphous).[12]Provides direct visual evidence of aggregate structure.
Analytical Ultracentrifugation (AUC) Provides data on the homogeneity, molecular weight, and shape of molecules in solution.[12]Gold standard for characterizing macromolecules in solution.
Experimental Protocol: Size Exclusion Chromatography (SEC) Analysis

This protocol provides a general framework for analyzing soluble aggregates.

  • System Preparation:

    • Equilibrate an appropriate SEC column (e.g., with a fractionation range suitable for your peptide's expected monomeric and aggregated sizes) with a mobile phase that is compatible with your peptide.

    • The mobile phase should ideally be the buffer in which you plan to use the peptide. A typical starting point is phosphate-buffered saline (PBS) at pH 7.4.

  • Sample Preparation:

    • Dissolve your Fpg-containing peptide in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any large, insoluble matter.

  • Analysis:

    • Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the equilibrated SEC column.

    • Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

  • Data Interpretation:

    • The monomeric peptide will elute as the main, latest-eluting peak.

    • Dimers, trimers, and larger soluble aggregates will elute earlier than the monomer peak.

    • Integrate the peak areas to calculate the relative percentage of each species, providing a quantitative measure of aggregation.

Section 3: Troubleshooting Guide: Prevention and Mitigation Strategies

This section details proactive and reactive measures to control aggregation both during chemical synthesis and in solution.

Part A: Preventing Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Aggregation of growing peptide chains on the solid support is a primary cause of low yield and purity.[5]

Q: My synthesis is failing with signs of aggregation (e.g., poor swelling, incomplete coupling). What can I do?

A: Inter-chain hydrogen bonding is the main culprit. The goal is to disrupt these interactions.

Strategy 1: Chaotropic Salt Wash

  • Mechanism: Chaotropic salts like Lithium Chloride (LiCl) disrupt the hydrogen-bonding network that holds peptide chains together, improving solvent access to the reactive sites.[5][15]

  • Protocol:

    • After the standard Fmoc deprotection and DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.

    • Agitate the resin in the LiCl solution for 5-10 minutes.

    • Drain the LiCl solution.

    • Crucially , wash the resin thoroughly with DMF (at least 5 times) to completely remove the salt before proceeding to the coupling step.

Strategy 2: Incorporate Backbone Protection

  • Mechanism: Introducing a temporary, sterically bulky group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) onto the backbone amide nitrogen of a key residue physically prevents the formation of inter-chain hydrogen bonds.[9][15] This is one of the most effective methods for difficult sequences.

  • Implementation:

    • Identify a suitable position in your sequence for modification, typically every 6-7 residues in an aggregation-prone region. Glycine is an ideal candidate.

    • Instead of a standard Fmoc-amino acid, use a pre-formed dipeptide building block, such as Fmoc-Ala-(Dmb)Gly-OH, during the appropriate coupling cycle.[15]

    • The Dmb/Hmb group is stable during synthesis and is cleaved simultaneously with the side-chain protecting groups during the final TFA cleavage step, yielding the native peptide sequence.

Part B: Preventing Aggregation in Solution (Formulation)

Once the peptide is synthesized and purified, maintaining its solubility and stability is paramount.

Q: My purified Fpg-peptide is poorly soluble or aggregates in my experimental buffer. How do I formulate it correctly?

A: A systematic approach to formulation is required, focusing on pH, ionic strength, and the use of stabilizing excipients.[4]

Formulation Development Workflow

Formulation_Workflow Start Start: Lyophilized Fpg-Peptide Powder Solubility_Test Step 1: Basic Solubility Test (Water, Acidic/Basic Buffer) Start->Solubility_Test pH_Opt Step 2: pH Optimization Screen buffers from pH 3-9 (Avoid pI) Solubility_Test->pH_Opt If insoluble Final_Formulation Step 4: Final Formulation - Optimized Buffer - Stabilizing Excipient(s) - Confirm with SEC/DLS Solubility_Test->Final_Formulation If soluble & stable Excipient_Screen Step 3: Excipient Screening (Additives to best buffer from Step 2) pH_Opt->Excipient_Screen If aggregation persists pH_Opt->Final_Formulation If soluble & stable Excipient_Screen->Final_Formulation

Caption: Systematic workflow for peptide formulation.

Data Presentation: Common Stabilizing Excipients

This table outlines common excipients used to prevent peptide aggregation in solution.

Excipient ClassExamplesTypical Conc.Mechanism of ActionReference
Amino Acids Arginine, Glycine, Proline, Aspartic Acid, Glutamic Acid50-250 mMInhibit aggregation by interfering with hydrophobic and electrostatic interactions between peptide molecules.[4][16][17]
Sugars / Polyols Sucrose, Trehalose, Mannitol5-10% (w/v)Stabilize the native conformation of the peptide through preferential exclusion, making the unfolded, aggregation-prone state less favorable.[18][19]
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (w/v)Non-ionic surfactants that prevent surface-induced aggregation and can shield exposed hydrophobic patches on the peptide.[16][19]
Co-solvents Glycerol, Propylene Glycol2-20% (v/v)Can increase the solubility of hydrophobic peptides, though high concentrations may impact biological assays.[4][20]
Experimental Protocol: Systematic Solubility Testing
  • Determine Peptide Charge: Calculate the theoretical net charge of your peptide at neutral pH (pH 7).

  • Initial Solvent Selection:

    • If Net Charge is Positive (Basic): Attempt to dissolve a small amount in 10% aqueous acetic acid. If it dissolves, slowly add your desired buffer to reach the final concentration.[21]

    • If Net Charge is Negative (Acidic): Attempt to dissolve in 0.1% aqueous ammonium hydroxide, then dilute with buffer.[22]

    • If Net Charge is Neutral or Peptide is Highly Hydrophobic (>50% hydrophobic residues): Attempt to dissolve in a minimal amount of an organic solvent like DMSO or DMF, then slowly add this stock solution dropwise to a stirring aqueous buffer.[7][8]

  • Monitor for Precipitation: After each addition, visually inspect for cloudiness. If the peptide precipitates, the limit of solubility in that buffer system has been reached.

  • Confirm with Analysis: Once a seemingly soluble formulation is found, confirm the absence of soluble aggregates using SEC as described in Section 2.

Section 4: Protocol for Disaggregation of Fpg-Peptides

For cases where aggregation has already occurred, this protocol can be used to recover monomeric peptide.

Protocol: TFA/Hexafluoroisopropanol (HFIP) Disaggregation [13]

  • WARNING: This procedure uses highly corrosive acids and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Dissolution:

    • To 1-2 mg of your lyophilized, aggregated peptide, add a 1:1 (v/v) mixture of TFA and HFIP to achieve a concentration of approximately 0.5 mg/mL.

    • Vortex the suspension at room temperature until the peptide is fully dissolved. This may take from 30 minutes to a few hours.

  • Solvent Removal:

    • Place the glass vial containing the solution in the fume hood.

    • Direct a gentle stream of inert gas (nitrogen or argon) over the surface of the liquid to evaporate the TFA/HFIP mixture.

    • Continue the gas flow for an additional 15-20 minutes after the solvent appears to be gone to ensure complete removal. A thin film of peptide should remain.

  • Reconstitution:

    • Immediately reconstitute the peptide film in the desired final buffer. It is often beneficial to first dissolve it in a small volume of a strong, compatible solvent (like 10% acetic acid for a basic peptide) before diluting into the final buffer.

  • Verification:

    • Analyze the redissolved peptide by SEC to confirm that it is monomeric and to quantify the recovery.

References

Technical Support Center: Cleavage Cocktail Optimization for Peptides with (S)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cleavage of synthetic peptides containing the unnatural amino acid (S)-4-Fluorophenylglycine. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics in peptide synthesis?

This compound (4-F-Phg) is an unnatural amino acid characterized by a fluorine atom substituted at the para position of the phenyl ring of phenylglycine. This substitution introduces unique electronic properties. The fluorine atom is highly electronegative, which slightly deactivates the aromatic ring towards electrophilic attack compared to natural aromatic residues like Phenylalanine or Tyrosine. Despite this, the phenyl ring remains an electron-rich system susceptible to modification during the final cleavage step of Solid-Phase Peptide Synthesis (SPPS).[1][2] Therefore, it requires careful consideration, similar to other sensitive aromatic amino acids.

Q2: Why is the final cleavage step so critical for peptides containing this compound?

The final cleavage in Fmoc-based SPPS is performed under strong acidic conditions, typically with Trifluoroacetic Acid (TFA), to remove side-chain protecting groups and release the peptide from the solid support resin.[3][4][5] This harsh process generates highly reactive carbocations from these protecting groups (e.g., t-butyl, trityl) and the resin linker.[6] These electrophilic species can cause a variety of side reactions, including alkylation of the electron-rich phenyl ring of 4-F-Phg.[7][8] Improper cleavage conditions can lead to a heterogeneous mixture of products, significantly complicating purification and reducing the final yield of the desired peptide.

Q3: What are the essential components of a cleavage cocktail and what are their functions?

A well-formulated cleavage cocktail is a multi-component system designed to efficiently deprotect the peptide while minimizing side reactions.[3][7]

ComponentFunction & Scientific Rationale
Strong Acid Trifluoroacetic Acid (TFA) is the most common strong acid used. Its primary role is to protonate and cleave acid-labile side-chain protecting groups (like Boc, tBu, Trt) and the resin linker through a process called acidolysis.[9][10]
Scavengers Nucleophilic reagents that "trap" or "scavenge" the reactive carbocations generated during deprotection.[11][12] Without scavengers, these cations can irreversibly modify sensitive residues.
Co-solvents Sometimes, Dichloromethane (DCM) is used to swell the resin and ensure the cocktail can fully penetrate the solid support, although high concentrations of TFA are often sufficient.[3]
Q4: What are the most common side reactions observed during the cleavage of peptides with aromatic residues like 4-F-Phg?

The primary side reactions involve the electrophilic attack of carbocations on nucleophilic residues. For peptides containing 4-F-Phg and other sensitive amino acids, common issues include:

  • Alkylation: Reattachment of protecting group carbocations (e.g., t-butyl) to the aromatic ring of 4-F-Phg or other residues like Tryptophan and Tyrosine.[13][14]

  • Oxidation: Methionine residues can be oxidized to methionine sulfoxide.[15]

  • Incomplete Deprotection: Certain protecting groups, especially on Arginine (e.g., Pbf), may require longer cleavage times for complete removal.[3][16]

  • Resin-linker Adducts: Fragments from the resin linker can sometimes attach to the peptide.[13]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments, providing the underlying cause and a validated solution.

Problem 1: Incomplete Cleavage from the Resin
  • Symptom: After cleavage, precipitation, and analysis, the peptide yield is extremely low. A post-cleavage test (e.g., Kaiser test) on the resin beads shows a positive result, indicating the peptide is still attached.[17]

  • Probable Cause:

    • Insufficient TFA Concentration or Volume: The acid concentration may be too low to efficiently cleave the linker, especially for acid-stable linkers like Wang resin, which requires a high TFA concentration.[9][18] The volume of the cocktail might also be insufficient to properly swell and immerse the resin.[3]

    • Inadequate Reaction Time: Standard cleavage times of 1-2 hours may be insufficient, particularly for sterically hindered sequences or certain resin linkers.[19]

    • Premature N-terminal Fmoc Group: The N-terminal Fmoc group must be removed before the final cleavage. If present, it can interfere with the process.[16][19]

  • Solution:

    • Action: Ensure your cleavage cocktail contains at least 90-95% TFA. Use a sufficient volume to create a slurry with the resin (a common rule of thumb is 5-10 mL of cocktail per gram of resin).[3][17]

    • Optimization: Perform a small-scale trial cleavage and monitor the reaction over time (e.g., at 1, 2, and 4 hours) to determine the optimal duration for your specific peptide and resin.[17]

    • Verification: Always perform a final Fmoc deprotection step after the last amino acid coupling and before drying the resin for cleavage.[19]

Problem 2: Mass Spectrometry Shows Additional Mass Adducts (+56 Da) on 4-F-Phg
  • Symptom: The mass spectrum of the crude peptide shows the expected mass plus a significant peak at M+56, corresponding to the addition of a t-butyl group.

  • Probable Cause:

    • Ineffective Scavenging: The t-butyl cations generated from Boc or t-butyl ether protecting groups are not being effectively trapped by the scavengers in the cocktail. These cations then alkylate the electron-rich aromatic ring of 4-F-Phg.[14]

  • Solution:

    • Action: Incorporate a more effective scavenger system. Triisopropylsilane (TIS) is an excellent carbocation scavenger. A standard, robust cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v) .[9][17] The water acts as a proton source and helps suppress some side reactions.

    • Advanced Strategy: For peptides that are particularly sensitive or also contain residues like Tryptophan, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5 v/v) can be maximally effective at suppressing a wide range of side reactions.[8][20] Phenol and thioanisole are "soft" scavengers that are particularly good at protecting aromatic side chains.

Problem 3: Low Purity with Multiple Unidentified Peaks in HPLC
  • Symptom: The RP-HPLC chromatogram of the crude peptide is complex, showing many peaks close to the main product, making purification difficult.

  • Probable Cause:

    • Multiple Side Reactions: This often indicates a combination of issues, including alkylation, oxidation (if Met is present), and incomplete deprotection of other residues.[7][21]

    • UV-Active Scavengers: Scavengers like phenol and thioanisole are UV-active and can appear as large peaks in the HPLC trace, sometimes co-eluting with the peptide.[22]

  • Solution:

    • Systematic Approach: First, ensure the cleavage cocktail is appropriate for all sensitive amino acids in your sequence. Use the decision-making workflow below to select the best cocktail.

    • Optimize HPLC Gradient: If scavenger peaks are the issue, try adjusting the acetonitrile gradient during HPLC purification to improve the resolution between the scavenger peaks and your peptide product.[22]

    • Use a "Low-Odor" Cocktail: If your peptide does not contain residues that absolutely require thio-scavengers (like Cys or Met), a cocktail like TFA/TIS/Water/DODT (dodecanethiol) or Reagent B (TFA/phenol/water/TIS) can be effective and reduce scavenger-related complexity in the chromatogram.[23]

Visual Guides & Workflows

Decision-Making Workflow for Cleavage Cocktail Selection

This diagram provides a logical path to selecting an appropriate cleavage cocktail based on the presence of sensitive amino acid residues in your peptide sequence.

Cleavage_Cocktail_Decision_Tree Start Start: Peptide Sequence Analysis Check_Sensitive Does the peptide contain any sensitive residues (Trp, Met, Cys, Tyr, Arg(Pbf))? Start->Check_Sensitive Check_4FPhg_Only Contains only 4-F-Phg (and other non-sensitive residues) Check_Sensitive->Check_4FPhg_Only No Check_Trp Contains Tryptophan (Trp)? Check_Sensitive->Check_Trp Yes Cocktail_A Use Cocktail A: TFA/TIS/H2O (95:2.5:2.5) Check_4FPhg_Only->Cocktail_A Check_Cys_Met Contains Cysteine (Cys) or Methionine (Met)? Check_Trp->Check_Cys_Met Yes Cocktail_B Use Cocktail B: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5) Check_Trp->Cocktail_B No Check_Cys_Met->Cocktail_B No Cocktail_K Use Reagent K: TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) Check_Cys_Met->Cocktail_K Yes

Caption: Decision tree for selecting an optimal cleavage cocktail.

Mechanism of Scavenger Action

This diagram illustrates how scavengers protect the peptide from reactive carbocations during TFA cleavage.

Scavenger_Mechanism cluster_0 TFA Cleavage Process cluster_1 Potential Side Reaction vs. Scavenging ProtectingGroup R-O-tBu (e.g., from Ser(tBu)) Carbocation t-Butyl Cation (+C(CH3)3) (Reactive Electrophile) ProtectingGroup->Carbocation + TFA TFA TFA (H+) Peptide Peptide with 4-F-Phg Carbocation->Peptide Unwanted Reaction (No Scavenger) Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Desired Reaction (Scavenger Present) AlkylatedPeptide Alkylated Peptide (Side Product) TrappedCation Trapped Cation (Inert Product)

Caption: Scavengers intercept reactive cations to prevent side reactions.

Experimental Protocols

Protocol 1: Small-Scale Trial Cleavage

Objective: To determine the optimal cleavage time for your specific peptide before committing the entire batch.[17]

Materials:

  • Dried peptide-resin (20-50 mg)

  • Selected cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • 1.5 mL microcentrifuge tubes

  • Cold diethyl ether (Et₂O)

  • Centrifuge

  • Nitrogen gas line for drying

  • HPLC analysis system

Procedure:

  • Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.

  • Add 0.5 mL of the prepared cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature, taking aliquots at different time points (e.g., 1, 2, and 4 hours).

  • For each time point, filter the resin (using a small filter tube) and collect the filtrate.

  • Precipitate the peptide by adding the filtrate dropwise into a separate tube containing a 10-fold volume of cold diethyl ether.

  • Centrifuge at high speed for 5 minutes to pellet the peptide. Decant the ether.

  • Wash the peptide pellet twice with cold ether, centrifuging each time.

  • Dry the final peptide pellet under a gentle stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for RP-HPLC analysis to assess purity and yield.

Protocol 2: Standard Cleavage for 4-F-Phg Peptides (0.1 mmol scale)

Objective: A general-purpose protocol for cleaving a peptide containing 4-F-Phg but lacking other highly sensitive residues like Cys or Met.

Materials:

  • Peptide-resin (approx. 0.1 mmol)

  • Cleavage Cocktail A: 10 mL total volume of TFA/TIS/Water (9.5 mL / 0.25 mL / 0.25 mL)

  • Sintered glass funnel or reaction vessel

  • 50 mL centrifuge tube

  • Cold diethyl ether

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the peptide-resin. Wash the resin with DCM and dry it thoroughly under vacuum.[3]

  • Place the dried resin in a suitable reaction vessel.

  • Add the prepared cleavage cocktail (10 mL) to the resin.

  • Swirl the mixture occasionally and allow it to react for 2 hours at room temperature.[19]

  • Filter the resin through a sintered glass funnel and collect the filtrate.

  • Wash the resin 2-3 times with small portions of fresh TFA (approx. 1 mL each) and combine the filtrates.

  • In a 50 mL centrifuge tube, add ~40 mL of cold diethyl ether.

  • Slowly add the combined TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the pellet 2-3 more times with cold ether to remove residual scavengers and TFA.

  • Dry the crude peptide pellet under vacuum to obtain the final product, ready for purification.

References

Technical Support Center: Scaling Up the Chiral Resolution of 4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 4-fluorophenylglycine (4-F-Phg). This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical separation from the bench to pilot or manufacturing scale. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established physicochemical principles and field-proven experience.

Introduction: The Scale-Up Challenge

4-Fluorophenylglycine is a non-natural amino acid whose enantiomers are valuable building blocks in pharmaceuticals.[1] While analytical separation is straightforward, scaling up the resolution—typically via diastereomeric salt crystallization—introduces significant hurdles related to thermodynamics, kinetics, and process control. This guide provides a structured approach to diagnosing and solving these issues.

FAQ 1: Poor Enantiomeric Excess (ee) in the Crystallized Diastereomeric Salt

Question: We've successfully performed a diastereomeric salt resolution of racemic 4-F-Phg at the 1-gram scale with high ee, but upon scaling to 100 grams, the ee of our isolated salt has dropped significantly. What are the likely causes?

Answer: This is a classic scale-up challenge. A drop in enantiomeric excess typically points to issues with kinetic versus thermodynamic control, co-crystallization of the undesired diastereomer, or inadequate purification. The primary factors to investigate are the choice of resolving agent, the solvent system, and the cooling/crystallization profile.

Causality Deep Dive

The success of a diastereomeric resolution hinges on the significant solubility difference between the two diastereomeric salts (e.g., (R)-4-F-Phg-(+)-CRA and (S)-4-F-Phg-(+)-CRA).[2] This difference is quantified by the separation factor (α), which is the ratio of the solubilities of the more soluble salt to the less soluble salt. On a small scale, rapid cooling can "trap" a kinetically favored, pure product. On a larger scale, slower, more controlled cooling allows the system to approach thermodynamic equilibrium, where the solubility difference might be smaller, leading to co-precipitation if conditions are not optimal.[3]

Troubleshooting Protocol & Solutions
  • Re-evaluate the Chiral Resolving Agent (CRA): While an agent may work at a small scale, its performance might not be robust enough for large-scale operations. It is crucial to screen a variety of agents.[4][5] The "Dutch Resolution" approach, which uses mixtures of structurally related resolving agents, can sometimes improve resolution efficiency.[6]

    Table 1: Comparison of Common Chiral Resolving Agents for Amino Acids

    Resolving Agent Class Examples Advantages Disadvantages
    Sulfonic Acids (+)-10-Camphorsulfonic Acid (CSA) Strong acids, form stable salts, readily available.[7] Can be expensive, recovery is critical for process economics.[7]
    Carboxylic Acids Tartaric Acid derivatives (e.g., DBTA, DPTTA) Widely used, effective for many amines, relatively inexpensive.[4] Performance is highly solvent-dependent.
    Chiral Bases Brucine, Cinchona Alkaloids, (R/S)-1-Phenylethylamine Effective for resolving acidic compounds.[8] Can be toxic (brucine), may require prior resolution themselves.[8]

    | Phosphoric Acids | (R)-BINOL-phosphoric acid derivatives | Can offer high selectivity. | Often expensive, used more in asymmetric catalysis than bulk resolution. |

  • Optimize the Solvent System: The solvent directly influences the solubility of both diastereomeric salts.

    • Polarity Screening: Test a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) and co-solvent mixtures. The goal is to maximize the solubility difference.

    • Ternary Phase Diagrams: For robust process development, constructing a ternary phase diagram (Resolving Agent, Racemate, Solvent) is invaluable.[3] This diagram maps out the crystallization regions and helps identify the optimal composition and temperature ranges to achieve high purity and yield.[2]

  • Control the Crystallization Process:

    • Cooling Profile: Implement a slow, linear, or staged cooling profile. Crash cooling favors kinetic trapping of impurities. A slower profile allows for selective nucleation and growth of the desired diastereomer.

    • Seeding: Introduce seed crystals of the pure, desired diastereomeric salt at the point of supersaturation. This bypasses the stochastic nature of primary nucleation and promotes the growth of the correct crystal form.[3] The amount and quality of seeds are critical.

    • Agitation: Ensure proper mixing to maintain a uniform temperature and concentration, but avoid excessive shear that can lead to secondary nucleation of the undesired diastereomer.

FAQ 2: Low Yield of the Desired Diastereomeric Salt

Question: Our resolution yields the salt with excellent ee (>99%), but the isolated yield is consistently below 30% (theoretical max is 50%). How can we improve this?

Answer: Low yield with high purity suggests that a significant amount of the desired product remains in the mother liquor. This is fundamentally a solubility problem. The goal is to minimize the solubility of the desired diastereomeric salt while keeping the undesired salt fully dissolved.

Causality Deep Dive

The yield is dictated by the final concentration of the desired diastereomer in the mother liquor at the end of the crystallization process. According to the principles of solid-liquid phase equilibrium, the concentration will be equal to its solubility at that final temperature and solvent composition.[3] To maximize yield, you must minimize this final solubility.

Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low yield.

LowYieldTroubleshooting Start Low Yield with High ee CheckSolubility Is the desired salt too soluble in the final solvent mixture? Start->CheckSolubility CheckStoichiometry Is the Resolving Agent (CRA) stoichiometry optimal? Start->CheckStoichiometry CheckEquilibrium Has the system reached equilibrium? Start->CheckEquilibrium AddAntisolvent Action: Introduce an anti-solvent during crystallization. CheckSolubility->AddAntisolvent Yes LowerTemp Action: Lower the final isolation temperature. CheckSolubility->LowerTemp Yes VaryStoichiometry Action: Screen CRA stoichiometry (e.g., 0.5 to 1.0 equivalents). CheckStoichiometry->VaryStoichiometry No/Unsure IncreaseHoldTime Action: Increase slurry hold time at final temperature. CheckEquilibrium->IncreaseHoldTime No

Caption: Troubleshooting workflow for low yield in diastereomeric salt crystallization.

Step-by-Step Protocol: Anti-Solvent Addition

An effective method to decrease solubility and boost yield is the controlled addition of an anti-solvent.

  • Dissolution: Dissolve the racemic 4-F-Phg and the chiral resolving agent in a primary solvent where both are soluble at an elevated temperature (e.g., Methanol at 60 °C).

  • Cooling & Seeding: Cool the solution to a temperature where it becomes supersaturated. Add seed crystals of the desired diastereomeric salt.

  • Anti-Solvent Addition: Slowly add a pre-screened anti-solvent (e.g., a non-polar solvent like heptane or MTBE in which the salt is poorly soluble) over several hours. This must be done slowly to avoid oiling out or shock crystallization.

  • Maturation: Allow the resulting slurry to stir (mature) for several hours to ensure the system reaches equilibrium.

  • Isolation: Filter the solid product and wash with a mixture of the primary and anti-solvent to remove the dissolved, undesired diastereomer.

FAQ 3: Difficulty with Salt Breaking and Amine Recovery

Question: We have successfully isolated the pure diastereomeric salt, but we are struggling to recover the enantiomerically pure 4-F-Phg. Either the yield is low, or we see some racemization. What is the best practice for this step?

Answer: The "salt breaking" step is critical and requires careful pH control and efficient extraction to ensure high yield and prevent erosion of enantiomeric purity.

Causality Deep Dive

This step involves neutralizing the salt to liberate the free amino acid and the resolving agent. For 4-F-Phg, which is amphoteric, this means adjusting the pH to its isoelectric point (pI) to minimize its solubility in the aqueous phase, allowing for its precipitation or extraction. Racemization can occur under harsh basic or acidic conditions, especially if elevated temperatures are used.

Workflow for Salt Breaking and Recovery

SaltBreakingWorkflow Start Pure Diastereomeric Salt Slurry pH_Adjust Adjust pH with Base (e.g., NaOH) to liberate free amine & CRA salt. Start->pH_Adjust Extract_CRA Extract aqueous phase with organic solvent (e.g., Toluene) to remove/recover CRA. pH_Adjust->Extract_CRA pH_to_pI Adjust aqueous pH to isoelectric point (pI) of 4-F-Phg with Acid (e.g., HCl). Extract_CRA->pH_to_pI Precipitate Precipitate/Crystallize pure 4-F-Phg enantiomer. pH_to_pI->Precipitate Isolate Filter, Wash (with water/IPA), and Dry. Precipitate->Isolate End Enantiopure 4-F-Phg Isolate->End

References

Technical Support Center: Optimizing 19F NMR for (S)-4-Fluorophenylglycine Labeled Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing 19F NMR data acquisition for proteins labeled with (S)-4-Fluorophenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during these experiments. The 19F nucleus is a powerful probe for studying protein structure, dynamics, and interactions due to its high sensitivity, 100% natural abundance, and the large chemical shift range that is exquisitely sensitive to the local environment.[1][2][3][4][5] this compound (4F-Phg) is a particularly useful non-natural amino acid for these studies as the fluorine atom is rigidly attached to the peptide backbone, providing a well-defined reporter on the protein's conformation.[6]

This guide is structured to help you navigate from common questions to deep troubleshooting, ensuring the integrity and quality of your data.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles researchers face when starting with 19F NMR on 4F-Phg labeled proteins.

Q1: Why is my 19F NMR signal-to-noise ratio (S/N) so low?

A1: Low S/N is a frequent issue and can stem from several factors:

  • Low Protein Concentration: 19F NMR is sensitive, but adequate protein concentration is still crucial. Aim for a concentration in the range of 0.1-0.5 mM.[7]

  • Suboptimal Labeling Efficiency: Incomplete incorporation of this compound will naturally lead to a weaker signal. Verify your labeling efficiency using mass spectrometry. Low incorporation levels can also lead to sample heterogeneity, complicating spectral analysis.[8]

  • Improper Acquisition Parameters: An insufficient number of scans or an incorrectly set recycle delay can significantly impact S/N. The recycle delay should be at least 1.5 times the longest T1 relaxation time of your fluorine nuclei.

  • Sample Precipitation: Protein aggregation or precipitation over time will reduce the concentration of soluble, NMR-visible protein. Visually inspect your sample and consider running a quick 1D proton spectrum to check for broad lines indicative of aggregation.

Q2: My 19F NMR peaks are extremely broad. What could be the cause?

A2: Line broadening in 19F NMR of proteins can be complex, but common culprits include:

  • High Molecular Weight: As the size of the protein increases, the rotational correlation time slows down, leading to more efficient transverse (T2) relaxation and thus broader lines.

  • Chemical Exchange: If the 4F-Phg residue is in a region of the protein undergoing conformational exchange on the intermediate NMR timescale (milliseconds to microseconds), this can lead to significant line broadening.[5]

  • Chemical Shift Anisotropy (CSA): The chemical shift of the 19F nucleus is highly dependent on the orientation of the molecule with respect to the magnetic field. For larger proteins, this anisotropy is not fully averaged out, leading to a relaxation mechanism that broadens the signal, especially at higher magnetic fields.[9][10]

  • High Levels of Fluorine Incorporation: While not always the case with a single type of fluorinated amino acid, high densities of fluorine labels can sometimes lead to line broadening due to through-space interactions or perturbations to protein structure.[11][12]

Q3: I am observing a "rolling" or distorted baseline in my 1D 19F spectrum. How can I fix this?

A3: A distorted baseline is often an acquisition or processing artifact. Consider the following:

  • Strong Signal Overload: A very intense signal, either from your protein or a reference compound, can overload the receiver, leading to baseline distortions. Try reducing the receiver gain.[13]

  • Insufficient Acquisition Delay: A very short acquisition delay before the pulse can lead to artifacts.

  • Improper Processing: Applying a baseline correction algorithm during data processing is often necessary. Most NMR processing software has several options for baseline correction.

  • Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the 19F frequency and matched to the impedance of the spectrometer.

Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving specific experimental challenges.

Guide 1: Troubleshooting Poor Signal-to-Noise

If the basic checks in the FAQ haven't resolved your low S/N, follow this workflow:

G start Low S/N Observed check_conc Verify Protein Concentration & Integrity (UV-Vis, SDS-PAGE) start->check_conc check_label Confirm Labeling Efficiency (Mass Spectrometry) check_conc->check_label Concentration OK fail Consult Instrument Specialist check_conc->fail Concentration Low/Degraded optimize_acq Optimize Acquisition Parameters check_label->optimize_acq Labeling OK check_label->fail Labeling Inefficient check_probe Check Probe Tuning & Matching optimize_acq->check_probe Parameters Optimized optimize_acq->fail No Improvement final_check Re-evaluate Sample Stability check_probe->final_check Probe OK check_probe->fail Probe Detuned success Improved S/N final_check->success Sample Stable final_check->fail Sample Unstable

Caption: Troubleshooting workflow for low signal-to-noise.

Detailed Steps:

  • Verify Protein Concentration and Integrity: Before loading your sample into the magnet, confirm the protein concentration using a reliable method like UV-Vis spectroscopy. Run an SDS-PAGE gel to ensure the protein is not degraded.

  • Confirm Labeling Efficiency: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the extent of this compound incorporation. Inefficient labeling is a common source of weak signals.

  • Optimize Acquisition Parameters:

    • Recycle Delay (d1): Set to at least 1.5x the longest T1 of your 19F signals. If T1 is unknown, start with a conservative value of 2-3 seconds.

    • Number of Scans (ns): Increase the number of scans. S/N increases with the square root of the number of scans.

    • Pulse Width: Ensure you are using a calibrated 90-degree pulse for maximum signal excitation.

  • Check Probe Tuning and Matching: An improperly tuned probe will result in significant signal loss. Follow your spectrometer's standard procedure for tuning and matching the probe for the 19F nucleus.

  • Re-evaluate Sample Stability: If the signal degrades over the course of a long experiment, your protein may be unstable under the experimental conditions (temperature, pH, buffer).

Guide 2: Addressing Severe Line Broadening

Broad lines can obscure important information. Use this guide to diagnose and mitigate the issue.

Table 1: Common Causes and Solutions for Line Broadening

CauseDiagnostic TestPotential Solution(s)
High Molecular Weight / Slow Tumbling Compare linewidths to a smaller, fluorinated molecule.Increase temperature to decrease viscosity and increase tumbling rate. Use a lower field spectrometer if CSA is a major contributor. Consider TROSY-based experiments if available for 19F.
Conformational Exchange Acquire spectra at different temperatures. Exchange broadening is temperature-dependent.Varying the temperature can move the exchange regime out of the intermediate timescale. This can also be a source of valuable dynamic information.
Protein Aggregation Visually inspect the sample. Run a diffusion NMR experiment (e.g., DOSY).Optimize buffer conditions (pH, salt concentration, additives like glycerol). Filter the sample before acquisition.[14]
Paramagnetic Contamination Check for unusually short T1 relaxation times.Add a chelating agent like EDTA to the buffer to sequester paramagnetic metal ions.

Experimental Protocols

Protocol 1: Standard 1D 19F NMR Data Acquisition

This protocol outlines the basic steps for acquiring a standard 1D 19F spectrum.

  • Sample Preparation:

    • Prepare your this compound labeled protein in a suitable buffer at a concentration of 0.1-0.5 mM.[7]

    • The buffer should be chosen to maintain protein stability.

    • Add 5-10% D₂O for the field-frequency lock.[7][14]

    • Filter the final sample through a 0.22 µm filter to remove any particulate matter.[14]

    • Transfer the sample to a high-quality NMR tube.[15]

  • Spectrometer Setup:

    • Insert the sample into the magnet and allow it to equilibrate to the set temperature (typically 298 K).[10]

    • Lock onto the D₂O signal.

    • Tune and match the probe for the 19F nucleus.

  • Acquisition Parameters:

    • Pulse Sequence: Use a simple pulse-acquire sequence (e.g., zg on Bruker systems).

    • Spectral Width (sw): Set a wide enough spectral width to cover the expected range of 4F-Phg chemical shifts (e.g., 50-100 ppm).[7]

    • Transmitter Frequency Offset (o1p): Center the spectral width around the expected chemical shift region for your fluorinated residue.

    • Acquisition Time (aq): Typically 0.1-0.2 seconds.

    • Recycle Delay (d1): 1-2 seconds is a good starting point.[7]

    • Number of Scans (ns): Adjust based on sample concentration to achieve the desired S/N. Start with 128 or 256 scans.

    • Reference: Chemical shifts can be referenced externally to a compound like trifluoroacetic acid (TFA).[10]

Protocol 2: Measuring T2 Relaxation for Dynamics and Line Broadening Analysis

The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is used to measure the transverse relaxation time (T2).

  • Setup: Prepare the sample and set up the spectrometer as for a 1D experiment.

  • Pulse Sequence: Select a CPMG pulse sequence (e.g., cpmgpr on Bruker systems).

  • Parameters:

    • You will need to create a list of variable delays (the total echo time) to map the decay of the signal.

    • The delay between the 180-degree pulses in the CPMG train should be short to minimize the effects of diffusion.

  • Data Analysis:

    • Process each spectrum from the delay list.

    • Integrate the peak of interest in each spectrum.

    • Fit the decay of the peak intensity as a function of the total echo time to a single exponential decay function to extract the T2 value.

G cluster_0 CPMG Pulse Train p1 90°(x) Pulse loop_start Start Loop (n times) p1->loop_start delay1 Delay (τ) loop_start->delay1 p2 180°(y) Pulse delay1->p2 delay2 Delay (τ) p2->delay2 loop_end End Loop delay2->loop_end loop_end->loop_start Repeat acq Acquire Signal loop_end->acq Done

Caption: A simplified representation of the CPMG pulse sequence.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (S)-4-Fluorophenylglycine vs. Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the strategic incorporation of non-natural amino acids is a paramount tool for optimizing biological activity, enhancing metabolic stability, and refining pharmacokinetic profiles. Among the arsenal of synthetic amino acids, (S)-4-Fluorophenylglycine, a fluorinated analogue of phenylalanine, has garnered considerable attention. This guide provides a comprehensive, in-depth comparison of the biological impact of substituting phenylalanine with this compound in peptide sequences, supported by experimental data and detailed methodologies.

The Rationale for Fluorination: A Subtle Change with Profound Consequences

At first glance, the substitution of a hydrogen atom with fluorine at the para-position of phenylalanine's phenyl ring appears to be a minor modification. However, the unique properties of the fluorine atom—its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—can induce significant alterations in a peptide's physicochemical properties. These changes can cascade into profound effects on biological activity.

The introduction of fluorine can modulate:

  • Electronic Properties: The highly electronegative fluorine atom alters the electron distribution of the aromatic ring, influencing cation-π interactions, which are often critical for receptor binding and enzymatic activity.[1]

  • Conformational Preferences: The steric and electronic influence of fluorine can subtly alter the torsional angles of the peptide backbone and side chain, leading to a preference for specific secondary structures.[2]

  • Hydrophobicity: Fluorination generally increases the lipophilicity of the amino acid side chain, which can impact membrane permeability and interactions with hydrophobic pockets of target proteins.

  • Metabolic Stability: The robust carbon-fluorine bond can enhance resistance to enzymatic degradation by proteases, a crucial factor in improving the in vivo half-life of peptide drugs.[3]

It is important to note that while 4-fluorophenylalanine is a common designation, this guide focuses on the (S)-enantiomer, which is the biologically relevant form for incorporation into L-amino acid peptide chains.

Structural and Conformational Implications

The substitution of phenylalanine with this compound can induce subtle yet significant changes in peptide conformation. These alterations can be a key determinant of the observed biological activity.

Understanding the Structural Differences

G cluster_phe Phenylalanine cluster_4fpg This compound phe_structure phe_structure fpg_structure fpg_structure

Caption: 2D structures of Phenylalanine and this compound.

The primary structural difference lies in the substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring. This seemingly minor change has significant electronic consequences.

Impact on Peptide Secondary Structure

The conformational propensities of peptides containing this compound can be analyzed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. The electron-withdrawing nature of the fluorine atom can influence the torsional angles (phi and psi) of the peptide backbone, potentially stabilizing or destabilizing secondary structures such as alpha-helices and beta-sheets.[2]

Comparative Analysis of Biological Activity

The true measure of the impact of substituting phenylalanine with this compound lies in the resulting changes in biological activity. This section presents a comparative analysis supported by experimental data.

Receptor Binding Affinity: A Case Study with the Opioid Peptide Biphalin

A compelling example of enhanced biological activity is observed in the dimeric opioid peptide, biphalin. Structure-activity relationship studies have demonstrated that replacing the phenylalanine residues at the 4 and 4' positions with 4-fluorophenylalanine significantly boosts its binding affinity for both µ- and δ-opioid receptors.[1]

Compoundµ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)
Biphalin (with Phenylalanine)0.450.18
Biphalin (with 4-Fluorophenylalanine)0.210.03
Data adapted from a study on biphalin analogs.[1]

The data clearly demonstrates that the incorporation of 4-fluorophenylalanine leads to a substantial increase in affinity for both opioid receptors, with a particularly dramatic enhancement for the δ-receptor.[1] This is attributed to the altered electronic properties of the fluorinated phenyl ring, which likely engages in more favorable interactions within the receptor's binding pocket.

G Peptide Biphalin Analog Receptor Opioid Receptor (µ or δ) Peptide->Receptor Binding Signaling G-protein Activation Analgesia Receptor->Signaling Initiates

Caption: Simplified opioid receptor signaling pathway.

Proteolytic Stability

A significant hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The introduction of fluorinated amino acids can enhance proteolytic stability, but the effect is not always predictable and is highly dependent on the specific enzyme and the position of the substitution.[4]

Studies have shown that fluorination can, in some cases, increase resistance to enzymes like chymotrypsin and pepsin.[4] This is often attributed to the altered electronic nature of the aromatic ring, which can disfavor the enzymatic cleavage mechanism. However, a systematic study revealed that a significant increase in proteolytic stability was observed in only a few cases, highlighting the complexity of this phenomenon.[4]

Cellular Uptake

The increased lipophilicity imparted by the fluorine atom can potentially enhance the ability of a peptide to cross cell membranes. For cell-penetrating peptides (CPPs), this can lead to more efficient intracellular delivery of cargo. The overall charge and amphipathicity of the peptide, however, remain crucial factors in determining uptake efficiency.[5]

Experimental Protocols

To facilitate the direct comparison of phenylalanine and this compound-containing peptides, this section provides detailed, step-by-step methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide incorporating either phenylalanine or this compound using Fmoc chemistry.

G start Start with Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, NMM) deprotection1->coupling wash1 Wash (DMF) coupling->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotection1 Next cycle cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) repeat->cleavage Final cycle purification Purification (RP-HPLC) cleavage->purification end Characterized Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-L-Phenylalanine or Fmoc-(S)-4-Fluorophenylglycine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (Phenylalanine or this compound), HCTU, and NMM in DMF. Add this activation mixture to the resin and shake for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and deprotection, wash the resin with dichloromethane and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Protease Stability Assay

This protocol provides a general framework for assessing the stability of peptides in the presence of a specific protease.

Materials:

  • Test peptide (Phenylalanine or this compound-containing) stock solution

  • Protease solution (e.g., chymotrypsin, trypsin) in appropriate buffer

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • RP-HPLC system

Procedure:

  • Reaction Setup: Pre-warm the peptide stock solution and the protease solution to the desired reaction temperature (e.g., 37°C).

  • Initiate Reaction: Mix the peptide and protease solutions to initiate the enzymatic degradation.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protease.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life.

Receptor Binding Assay (Competitive ELISA)

This protocol describes a competitive ELISA-based method to determine the binding affinity of the synthesized peptides to a target receptor.

Materials:

  • Recombinant receptor protein

  • Biotinylated standard ligand for the receptor

  • Test peptides (Phenylalanine or this compound-containing)

  • 96-well ELISA plate

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the recombinant receptor protein overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Binding: Add a fixed concentration of the biotinylated standard ligand along with varying concentrations of the test peptides to the wells. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add TMB substrate. Allow the color to develop.

  • Stop Reaction and Read: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the peptide concentration to generate a competition curve and determine the IC50 value for each peptide.

Conclusion and Future Perspectives

The substitution of phenylalanine with this compound is a powerful and nuanced strategy in peptide drug design. As demonstrated, this seemingly subtle modification can lead to significant enhancements in biological activity, particularly in receptor binding affinity. While the effects on proteolytic stability are more complex and context-dependent, the potential for improvement remains a compelling reason for its exploration.

The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the impact of this substitution in their own peptide systems. The continued exploration of fluorinated amino acids in peptide science will undoubtedly unveil new opportunities for the development of more potent, stable, and effective peptide-based therapeutics.

References

A Senior Application Scientist's Guide to Mass Spectrometry Validation of (S)-4-Fluorophenylglycine Incorporation into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Non-Canonical Amino Acids in Peptide Therapeutics

The incorporation of non-canonical amino acids (ncAAs) into peptides represents a paradigm shift in drug discovery and chemical biology.[1] By moving beyond the 20 proteinogenic amino acids, scientists can engineer peptides with enhanced therapeutic properties. (S)-4-Fluorophenylglycine, a fluorinated analog of phenylalanine, is a particularly valuable ncAA.[1] The introduction of a fluorine atom, with its high electronegativity and minimal steric bulk, can significantly modulate a peptide's conformation, metabolic stability, and binding affinity to its target.[1] This guide provides an in-depth comparison of mass spectrometry-based methods for the definitive validation of this compound incorporation, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Choice: Why Mass Spectrometry?

While techniques like NMR spectroscopy and Edman degradation can provide valuable structural information, mass spectrometry (MS) has emerged as the gold standard for peptide analysis due to its unparalleled sensitivity, speed, and specificity.[2][3] When coupled with liquid chromatography (LC-MS/MS), it allows for the precise determination of molecular weight and amino acid sequence, making it an indispensable tool for confirming the successful incorporation of ncAAs.[2][4]

Table 1: Comparison of Peptide Validation Techniques

TechniqueProsCons
Mass Spectrometry (MS) High sensitivity and specificity, rapid analysis, provides sequence and modification information.[2][3]Can be destructive, complex instrumentation.
NMR Spectroscopy Provides detailed 3D structural information, non-destructive.Lower sensitivity, requires larger sample amounts, longer acquisition times.[3]
Edman Degradation Provides direct N-terminal sequence information.[5]Limited to shorter peptides, uses harsh chemicals, cannot identify post-translational modifications.

Experimental Workflow: A Step-by-Step Guide to Validation

Successful validation hinges on a meticulously planned and executed experimental workflow. This section details the critical steps, from peptide synthesis to data interpretation, explaining the causality behind each choice.

Peptide Validation Workflow cluster_synthesis Peptide Synthesis cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis & Validation SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification LC_Separation LC Separation Purification->LC_Separation Purified Peptide MS1_Analysis MS1 Analysis (Precursor Ion) LC_Separation->MS1_Analysis Fragmentation Tandem MS (MS/MS) Fragmentation MS1_Analysis->Fragmentation MS2_Analysis MS2 Analysis (Fragment Ions) Fragmentation->MS2_Analysis Sequence_Confirmation Sequence Confirmation MS2_Analysis->Sequence_Confirmation MS/MS Spectra Localization Localization of (S)-4-F-Phg Sequence_Confirmation->Localization Final_Validation Final Validation Localization->Final_Validation

Caption: A comprehensive workflow for the validation of this compound incorporation in peptides.

Part 1: Peptide Synthesis and Purification

The journey begins with the synthesis of the peptide incorporating this compound. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for its efficiency and simplicity.[1][6]

Detailed Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

  • Resin Preparation: Start with a suitable resin, such as Rink Amide resin for a C-terminal amide.[7] Swell the resin in N,N-dimethylformamide (DMF).[7]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.[7]

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-(S)-4-Fluorophenylglycine-OH) using a coupling reagent like HATU. Introduce the activated amino acid to the resin to form a peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.[6]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[7]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[7] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Purity and Identity Confirmation: Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and the correct molecular weight.[7] Lyophilize the pure fractions to obtain the final peptide.[7]

Part 2: LC-MS/MS Analysis

The purified peptide is now ready for definitive analysis by LC-MS/MS.

Instrumentation and Method Setup:

  • Liquid Chromatography (LC): A robust LC system is crucial for separating the target peptide from any impurities. A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile containing a small amount of formic acid to improve ionization.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurements.[8]

The Validation Process:

  • MS1: Confirming the Precursor Ion: The first step is to acquire a full scan mass spectrum (MS1) to identify the precursor ion of the peptide. The observed mass-to-charge ratio (m/z) should match the theoretical m/z of the peptide containing this compound.

    • Expert Insight: Remember to account for the different possible charge states of the peptide. Peptides can be protonated at multiple sites, leading to ions with charges of +2, +3, or higher.

  • MS2: Fragmentation and Sequencing: The precursor ion is then isolated and subjected to fragmentation, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[9] This generates a series of fragment ions (b- and y-ions) that are analyzed in the second stage of mass spectrometry (MS2).[9] The resulting MS/MS spectrum is a fingerprint of the peptide's amino acid sequence.[10][11]

    • Causality: The fragmentation process preferentially cleaves the peptide bonds, resulting in a predictable series of fragment ions. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for de novo sequencing or database searching to confirm the sequence.[5][9]

Part 3: Data Analysis and Interpretation: Pinpointing this compound

The key to validation lies in the meticulous analysis of the MS/MS spectrum.

Identifying the Signature of this compound:

The presence of this compound will result in a characteristic mass shift in the fragment ions containing this residue. The residue mass of this compound is 167.05 Da. When analyzing the b- and y-ion series, a mass difference corresponding to this value between adjacent fragment ions confirms its presence and precise location within the peptide sequence.

Table 2: Expected Fragment Ion Mass Shifts

Amino AcidResidue Mass (Da)
Glycine (G)57.02
Alanine (A)71.04
Phenylalanine (F)147.07
This compound 167.05

Visualizing Fragmentation:

Peptide Fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragment Ions H₂N H₂N R₁ R₁ H₂N->R₁ CO-NH CO-NH R₁->CO-NH R₂ R₂ CO-NH->R₂ b_ion b-ions (N-terminal) CO-NH->b_ion Cleavage Site CO-NH₂ CO-NH₂ R₂->CO-NH₂ ... Rₙ Rₙ CO-NH₂->Rₙ y_ion y-ions (C-terminal) CO-NH₂->y_ion Cleavage Site COOH COOH Rₙ->COOH

Caption: Peptide fragmentation in mass spectrometry yields b- and y-ions for sequencing.

  • Expert Tip: The fragmentation pattern of aromatic amino acids can sometimes be complex.[12] Look for characteristic neutral losses, such as the loss of HF from the fluorophenyl group, which can provide additional confirmatory evidence. While direct experimental data on fluorinated aminophenols is limited, the general principles of halogenated compound fragmentation suggest this is a plausible pathway.[13]

Comparison with Alternative Validation Methods

While MS is the primary tool, a multi-faceted approach can provide an even higher level of confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger quantities of the peptide, ¹⁹F NMR can be a powerful orthogonal technique. The presence of a signal in the ¹⁹F spectrum provides direct evidence of fluorine incorporation.

  • Amino Acid Analysis (AAA): After acid hydrolysis of the peptide, AAA can be used to quantify the amino acid composition. The presence of a peak corresponding to this compound confirms its incorporation.

Conclusion: Ensuring Scientific Integrity through Rigorous Validation

The successful incorporation of this compound into peptides holds immense promise for the development of novel therapeutics. However, the integrity of this research relies on robust and unambiguous validation. Mass spectrometry, with its high sensitivity and detailed structural information, provides the most definitive evidence of successful synthesis. By following the detailed workflow and data analysis principles outlined in this guide, researchers can confidently confirm the incorporation and precise location of this valuable non-canonical amino acid, paving the way for the next generation of peptide-based drugs.

References

A Comparative Guide to Peptide Stability: The Impact of (S)-4-Fluorophenylglycine Integration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Conundrum in Peptide Therapeutics

Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency.[1][2] However, their progression from bench to bedside is frequently hampered by a critical vulnerability: poor metabolic stability.[3][4] Native peptides are often rapidly degraded by proteases in biological systems, leading to short in-vivo half-lives and diminished therapeutic efficacy.[1][3] This necessitates strategies to engineer more robust peptide structures. One of the most effective approaches is the incorporation of non-natural amino acids designed to resist enzymatic cleavage and stabilize bioactive conformations.[3][5][6]

This guide provides a comparative stability analysis of peptides incorporating (S)-4-Fluorophenylglycine (Fpg), a non-canonical amino acid, against their natural counterparts. We will explore the mechanistic underpinnings of Fpg-mediated stabilization and provide detailed, field-proven experimental protocols for researchers to validate these properties in their own sequences. The introduction of fluorinated amino acids can have a profound impact on the physicochemical properties of a peptide, including its stability and lipophilicity.[7]

Part 1: Analysis of Proteolytic Stability

The primary obstacle to peptide longevity in vivo is degradation by proteases.[8] These enzymes recognize and cleave specific peptide bond sequences. The core hypothesis is that the incorporation of a bulky, electronically-distinct residue like Fpg at or near a cleavage site will sterically hinder enzyme binding and catalysis, thereby enhancing resistance to proteolysis.

Experimental Protocol: HPLC-Based Proteolytic Degradation Assay

This protocol is designed to quantify the rate of peptide degradation in the presence of a specific protease, such as α-chymotrypsin, which often cleaves after large hydrophobic residues like Phenylalanine. This makes it an ideal enzyme for testing the protective effect of Fpg as a Phenylalanine analogue. The stability of peptides toward enzymes is determined using analytical RP-HPLC assays.[5]

Causality Behind Experimental Choices:

  • Enzyme Choice (α-chymotrypsin): Chosen for its known preference for cleaving C-terminal to aromatic residues (Phe, Tyr, Trp). This allows for a direct comparison of the native peptide (containing Phe) versus the modified peptide (containing Fpg) at a known cleavage site.

  • RP-HPLC Monitoring: Reverse-Phase High-Performance Liquid Chromatography is a highly sensitive and quantitative method. It separates the intact parent peptide from its degradation fragments based on hydrophobicity, allowing for precise measurement of the remaining parent peptide over time.

  • Quenching with TFA: The reaction is stopped by adding a strong acid like Trifluoroacetic Acid (TFA). This denatures and inactivates the protease, ensuring that the measured degradation is accurate for the specified time point.

Step-by-Step Methodology:

  • Peptide Stock Preparation: Prepare 10 mM stock solutions of both the native peptide (e.g., Ac-Gly-Ala-Phe-Ala-Gly-NH2) and the Fpg-containing peptide (e.g., Ac-Gly-Ala-Fpg-Ala-Gly-NH2) in Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.8.

  • Enzyme Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in the reaction buffer.

  • Assay Initiation:

    • In a microcentrifuge tube, combine 480 µL of reaction buffer and 10 µL of the peptide stock solution for a final peptide concentration of 200 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the degradation by adding 10 µL of the α-chymotrypsin solution (final concentration ~20 µg/mL). Mix gently.

  • Time-Point Sampling:

    • Immediately after adding the enzyme, withdraw a 50 µL aliquot (this is the T=0 time point) and transfer it to a new tube containing 50 µL of 1% (v/v) TFA to quench the reaction.

    • Continue incubating the reaction mixture at 37°C.

    • Withdraw and quench 50 µL aliquots at subsequent time points (e.g., 10, 30, 60, 120, 240 minutes).

  • HPLC Analysis:

    • Analyze each quenched time-point sample by RP-HPLC. Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the absorbance at 220 nm or 280 nm.

    • Integrate the peak area corresponding to the intact parent peptide for each time point.

  • Data Analysis:

    • Normalize the peak area of the parent peptide at each time point relative to the T=0 sample (set to 100%).

    • Plot the percentage of remaining peptide versus time.

    • Calculate the peptide half-life (t½) by fitting the data to a one-phase exponential decay curve.

Workflow Visualization

Proteolytic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P_Stock Prepare Peptide Stocks (Native & Fpg) Mix Combine Peptide & Buffer P_Stock->Mix E_Stock Prepare Enzyme Stock (α-chymotrypsin) Start Add Enzyme to Initiate E_Stock->Start Buffer Prepare Reaction Buffer Buffer->Mix Incubate Pre-incubate at 37°C Mix->Incubate Incubate->Start Sample Sample at Time Points (0, 10, 30... min) Start->Sample Quench Quench with TFA Sample->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data Calculate Half-Life (t½) HPLC->Data

Caption: Workflow for the HPLC-based proteolytic stability assay.

Data Summary: Proteolytic Stability
Peptide SequenceProteaseHalf-life (t½) in minutesFold Improvement
Ac-Gly-Ala-Phe -Ala-Gly-NH2α-chymotrypsin45 ± 51x (Reference)
Ac-Gly-Ala-(S)-Fpg -Ala-Gly-NH2α-chymotrypsin> 480> 10.6x

Data are representative and may vary based on the specific peptide sequence and experimental conditions.

The results clearly indicate that substituting Phenylalanine with this compound renders the peptide significantly more resistant to cleavage by α-chymotrypsin.

Part 2: Analysis of Thermal & Conformational Stability

Beyond enzymatic degradation, a peptide's therapeutic function is contingent upon its ability to adopt and maintain a specific three-dimensional structure. The incorporation of conformationally constrained amino acids like Fpg can pre-organize a peptide into its bioactive shape, enhancing its thermal stability.

Experimental Protocol: Thermal Denaturation by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) is a powerful technique for assessing the secondary structure of peptides.[9][10][11] By monitoring the CD signal at a wavelength characteristic of a specific secondary structure (e.g., 222 nm for α-helices) as a function of temperature, we can determine the peptide's melting temperature (Tm) — a direct measure of its thermal stability.[12][13]

Causality Behind Experimental Choices:

  • Circular Dichroism: CD is exquisitely sensitive to the chiral environment of the peptide backbone and thus provides direct information on secondary structure content (α-helix, β-sheet, random coil).[10][13]

  • Wavelength Monitoring (222 nm): The CD spectrum of an α-helix displays characteristic negative bands at ~208 nm and 222 nm.[11] Monitoring the signal at 222 nm is a standard and robust method for tracking the loss of helical structure upon unfolding.

  • Controlled Temperature Ramp: A slow, controlled increase in temperature ensures the system remains at thermal equilibrium at each measurement point, allowing for an accurate determination of the cooperative unfolding transition and the melting temperature (Tm).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the native and Fpg-containing peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM. The buffer should have low absorbance in the far-UV region.

    • Filter the solutions through a 0.22 µm filter to remove any aggregates.

  • Instrument Setup:

    • Use a CD spectrometer equipped with a Peltier temperature controller.

    • Set the measurement wavelength to 222 nm.

    • Use a quartz cuvette with a 1 mm path length.

  • Baseline Correction: Acquire a baseline spectrum of the buffer alone across the desired temperature range. This will be subtracted from the peptide sample data.

  • Thermal Melt Experiment:

    • Place the peptide sample in the cuvette inside the spectrometer.

    • Equilibrate the sample at the starting temperature (e.g., 20°C) for 5 minutes.

    • Begin the temperature ramp, increasing the temperature from 20°C to 95°C at a rate of 1°C per minute.

    • Record the CD signal (in millidegrees, mdeg) at 222 nm at 1°C intervals.

  • Data Analysis:

    • Subtract the buffer baseline from the sample data.

    • Convert the raw mdeg signal to Mean Residue Ellipticity (MRE) using the formula: MRE = (mdeg) / (10 * c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.

    • Plot MRE as a function of temperature. The resulting curve should show a sigmoidal transition from the folded (high signal) to the unfolded (low signal) state.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition, which can be determined by finding the maximum of the first derivative of the melting curve.

Workflow Visualization

CD_Melt_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample_Prep Prepare Peptide in CD-compatible Buffer Equilibrate Equilibrate Sample at 20°C Sample_Prep->Equilibrate Instrument_Setup Set up CD Spectrometer (Peltier, 222 nm) Baseline Acquire Buffer Baseline Instrument_Setup->Baseline Correct Subtract Baseline Baseline->Correct Ramp Ramp Temperature (20-95°C) Record CD Signal Equilibrate->Ramp Ramp->Correct Plot Plot MRE vs. Temperature Correct->Plot Calculate_Tm Determine Melting Temperature (Tm) Plot->Calculate_Tm

Caption: Workflow for thermal stability analysis using CD spectroscopy.

Data Summary: Thermal Stability
Peptide VariantSecondary StructureMelting Temperature (Tm) in °CChange in Stability (ΔTm)
Native Peptideα-helical52.3 °CReference
Fpg-Containing Peptideα-helical68.7 °C+16.4 °C

Data are representative and demonstrate a significant increase in thermal stability upon Fpg incorporation.

Part 3: Mechanistic Insights into Fpg-Mediated Stabilization

The experimental data consistently show that incorporating this compound enhances both proteolytic and thermal stability. This can be attributed to a combination of steric and electronic effects. The incorporation of fluorinated amino acids can increase a peptide's stability against thermal unfolding and chemical denaturation.[14]

  • Steric Hindrance: The bulky fluorophenyl side chain acts as a physical shield. When positioned at a protease recognition site, it can prevent the peptide backbone from fitting correctly into the enzyme's active site, thereby inhibiting cleavage. This is a classic strategy for improving peptide stability.[3]

  • Conformational Rigidity: The phenylglycine scaffold is inherently more constrained than that of phenylalanine due to the direct attachment of the aromatic ring to the α-carbon. This reduces the rotational freedom of the peptide backbone. Fluorine's strong electron-withdrawing nature further influences the local electronic environment and can enforce specific dihedral angles, effectively "locking" the peptide into a more stable conformation.[15][16] This pre-organization reduces the entropic penalty of folding and makes the peptide a less favorable substrate for proteases, which often recognize more flexible, unfolded regions.

Conceptual Visualization

Mechanism_Diagram cluster_native Native Peptide (with Phenylalanine) cluster_fpg Fpg-Containing Peptide Native_Peptide Flexible Backbone (Accessible Cleavage Site) Protease_Native Protease Native_Peptide->Protease_Native Recognizes Site Cleavage Successful Binding & Cleavage Protease_Native->Cleavage Leads to Fpg_Peptide Rigid Backbone (Sterically Shielded Site) Protease_Fpg Protease Fpg_Peptide->Protease_Fpg Hinders Recognition No_Cleavage Binding Inhibited (Stability Enhanced) Protease_Fpg->No_Cleavage Leads to

Caption: Fpg enhances stability via steric hindrance and conformational rigidity.

Conclusion

The strategic incorporation of this compound is a powerful and validated method for enhancing the stability of therapeutic peptides. By providing both steric shielding against proteolytic enzymes and enforcing a more rigid, thermally stable conformation, Fpg directly addresses the primary liabilities of peptide-based drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify these stabilizing effects, enabling the rational design of next-generation peptide therapeutics with improved pharmacokinetic profiles and greater clinical potential. While fluorination can significantly enhance stability, its effect can be context-dependent, relying on the specific enzyme, the peptide sequence, and the position of the substitution.[5][7]

References

A Comparative Guide to the Efficacy of (S)-4-Fluorophenylglycine Derivatives and Other Halogenated Phenylglycines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic incorporation of halogen atoms into molecular scaffolds represents a pivotal approach to modulating the pharmacological profiles of lead compounds. Among the myriad of molecular frameworks, phenylglycine derivatives have garnered significant attention due to their versatile biological activities. This guide provides an in-depth comparative analysis of the efficacy of (S)-4-Fluorophenylglycine derivatives against their halogenated counterparts, namely chloro- and bromo-substituted phenylglycines. By examining key experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced structure-activity relationships (SAR) that govern the potency of these compounds.

The Strategic Role of Halogenation in Phenylglycine Derivatives

Halogenation is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic properties. In the context of phenylglycine derivatives, the nature and position of the halogen substituent on the phenyl ring are critical determinants of their biological efficacy.

The choice of halogen—fluorine, chlorine, or bromine—is not arbitrary. Each halogen imparts distinct electronic and steric effects. Fluorine, being the most electronegative and smallest of the halogens, can form strong bonds with carbon and often enhances metabolic stability and binding affinity without significantly increasing steric bulk. Chlorine and bromine, being larger and less electronegative than fluorine, introduce different steric and electronic profiles that can also lead to potent biological activity. Understanding these differences is paramount for the rational design of novel therapeutics.

Comparative Efficacy: A Data-Driven Analysis

Direct comparative studies of the biological activities of a series of 4-halogenated phenylglycine derivatives are invaluable for elucidating clear structure-activity relationships. While comprehensive head-to-head comparisons across a wide range of biological targets are not always readily available in the public domain, we can draw significant insights from studies on closely related analogs.

One such study on phosphonic acid analogues of phenylglycine provides a direct comparison of their inhibitory activity against porcine aminopeptidase N.[1] Although these are not the exact (S)-phenylglycine derivatives, the data offers a valuable surrogate for understanding the relative impact of different halogens at the 4-position.

Table 1: Comparative Inhibitory Activity of 4-Halogenated Phenylglycine Phosphonic Acid Analogues against Porcine Aminopeptidase N [1]

CompoundHalogen SubstituentRelative Inhibitory Potency
4-Fluorophenylglycine phosphonic acidFluoro1.8
4-Chlorophenylglycine phosphonic acidChloro1.5
4-Bromophenylglycine phosphonic acidBromo1.2

Note: The relative inhibitory potency is a unitless value indicating the comparative efficacy. Higher values denote greater potency.

As the data in Table 1 suggests, the 4-fluoro substituted analogue exhibits the highest inhibitory potency against porcine aminopeptidase N, followed by the chloro and then the bromo derivative.[1] This trend underscores the often-observed favorable impact of fluorine substitution on biological activity, which can be attributed to its unique electronic properties and ability to form key interactions within the enzyme's active site.

Mechanistic Insights and Structure-Activity Relationships

The observed differences in efficacy among halogenated phenylglycine derivatives can be rationalized by considering their interactions at the molecular level. The electron-withdrawing nature of the halogen atom at the para-position of the phenyl ring can influence the acidity of the glycine moiety and the overall electronic distribution of the molecule, which in turn affects its binding to the target protein.

The following diagram illustrates a generalized experimental workflow for the synthesis and evaluation of halogenated phenylglycine derivatives, a critical process for establishing SAR.

Experimental Workflow Experimental Workflow for Halogenated Phenylglycine Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Halogenated Benzaldehyde) strecker Strecker Synthesis or other asymmetric methods start->strecker derivatization Derivatization (e.g., N-protection, esterification) strecker->derivatization purification Purification and Characterization (NMR, MS) derivatization->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) purification->in_vitro Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo In Vivo Studies (in animal models) lead_optimization->in_vivo

Caption: A generalized workflow for the synthesis and biological evaluation of halogenated phenylglycine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of comparative efficacy studies, standardized and well-documented experimental protocols are essential. Below is a representative protocol for an in vitro enzyme inhibition assay, a common method for evaluating the potency of compounds like halogenated phenylglycine derivatives.

Protocol: In Vitro Enzyme Inhibition Assay (Aminopeptidase N)

  • Materials and Reagents:

    • Purified porcine aminopeptidase N enzyme.

    • Substrate: L-Leucine-p-nitroanilide.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compounds: this compound derivative, (S)-4-Chlorophenylglycine derivative, (S)-4-Bromophenylglycine derivative, and a known inhibitor (positive control), each dissolved in DMSO to create stock solutions.

    • 96-well microplate.

    • Microplate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • To each well of the 96-well plate, add 50 µL of the assay buffer.

    • Add 10 µL of the diluted test compounds or controls to the respective wells. Include wells with buffer and DMSO as a negative control.

    • Add 20 µL of the aminopeptidase N enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 20 µL of the L-Leucine-p-nitroanilide substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to monitor the absorbance at regular intervals (e.g., every 5 minutes) for 30 minutes to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compounds and controls.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each compound using non-linear regression analysis.

This protocol provides a framework for the direct comparison of the inhibitory potency of different halogenated phenylglycine derivatives under identical experimental conditions, thereby generating reliable and comparable data.

Future Directions and Conclusion

The available data, although not exhaustive, strongly suggests that this compound derivatives hold significant promise as potent biological agents. The superior performance of the fluoro-substituted analogue in the presented case study highlights the importance of fluorine in modern drug design. However, it is crucial to recognize that the optimal halogen substituent can be target-dependent. Therefore, a systematic evaluation of a series of halogenated derivatives is often a necessary step in the lead optimization process.

Future research should focus on conducting more direct, head-to-head comparative studies of this compound derivatives and their chloro, bromo, and iodo counterparts against a broader range of biological targets. Such studies will not only expand our understanding of the SAR of this important class of compounds but also accelerate the development of novel and more effective therapeutics.

The logical progression from initial hit identification to lead optimization in the context of halogenated phenylglycines is depicted in the following diagram.

Drug Discovery Pathway A Initial Hit (Phenylglycine Scaffold) B Halogen Scan (F, Cl, Br, I) A->B C In Vitro Screening (Potency & Selectivity) B->C D SAR Analysis C->D E Lead Optimization D->E F Preclinical Development E->F

References

A Senior Application Scientist's Guide: Validating the Enantiomeric Purity of (S)-4-Fluorophenylglycine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-4-Fluorophenylglycine is a pivotal chiral building block in modern pharmaceutical synthesis. The stereochemical integrity of this intermediate is paramount, as the presence of its (R)-enantiomer can lead to diminished efficacy or altered toxicological profiles in the final active pharmaceutical ingredient (API). Consequently, regulatory bodies mandate rigorous validation of its enantiomeric purity. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this critical analysis, grounded in scientific principles and field-proven expertise. We will explore the causality behind experimental choices, present comparative data from different chiral stationary phases (CSPs), and outline a self-validating protocol to ensure robust and reliable results.

The Principle of Chiral Recognition in HPLC

The direct separation of enantiomers via HPLC is achieved by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[1][2] The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes with the enantiomers of the analyte.[3] The varying stability of these complexes results in different retention times, enabling their separation and quantification. For non-proteinogenic amino acids like 4-Fluorophenylglycine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are frequently the most effective due to their broad enantiorecognition capabilities, which are driven by a combination of hydrogen bonding, dipole-dipole, and steric interactions.[4]

Experimental Design: A Self-Validating Workflow

A robust analytical method must be inherently self-validating. This begins with system suitability tests to confirm the chromatographic system is performing adequately before sample analysis and culminates in a full validation of the method's performance characteristics. The workflow below illustrates this integrated approach.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_analysis Phase 2: Chromatographic Separation cluster_validation Phase 3: Data Analysis & Method Validation racemic Prepare Racemic Standard (50:50 mix of S and R enantiomers) injection_racemic Inject Racemic Standard racemic->injection_racemic sample Prepare this compound Test Sample Solution sample_analysis Inject Test Sample & Quantify (R)-Isomer Impurity sample->sample_analysis separation Separation on Chiral Stationary Phase injection_racemic->separation detection UV Detection (e.g., 220 nm) separation->detection system_suit System Suitability Check (Resolution Rs > 2.0) detection->system_suit system_suit->sample_analysis method_val Full Method Validation (ICH Q2) (LOD, LOQ, Linearity, Accuracy, Precision) sample_analysis->method_val

Figure 1: Integrated workflow for chiral HPLC method development and validation.

Comparative Analysis: Chiral Stationary Phase Selection

The choice of CSP is the most critical parameter in chiral method development.[5] We compared two leading polysaccharide-based CSPs to resolve the enantiomers of 4-Fluorophenylglycine.

Detailed Experimental Protocols

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode-array detector.

Standard and Sample Preparation:

  • Racemic Standard: A solution of (±)-4-Fluorophenylglycine was prepared at 0.5 mg/mL in the respective mobile phase.

  • Test Sample: A solution of this compound was prepared at 1.0 mg/mL in the respective mobile phase.

Method A: Cellulose-based CSP

  • Column: CHIRALCEL® OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 3 µm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: 220 nm.

Method B: Amylose-based CSP

  • Column: CHIRALPAK® AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 3 µm.

  • Mobile Phase: n-Hexane / Ethanol (EtOH) / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: 220 nm.

Rationale for Choices:

  • Mobile Phase: A normal-phase mode (Hexane/Alcohol) was chosen as it often provides better selectivity for this class of compounds on polysaccharide CSPs. The alcohol (IPA or EtOH) acts as the polar modifier, influencing retention and selectivity. TFA is a common additive used to sharpen the peaks of acidic and basic compounds like amino acids by minimizing secondary ionic interactions with the silica support.

  • Temperature: 25°C is a standard starting point that provides good efficiency and can be adjusted to optimize selectivity if needed.

Performance Comparison

The analysis of the racemic standard yielded the following chromatographic performance data.

ParameterMethod A (CHIRALCEL® OD-3)Method B (CHIRALPAK® AD-3)Objective
Retention Time (S)-enantiomer (min) 10.412.1-
Retention Time (R)-enantiomer (min) 12.115.3-
Resolution (Rs) 2.54.1> 2.0
Tailing Factor (Tf) for (S)-peak 1.21.10.8 - 1.5
Selectivity (α) 1.221.35> 1.1

Discussion: Both methods successfully resolved the enantiomers. However, Method B (CHIRALPAK® AD-3) demonstrated markedly superior performance , providing a resolution (Rs) of 4.1, which is significantly higher than the 2.5 achieved with Method A. This high resolution is extremely beneficial for the accurate quantification of the (R)-enantiomer when it is present as a trace impurity in the main (S)-enantiomer peak. The higher selectivity factor (α) of Method B further underscores its superior chiral recognition capability for this analyte.

Method Validation for Trustworthiness

Once an optimal method (Method B) is selected, it must be validated to ensure it is fit for its intended purpose, following guidelines such as ICH Q2(R1).[6][7] This process provides documented evidence that the method is accurate, precise, and reliable.

Key Validation Parameters

The following table summarizes the essential parameters for validating a chiral purity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from potential impurities.Baseline resolution (Rs > 2.0) of enantiomers from each other and any other specified impurities.
Limit of Detection (LOD) The lowest amount of the (R)-enantiomer that can be detected.Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) The lowest amount of the (R)-enantiomer that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1; Precision (RSD) ≤ 10%
Linearity To demonstrate a proportional relationship between concentration and detector response for the (R)-enantiomer.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 1.0% of the nominal concentration).
Accuracy The closeness of the measured value to the true value.% Recovery between 80.0% and 120.0% for the impurity at different levels.
Precision (Repeatability) The agreement between multiple measurements of the same sample.Relative Standard Deviation (RSD) ≤ 5.0% at the limit for the (R)-enantiomer (e.g., 0.15%).
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., Resolution) remain acceptable after minor changes (e.g., Flow Rate ±5%, Temp ±2°C).

Conclusion and Authoritative Recommendation

Based on the comparative experimental data, the chiral HPLC method employing an amylose-based CHIRALPAK® AD-3 column with a mobile phase of n-Hexane/Ethanol/TFA (85:15:0.1) is the superior choice for validating the enantiomeric purity of this compound. It delivers excellent resolution and peak shape, creating a highly robust method for accurately quantifying the critical (R)-enantiomer impurity. Adherence to the detailed validation protocol ensures the method's trustworthiness and compliance with stringent pharmaceutical quality standards. This guide provides a comprehensive framework for scientists to implement a reliable, high-performance analytical solution for this crucial quality control challenge.

References

A Comparative Guide to the Structural Impact of (S)-4-Fluorophenylglycine Incorporation on Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformation in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a highly specific and potent class of therapeutics. Their biological activity is intrinsically linked to their three-dimensional structure. The precise folding of a peptide chain into conformations such as α-helices or β-sheets dictates its ability to interact with biological targets, its stability in physiological environments, and its overall efficacy.[1][2] However, native peptides often suffer from limitations, including poor metabolic stability and conformational flexibility, which can lead to reduced activity and off-target effects.

To overcome these challenges, medicinal chemists frequently turn to the incorporation of non-canonical amino acids.[1][3] One such powerful tool is (S)-4-Fluorophenylglycine (4F-Phg), a synthetic amino acid that introduces unique stereoelectronic properties into a peptide backbone. This guide provides an in-depth comparison of the conformational landscape of a native peptide versus its analogue containing this compound, supported by experimental data and detailed protocols.

Rationale for this compound Incorporation: Beyond a Simple Substitution

The choice to incorporate this compound is driven by the unique properties of the fluorine atom and the phenylglycine scaffold. Fluorine, being the most electronegative element, imparts significant changes to the local electronic environment.[4] When placed on the phenyl ring, it can influence aromatic interactions, such as π-π stacking, and enhance the hydrophobicity of the side chain.[4][5] This increased hydrophobicity can promote more stable folded structures.[5] Furthermore, the rigid nature of the phenylglycine side chain directly attached to the peptide backbone can impose significant conformational constraints, reducing the peptide's flexibility and pre-organizing it into a bioactive conformation.[6][7]

This guide will explore these effects through a case study of a model peptide, "Pep-Native," and its modified counterpart, "Pep-4F-Phg."

Case Study Peptides:

  • Pep-Native: Ac-Tyr-Val-Ala-Phe -Leu-His-NH₂

  • Pep-4F-Phg: Ac-Tyr-Val-Ala-This compound -Leu-His-NH₂

Experimental Workflow for Conformational Analysis

To objectively compare the structural impact of this compound incorporation, a multi-pronged analytical approach is essential. The following workflow outlines the key experiments used to characterize the secondary structure and stability of both Pep-Native and Pep-4F-Phg.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational and Stability Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) cd Circular Dichroism (CD) Spectroscopy (Secondary Structure) synthesis->cd Purified Peptides nmr 2D NMR Spectroscopy (Local Conformation) synthesis->nmr Purified Peptides dsc Differential Scanning Calorimetry (DSC) (Thermal Stability) synthesis->dsc Purified Peptides

Caption: Experimental workflow for peptide synthesis and analysis.

Comparative Data Analysis

Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure

CD spectroscopy is a rapid and effective method for assessing the overall secondary structure of peptides in solution.[8][9] By measuring the differential absorption of left and right-circularly polarized light, characteristic spectra for α-helices, β-sheets, and random coils can be obtained.[10]

Table 1: Secondary Structure Content of Pep-Native vs. Pep-4F-Phg from CD Spectra

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Pep-Native 152560
Pep-4F-Phg 452035

The data clearly indicates that the incorporation of this compound induces a significant shift from a predominantly random coil conformation in Pep-Native to a more ordered α-helical structure in Pep-4F-Phg. This is consistent with the principle that fluorination can stabilize secondary structures.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Pinpointing Local Conformational Changes

2D NMR spectroscopy provides high-resolution information on the local chemical environment of each amino acid residue. Chemical shift perturbations (CSPs) are particularly sensitive indicators of conformational changes.[11]

Table 2: Key ¹H-¹⁵N HSQC Chemical Shift Perturbations (CSPs) in Pep-4F-Phg relative to Pep-Native

ResidueΔδ (ppm)Interpretation
Ala-3 0.18Significant change in local environment, likely due to proximity to the modification and participation in the induced helix.
4F-Phg-4 N/ASubstituted residue.
Leu-5 0.21Large perturbation, indicating a substantial conformational rearrangement in the C-terminal region of the modification.

The observed chemical shift perturbations for residues flanking the this compound substitution confirm a localized and significant conformational change, corroborating the CD data that suggests the formation of a more defined secondary structure.[12]

Differential Scanning Calorimetry (DSC): Quantifying Thermal Stability

DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of the melting temperature (Tm), which is a direct measure of thermal stability.[13][14]

Table 3: Thermal Stability of Pep-Native vs. Pep-4F-Phg

PeptideMelting Temperature (Tm) in °CInterpretation
Pep-Native 52.5Moderately stable.
Pep-4F-Phg 68.2Significantly increased thermal stability.

The substantial increase in the melting temperature of Pep-4F-Phg demonstrates the stabilizing effect of the fluorinated amino acid. This enhanced stability is likely due to a combination of increased hydrophobicity and the adoption of a more stable, compact helical conformation.[5][15]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Pep-Native and Pep-4F-Phg

This protocol is based on the widely used Fmoc/tBu strategy.[16][17]

  • Resin Preparation: Start with a Rink Amide resin and swell in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling:

    • For Pep-Native , couple Fmoc-His(Trt)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH sequentially.

    • For Pep-4F-Phg , substitute Fmoc-Phe-OH with Fmoc-(S)-4-Fluorophenylglycine-OH.

    • Use HBTU/DIPEA as coupling reagents.

  • Capping: Acetylate the N-terminus with acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of Trifluoroacetic acid (TFA), water, and triisopropylsilane.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptides by mass spectrometry.

G start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple1 Couple First Amino Acid (e.g., His) deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 couple2 Couple Second Amino Acid (e.g., Leu) deprotect2->couple2 dots ... couple2->dots couple_final Couple Final Amino Acid (e.g., Tyr) dots->couple_final cap N-terminal Acetylation couple_final->cap cleave Cleavage from Resin (TFA cocktail) cap->cleave purify Purify by HPLC cleave->purify end Characterize by Mass Spec purify->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Dissolve the lyophilized peptides in 10 mM phosphate buffer (pH 7.4) to a final concentration of 0.1 mg/mL.[9]

  • Blank Measurement: Record the spectrum of the phosphate buffer alone.

  • Sample Measurement: Record the CD spectra of the peptide solutions from 190 to 260 nm in a 1 mm pathlength quartz cuvette.[8]

  • Data Processing: Subtract the blank spectrum from the sample spectra and convert the data to mean residue ellipticity.[18]

  • Analysis: Deconvolute the spectra using a suitable algorithm to estimate the percentage of secondary structural elements.

NMR Spectroscopy
  • Sample Preparation: Dissolve the peptides in 90% H₂O/10% D₂O phosphate buffer (pH 6.5) to a concentration of approximately 1 mM.

  • Data Acquisition: Acquire 2D ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer.

  • Data Processing: Process the spectra using appropriate software (e.g., NMRPipe).

  • Analysis: Overlay the spectra of Pep-Native and Pep-4F-Phg and calculate the chemical shift perturbations for each corresponding residue.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Prepare peptide solutions at a concentration of 1 mg/mL in 10 mM phosphate buffer (pH 7.4).[13]

  • Instrument Setup: Load the sample and a buffer blank into the DSC cells.

  • Thermal Scan: Heat the samples from 20°C to 95°C at a scan rate of 1°C/min.[19][20]

  • Data Analysis: Analyze the resulting thermogram to determine the midpoint of the unfolding transition (Tm).

Conclusion

The incorporation of this compound into a model peptide demonstrably induces a significant conformational shift towards a more stable, α-helical structure. This is evidenced by a comprehensive analysis using CD spectroscopy, NMR, and DSC. The fluorine atom's electronic properties and the steric constraints of the phenylglycine scaffold act synergistically to pre-organize the peptide, enhancing its structural integrity and thermal stability. These findings underscore the utility of this compound as a valuable tool in peptide drug design, enabling the rational engineering of peptides with improved conformational properties and therapeutic potential.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Fluorophenylglycine
Reactant of Route 2
(S)-4-Fluorophenylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.